Astemizole

Catalog No.
S519578
CAS No.
68844-77-9
M.F
C28H31FN4O
M. Wt
458.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Astemizole

CAS Number

68844-77-9

Product Name

Astemizole

IUPAC Name

1-[(4-fluorophenyl)methyl]-N-[1-[2-(4-methoxyphenyl)ethyl]piperidin-4-yl]benzimidazol-2-amine

Molecular Formula

C28H31FN4O

Molecular Weight

458.6 g/mol

InChI

InChI=1S/C28H31FN4O/c1-34-25-12-8-21(9-13-25)14-17-32-18-15-24(16-19-32)30-28-31-26-4-2-3-5-27(26)33(28)20-22-6-10-23(29)11-7-22/h2-13,24H,14-20H2,1H3,(H,30,31)

InChI Key

GXDALQBWZGODGZ-UHFFFAOYSA-N

SMILES

Array

solubility

Freely soluble in organic solvents.
1.20e-03 g/L

Synonyms

Alermizol, Alonga, Astemizol, Astemina, Astemizol Alonga, Astemizol ratiopharm, Astemizole, Astesen, Emdar, Esmacen, Fustermizol, Hismanal, Histaminos, Hubermizol, Laridal, Paralergin, R 43 512, R-43-512, R43512, ratiopharm, Astemizol, Retolen, Rifedot, Rimbol, Romadin, Simprox, Urdrim

Canonical SMILES

COC1=CC=C(C=C1)CCN2CCC(CC2)NC3=NC4=CC=CC=C4N3CC5=CC=C(C=C5)F

The exact mass of the compound Astemizole is 458.24819 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 432 mg/lfreely soluble in organic solvents.in water, 4.3x10-2 mg/l at 25 °c (est)1.20e-03 g/l. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 759570. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Benzimidazoles. It belongs to the ontological category of piperidines in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Astemizole mechanism of action H1 receptor antagonist

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Pathways

Astemizole's primary therapeutic effect in alleviating allergy symptoms comes from its competitive blockade of histamine at peripheral H1-receptors. This action suppresses the formation of edema, flare, and pruritus in tissues like the GI tract, uterus, large blood vessels, and bronchial muscle [1] [2]. A key advantage was its minimal crossing of the blood-brain barrier at normal doses, leading to an absence of significant sedative effects common with first-generation antihistamines [3] [1].

However, this compound's interactions extend beyond the H1-receptor, which explains both its adverse effects and its potential for drug repurposing. The most critical off-target interaction is with the hERG (human Ether-à-go-go-Related Gene) potassium channel in the heart, which is responsible for its cardiotoxic risk and subsequent market withdrawal [2] [4]. Research has also revealed activity on other targets, including H3-receptors, store-operated calcium (SOC) channels, and various potassium channels like Eag1, which are implicated in cancer cell proliferation [2] [5] [6].

The following diagram illustrates the core multi-target mechanism of action of this compound and its downstream effects.

G cluster_peripheral Peripheral & Therapeutic Effects cluster_adverse Off-Target & Adverse Effects This compound This compound H1 H1 Histamine Receptor This compound->H1 SOC Store-Operated Ca²⁺ (SOC) Channels This compound->SOC EAG1 EAG1 Potassium Channel This compound->EAG1 hERG hERG Potassium Channel This compound->hERG Cardiotoxic Risk CNS CNS (at high doses/injury) This compound->CNS Injury/High Dose Allergy Reduced: • Edema • Flare • Pruritus H1->Allergy  Inhibits MastCell Reduced Mediator Release (histamine, leukotrienes) SOC->MastCell  Inhibits CancerProlif Reduced Tumor Cell Proliferation EAG1->CancerProlif  Inhibits Arrhythmia QTc Prolongation & Cardiac Arrhythmia hERG->Arrhythmia  Blocks

Core and off-target interactions of this compound leading to therapeutic and adverse effects.

Key Experimental Findings & Protocols

Researchers have employed various detailed methodologies to elucidate this compound's complex mechanisms.

In-Situ Thioflavin T (ThT) Aggregation Assay

This protocol is used to study this compound's effect on the fibrillation of amyloidogenic proteins like Aβ, relevant to Alzheimer's disease research [7].

  • Materials: Recombinant human protein (e.g., Aβ42 or α-synuclein), this compound, ThT dye, black 96-well plate, fluorescence plate reader [7].
  • Procedure:
    • Prepare protein solution (e.g., 40 µM Aβ42) in assay buffer.
    • Add varying molar ratios of this compound (e.g., 10, 50, 100 µM) to the plate.
    • Add ThT dye (200 µM final concentration).
    • Incubate at 37°C in the plate reader with pulsed shaking between readings.
    • Measure fluorescence (excitation/emission: 440/484 nm) every 5-15 minutes for several hours [7].
  • Key Findings: this compound selectively inhibited the aggregation of Aβ42 but did not attenuate the fibrillation of α-synuclein, even at high concentrations, suggesting its effects on amyloid formation are protein-specific [7].
Store-Operated Ca²⁺ Channel (SOC) Inhibition in Mast Cells

This method explains this compound's additional antiallergic effect beyond H1-blockade [5] [6].

  • Cell Model: Rat basophilic leukemia (RBL-2H3) cells, a model for mast cells [5] [6].
  • Assays:
    • β-hexosaminidase release: Measures exocytosis (mediator release) from cells stimulated via the FcεRI receptor or by thapsigargin [5] [6].
    • Calcium flux: Using Ca²⁺ indicators or ⁴⁵Ca²⁺, measuring both Ca²⁺ release from intracellular stores and Ca²⁺ influx from the extracellular space [5] [6].
  • Key Findings: this compound exhibited a dual effect: it induced Ca²⁺ release from intracellular stores and simultaneously inhibited the subsequent Ca²⁺ influx through SOC channels. This inhibition of SOC channels is a major cause for the reduced release of allergic mediators from mast cells [5] [6]. Structure-activity relationship (SAR) studies found that the piperidinyl-benzimidazole moiety is critical for this activity [6].
Immunosuppressive Activity Assessment

This protocol suite was used to demonstrate this compound's potential as an immunosuppressant [8].

  • In Vitro Models:
    • RAW 264.7 Macrophages: Cells are stimulated with LPS. Immunosuppression is measured by reduced production of nitric oxide (using Griess reagent), phagocytosis (Neutral Red uptake), and inflammatory cytokines (TNF-α, IL-1β, PGE2 via ELISA) [8].
    • Mouse Splenocytes: T-cell proliferation is measured after stimulation with Concanavalin A [8].
  • In Vivo Model:
    • Zebrafish Larvae: LPS is injected into the larvae, and the effect of this compound on the recruitment of immune cells is observed [8].
  • Mechanistic Analysis: Western blotting is used to show that this compound downregulates the phosphorylation of key proteins in the MAPK pathway (p38 and JNK) [8].
  • Key Findings: this compound significantly suppressed LPS-induced immune activation by modulating the MAPK signaling pathway, indicating its potential application in inflammatory and autoimmune diseases [8].

Pharmacokinetics and Safety

Parameter Profile
Absorption Rapidly absorbed from the gastrointestinal tract (absorption decreased by food) [1] [2].
Metabolism Almost completely metabolized in the liver, primarily by CYP3A4, producing active metabolites like desmethylthis compound [1] [2].
Half-life Approximately 24 hours [1] [2].
Protein Binding High (~96%) [1] [2].
Market Status Withdrawn globally due to risk of fatal cardiac arrhythmias (QTc prolongation from hERG blockade), especially with high doses or CYP3A4 inhibitors [1] [2].

Research and Repurposing Potential

Despite its withdrawal, this compound remains an important research tool and repurposing candidate.

  • Anticancer Agent: this compound inhibits oncogenic potassium channels (Eag1) and demonstrates anti-proliferative effects in vitro and in vivo, for example, in breast cancer models [9].
  • Antimalarial Agent: It shows potent activity against Plasmodium falciparum, including multidrug-resistant strains, by disrupting heme crystallization in the parasite's food vacuole [10] [4].
  • Antiprion and Neurodegenerative Research: this compound has shown disease-modifying effects in models of prion disease and Alzheimer's, though its effect appears selective for Aβ over α-synuclein [7] [2].

References

what is Astemizole used for in clinical practice

Author: Smolecule Technical Support Team. Date: February 2026

Original Clinical Use and Withdrawal

Astemizole was initially developed as a second-generation, long-acting, selective histamine H1-receptor antagonist [1] [2]. Its primary clinical uses before withdrawal are summarized in the table below.

Parameter Details
Primary Historical Indications Seasonal & perennial allergic rhinitis, allergic conjunctivitis, chronic idiopathic urticaria (hives) [2] [3].
Mechanism of Action Antagonism of the peripheral H1 receptor, relieving allergic symptoms without the sedative effects of first-generation antihistamines [1] [2].
Reason for Withdrawal Cardiotoxicity: Inhibition of the hERG potassium channel, leading to QT interval prolongation and risk of Torsades de Pointes, a fatal ventricular arrhythmia [4] [1] [5].
Key Contraindicated Drugs Macrolide antibiotics (e.g., erythromycin), imidazole antifungals (e.g., ketoconazole), and other drugs metabolized by or inhibiting CYP3A4 [4] [3].

Current Research and Repurposing Potential

Withdrawal from the market did not stop scientific interest in this compound. Its interaction with various molecular targets has opened up several promising research pathways, primarily in preclinical studies.

Research Area Proposed Mechanism Key Research Findings

| Oncology & Cancer | 1. hERG channel inhibition: Suppresses cancer cell proliferation [2]. 2. PRC2 complex disruption: Binds to EED protein, destabilizing the PRC2 complex and inhibiting the epigenetic function of EZH2 (histone methyltransferase), reducing H3K27me3 [5] [6]. | - Enhanced anti-cancer effect of oxaliplatin in a murine lung cancer model, dependent on T-cells and IFN-γ [7].

  • Inhibited tumor cell proliferation in lymphoma cell lines [6]. | | Infectious Diseases | 1. Anti-malarial: Activity against both chloroquine-sensitive and resistant Plasmodium parasites [1] [2].
  • Anti-prion: Inhibits replication of the pathological prion protein (PrPSc) [8] [2]. | - Currently used in some malaria-endemic countries (e.g., Vietnam, Thailand) [1].
  • Prolonged survival in a prion-infected mouse model [8]. | | Neurodegenerative Diseases | Binds to aggregated forms of proteins like Tau and Aβ (Amyloid-beta), but does not inhibit α-synuclein aggregation [8] [2]. | - Investigated as a potential radiotracer for PET imaging of Tau pathology in Alzheimer's disease [2] [3].
  • Showed disease-modifying effects in a Parkinson's Drosophila model, but not via α-synuclein attenuation [8]. |

Experimental Insights and Protocols

Recent studies provide detailed methodologies for investigating this compound's mechanisms, particularly in immunology and cancer.

Protocol: In Vitro Dendritic Cell (DC) - T Cell Activation Assay

This protocol was used to identify this compound as an immunostimulatory agent [7].

  • DC Preparation & Drug Treatment: Immortalized dendritic cell precursors (de-iniDCs) are differentiated into immature DCs. These are cultured with the test compound (e.g., this compound) for 16 hours.
  • Antigen Pulsing: DCs are washed and pulsed with a model protein antigen (Ovalbumin, OVA) for 4 hours.
  • Co-culture: OVA-pulsed DCs are washed again and co-cultured with B3Z T-cell hybridomas, which are engineered to produce IL-2 upon recognizing the OVA-derived peptide SIINFEKL presented by MHC class I.
  • Response Measurement: After 16 hours of co-culture, supernatant is harvested, and IL-2 production is measured to quantify T-cell activation [7].

The workflow is as follows:

G This compound Immunostimulatory Assay Workflow A Differentiate de-iniDCs B Treat with this compound (16 hours) A->B C Pulse with OVA Antigen (4 hours) B->C D Co-culture with B3Z T-cell Hybridomas C->D E Measure IL-2 Secretion (Quantify Activation) D->E

Mechanism: Disruption of the Polycomb Repressive Complex 2 (PRC2)

In oncology, a key mechanism is the disruption of the PRC2 complex, a major regulator of gene expression [5] [6]. The following diagram illustrates this mechanism and its functional consequences.

G This compound Disrupts PRC2 Complex Function PRC2 PRC2 Complex (EZH2, EED, SUZ12) H3K27me3 H3K27me3 Mark (Gene Silencing) PRC2->H3K27me3 Silence Silencing of Tumor Suppressor Genes H3K27me3->Silence This compound This compound Disrupt Binds EED Subunit (Disrupts Complex) This compound->Disrupt Disrupts Disrupt->PRC2 Disrupts Reduce Reduces H3K27me3 Disrupt->Reduce Inhibit Inhibits Cancer Cell Proliferation Reduce->Inhibit

Critical Safety and Pharmacokinetic Profile

The safety profile of this compound is dominated by its cardiotoxicity, which is critical for any repurposing effort.

Property Details
Cardiotoxicity Primary Risk: Torsades de Pointes arrhythmia due to hERG channel blockade. The active metabolite desmethylthis compound has a long elimination half-life (9-13 days), contributing to prolonged risk [1] [6].

| Pharmacokinetics | Metabolism: Extensive first-pass metabolism primarily by CYP3A4 [6]. Bioavailability: Reduced by food. Distribution: High protein binding (~97%), large volume of distribution, secreted in milk [6]. | | Key Contraindications | Pre-existing cardiac conditions (long QT syndrome), hepatic disease, electrolyte imbalances (hypokalemia), and concomitant use of CYP3A4 inhibitors [3]. |

The future of this compound in therapy is uncertain. Its serious cardiac risks are a significant barrier to clinical adoption. However, research continues to explore several paths:

  • Developing safer analogs that retain therapeutic effects without hERG inhibition [1].
  • Investigating its metabolites, like northis compound (tecthis compound), which may have a better safety profile [2].

References

Comprehensive Technical Analysis of Astemizole: Pharmacodynamic Properties, Experimental Protocols, and Signaling Pathways

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Historical Context

Astemizole represents a significant milestone in the evolution of antihistamine therapeutics, originally developed as a second-generation selective histamine H1-receptor antagonist. Discovered in 1977 by Janssen Pharmaceutica and receiving FDA approval in 1988, this compound was initially marketed as a breakthrough non-sedating antihistamine for the treatment of allergic conditions such as seasonal allergic rhinitis, chronic urticaria, and allergic conjunctivitis [1] [2]. Its distinctive chemical structure as a synthetic piperidinyl-benzimidazole derivative contributes to its unique pharmacodynamic profile, characterized by extremely high lipophilicity (clogP = 5.7) that influences both its distribution and prolonged duration of action [1] [3]. Unlike first-generation antihistamines, this compound demonstrated a remarkable separation between H1 receptor affinity and central nervous system penetration, resulting in effective peripheral antihistaminic activity without significant sedative or anticholinergic effects at therapeutic doses [4] [2].

The historical trajectory of this compound took a significant turn when cardiotoxicity concerns emerged, primarily related to its inhibition of the human ether-à-go-go-related gene (hERG) potassium channels, leading to QT interval prolongation and potentially fatal ventricular arrhythmias such as Torsades de Pointes [1]. This safety profile ultimately resulted in its withdrawal from most major markets by 1998. However, this withdrawal did not diminish scientific interest in the compound; rather, it sparked extensive investigation into repurposing opportunities across diverse therapeutic areas including neurodegenerative diseases, oncology, infectious diseases, and immunology [5] [1] [3]. The compound's complex pharmacodynamics, involving interactions with multiple molecular targets beyond H1 receptors, has established this compound as a valuable tool compound for researching various biological processes and as a promising candidate for drug repurposing initiatives [3].

Table: Historical Development and Key Characteristics of this compound

Aspect Description Reference
Discovery & Approval Discovered 1977 (Janssen), FDA approved 1988 [1]
Original Indications Seasonal/allergic rhinitis, chronic urticaria, allergic conjunctivitis [4] [1]
Market Status Withdrawn from most markets (1998) due to cardiotoxicity concerns [1]
Chemical Properties Synthetic piperidinyl-benzimidazole derivative, highly hydrophobic (clogP 5.7) [1] [3]
Key Advantage Non-sedating, long duration permitting once-daily administration [4] [2]

Primary Pharmacodynamic Properties

H1-Receptor Antagonism and Specificity

The fundamental pharmacodynamic activity of this compound centers on its potent and selective antagonism of peripheral H1-histamine receptors. In vitro studies demonstrate an IC50 value of approximately 4 nM for H1-receptor binding, reflecting its high affinity for this receptor subtype [1]. A distinctive characteristic of this compound's receptor interaction is its extremely slow dissociation kinetics from H1-receptors, which directly contributes to its exceptionally long duration of action and permits once-daily dosing in therapeutic applications [4] [2]. This prolonged receptor occupancy has been experimentally demonstrated in guinea pig models, where this compound occupied H1-receptors in lung tissue at very low doses while several-fold greater doses were required to achieve equivalent occupancy of cerebellum receptors, explaining its non-sedating properties [2]. The duration of receptor occupancy extended to several days in experimental models, consistent with the observed clinical persistence of antihistaminic effects [2].

Beyond its primary action on H1 receptors, this compound demonstrates a favorable receptor selectivity profile when examined at therapeutic concentrations. The compound exhibits minimal affinity for dopaminergic and muscarinic receptors, accounting for its lack of anticholinergic side effects commonly associated with first-generation antihistamines [2]. However, this compound does show some affinity for serotonergic and α1-adrenergic receptors in vitro, though its in vivo activity at these receptors appears limited based on animal model data [2]. In human volunteer studies, this compound administration (40mg single dose) produced significant inhibition of the wheal and flare response to intradermal histamine challenge, confirming its potent peripheral H1-blocking activity in clinical settings [2]. Importantly, during long-term administration (up to 3 months) in volunteers and patients with chronic urticaria, this compound demonstrated an increased maximum inhibitory effect on histamine response over time and no evidence of tachyphylaxis, supporting its utility for chronic allergic conditions [2].

hERG Channel Inhibition and Cardiotoxicity

The most clinically significant adverse pharmacodynamic property of this compound is its potent inhibition of the hERG potassium channel, which underlies the cardiotoxicity that ultimately led to its market withdrawal. This compound and its primary active metabolite, desmethylthis compound, function as direct blockers of the delayed rectifier potassium channel (IKr) in cardiac myocytes, with inhibition occurring in the mid to high nanomolar range [1]. This IKr channel is critically involved in the repolarization phase of cardiac action potentials, and its inhibition decreases cellular potassium efflux, resulting in prolonged action potential duration manifested clinically as QT interval prolongation on electrocardiograms [1]. This electrophysiological disturbance creates a proarrhythmic substrate that can precipitate potentially fatal ventricular arrhythmias, most notably Torsades de Pointes, particularly at elevated plasma concentrations [1].

The cardiotoxic risk associated with this compound is concentration-dependent and influenced by several factors. While therapeutic doses (10mg daily) present lower risk, doses two to three times higher than recommended significantly increase the likelihood of cardiotoxic effects [1]. Additionally, the active metabolite desmethylthis compound has an extended elimination half-life of approximately 12 days, contributing to potential drug accumulation with repeated dosing [1]. Coadministration of this compound with medications that inhibit cytochrome P450 3A4 (CYP3A4), including azole antifungals, macrolide antibiotics, selective serotonin reuptake inhibitors, and antiretroviral drugs, substantially elevates plasma levels and consequently increases arrhythmia risk [1]. Patients with hepatic or renal dysfunction are also at heightened risk due to impaired metabolism and elimination of both the parent compound and its active metabolites [1].

Table: Quantitative Pharmacodynamic Targets of this compound

Molecular Target Affinity/Activity Biological Consequence Therapeutic/Adverse Effect
H1-Histamine Receptor IC50 = 4 nM; slow dissociation kinetics [1] Inhibition of histamine-mediated allergic responses Therapeutic: Relief of allergic symptoms [1]
hERG Potassium Channel Inhibition in mid-high nanomolar range [1] Prolonged cardiac repolarization, QT interval prolongation Adverse: Ventricular arrhythmias, Torsades de Pointes [1]
Serotonergic Receptors Some in vitro affinity [2] Limited clinical significance Minimal clinical effects at therapeutic doses [2]
α1-Adrenergic Receptors Some in vitro affinity [2] Limited clinical significance Minimal clinical effects at therapeutic doses [2]
Dopaminergic/Muscarinic Receptors Minimal to no affinity [2] Lack of anticholinergic effects Advantage: Reduced side effects vs. 1st-gen antihistamines [2]

Emerging Research Applications and Repurposing Potential

Neurodegenerative Disorders

This compound has demonstrated intriguing disease-modifying potential across several preclinical models of neurodegenerative disorders, though with varying mechanisms of action. In Alzheimer's disease research, this compound has shown binding affinity for aggregated tau protein, the primary component of neurofibrillary tangles, positioning it as a potential radioligand for PET imaging of tau pathology in living patients [1] [3]. This tau-binding property suggests potential dual utility for both diagnostic imaging and therapeutic intervention in tauopathies. In Parkinson's disease models, this compound has exhibited beneficial effects in transgenic Drosophila models expressing human α-synuclein, improving survival rates, ameliorating motor symptoms, and enhancing motor performance [5]. However, contrary to initial hypotheses, these benefits do not appear to stem from direct inhibition of α-synuclein aggregation, as in vitro studies demonstrated no significant effect on α-synuclein fibrillation even at high molar ratios [5]. This suggests the neuroprotective mechanisms in Parkinson's models may involve alternative pathways beyond direct amyloid disruption.

The anti-prion activity of this compound represents another significant neurodegenerative application, with demonstrated efficacy in experimental models. This compound has been shown to inhibit the replication of the human prion protein (PrPSc) and prolong survival in intracerebrally prion-infected mouse models [5]. This effect appears to be part of a broader pattern of this compound's interaction with amyloidogenic proteins, as it also demonstrates inhibitory activity on the fibrillation processes of Alzheimer's disease-related amyloid-β (Aβ) peptide [5]. The differential effects on various amyloid proteins highlight the complex and protein-specific nature of this compound's interactions with pathological aggregation processes in neurodegenerative diseases. The compound's ability to penetrate the blood-brain barrier, while problematic from a sedation standpoint with first-generation antihistamines, may actually be beneficial for these central nervous system applications when carefully monitored for cardiac safety.

Oncology Applications

The antineoplastic potential of this compound has emerged as a promising repurposing avenue, with multiple mechanisms of action identified across various cancer models. A primary mechanism involves the inhibition of potassium channels, particularly those involved in cancer cell proliferation and migration [3]. In breast cancer models, this compound has been shown to target potassium voltage-gated channel subfamily H member 1, disrupting signaling pathways essential for tumor growth and metastasis [6]. Additionally, this compound has demonstrated synergistic effects when combined with calcitriol, enhancing the growth-inhibitory effects of the vitamin D analog by 3- to 11-fold in experimental models [3]. This combination approach appears to leverage different mechanisms of action, including this compound's antagonism of H1-histamine receptors, reduction of P450-aromatase expression, and inhibition of inflammatory mediators [6].

Beyond direct antitumor effects, this compound exhibits chemosensitizing properties that enhance the efficacy of conventional chemotherapeutic agents. Research in K562 human leukemia cells demonstrated that this compound can reverse acquired resistance to doxorubicin, potentially through inhibition of drug efflux mechanisms [7]. Similarly, in adrenocortical carcinoma cells, this compound sensitizes cells to doxorubicin by inhibiting patched drug efflux activity [7]. More recently, this compound was found to inhibit mTOR signaling and angiogenesis by blocking cholesterol trafficking, representing another potentially important antineoplastic mechanism [7]. In prostate cancer models, this compound has been investigated for use in combination with radiotherapy to destroy cancer cells through an autophagic-facilitated mechanism [1]. These diverse anticancer activities position this compound as a promising multitargeted agent in oncology, though its clinical translation remains challenged by the inherent cardiotoxicity risks that would require careful management in cancer patient populations.

Immunomodulatory and Infectious Disease Applications

The immunosuppressive potential of this compound has been systematically investigated in recent years, revealing potent effects on multiple immune cell populations and inflammatory pathways. In studies using LPS-activated RAW macrophages, zebrafish larvae, and mouse splenocytes, this compound demonstrated significant inhibition of T cell proliferation and suppression of Th1-related cytokine secretion [8]. These immunomodulatory effects were closely associated with down-regulation of p38 and JNK MAPK signaling pathways in macrophage cells, leading to decreased production of acute inflammatory mediators including TNF-α, IL-1β, and PGE2 [8]. This compound was also shown to suppress phagocytic activity and inhibit nitric oxide (NO) production in LPS-stimulated zebrafish larvae, further supporting its broad anti-inflammatory properties [8]. These findings suggest potential applications for this compound in various autoimmune and inflammatory conditions where modulation of T cell function and macrophage activity would be therapeutically beneficial.

In the realm of infectious diseases, this compound has emerged as a promising antimalarial agent with activity against both chloroquine-sensitive and chloroquine-resistant parasites in vitro and in vivo [1] [3]. This discovery has led to its use in approximately 30 countries where malaria is endemic, including Vietnam, Thailand, and Cambodia [1]. Research efforts have focused on developing This compound analogs that retain potent antimalarial activity while reducing hERG-related cardiotoxicity [7]. More recently, investigations during the COVID-19 pandemic identified this compound as having potential antiviral effects against SARS-CoV-2 in vitro, though clinical significance remains to be established [7]. The broad spectrum of repurposing applications for this compound across these diverse therapeutic areas underscores the compound's complex polypharmacology and continued relevance as a tool for investigating disease mechanisms and potential treatment approaches.

Table: Emerging Research Applications and Mechanisms of this compound

Therapeutic Area Proposed Mechanisms Experimental Evidence
Neurodegenerative Diseases Tau protein binding [3], PrPSc replication inhibition [5], Aβ aggregation inhibition [5] PET imaging potential in Alzheimer's [3], improved survival in prion models [5]
Oncology Potassium channel inhibition [3], cholesterol trafficking blockade [7], chemosensitization [7] Breast cancer growth inhibition [6], reversed doxorubicin resistance [7]
Immunology MAPK pathway modulation [8], T cell proliferation inhibition [8], cytokine suppression [8] Reduced TNF-α, IL-1β, PGE2 in macrophages [8]
Infectious Diseases Direct antiparasitic activity [1], potential antiviral effects [7] Activity against chloroquine-resistant malaria [1], in vitro SARS-CoV-2 inhibition [7]

Experimental Protocols for Key Assays

In Situ Thioflavin T (ThT) Aggregation Assay

The Thioflavin T aggregation assay serves as a fundamental method for investigating this compound's effects on amyloid protein fibrillation kinetics, particularly relevant to its potential applications in neurodegenerative diseases. The protocol begins with preparation of recombinant human protein monomers (α-synuclein or Aβ42) at appropriate concentrations in suitable buffers [5]. For α-synuclein studies, recombinant monomer is typically prepared in distilled water and stored at -80°C until use, while Aβ42 protein is dissolved in specific assay buffer (e.g., SensoLyte assay buffer), hydrated for 5 minutes, and centrifuged at 10,000 rpm for 5 minutes at 4°C to remove precipitated material [5]. The experimental setup involves adding the target protein (Aβ42 at final concentration 40 µM or α-syn at 10 µM) to a black 96-well flat-bottom plate containing varying molar ratios of this compound (typically 10 µM, 50 µM, and 100 µM) [5]. Then, Thioflavin T is added to the plate at a final concentration of 200 µM in a dark room to minimize photobleaching [5].

Fluorescence measurements are performed using a microplate reader (e.g., SpectraMax iD3) with excitation/emission settings of 440 nm/484 nm, maintained at 37°C to simulate physiological conditions [5]. The kinetic readings are obtained every 5 minutes for Aβ42 studies and every 15 minutes for α-syn studies, with pulsed shaking between readings to ensure proper mixing [5]. Data analysis involves fitting the fluorescence measurements to a sigmoidal equation to derive key kinetic parameters: Y = Fmin + Fmax/(1 + e^(-(t-t50)/τ)), where Y represents detected fluorescence intensity, t and t50 are the time of aggregation and time at 50% maximal fluorescence respectively, and the apparent rate constant kapp is given by 1/τ [5]. Fmin represents baseline fluorescence intensity, while Fmax denotes maximum fluorescence at the final saturation phase [5]. This methodology allows quantitative assessment of this compound's effects on the fibrillation kinetics of various amyloidogenic proteins, enabling structure-activity relationship studies for derivative compounds.

Endothelial Cell Protection Assay

The endothelial cell protection assay evaluates this compound's potential cardioprotective effects against oxidative stress, relevant to its proposed applications in cardiovascular diseases. The protocol utilizes Human Umbilical Vein Endothelial Cells (HUVECs) maintained in specialized endothelial cell medium supplemented with 5% fetal bovine serum and 1% endothelial cell growth supplement in Poly-L-Lysine-pretreated flasks at 37°C in a 5% CO2 incubator [6]. For the experimental treatment, HUVECs are pretreated with varying concentrations of this compound (0.25, 0.50, or 1.00 µM) for 12 hours, followed by exposure to hydrogen peroxide (H2O2) at 200 µM for an additional 12 hours to induce oxidative stress [6]. This setup allows assessment of this compound's protective effects against oxidative damage.

Multiple endpoints are measured to comprehensively evaluate cellular responses. Cell viability is assessed using the MTT assay, where the absorbance at 490 nm in each well is determined using a microplate autoreader, with viability expressed as a percentage of the control group [6]. Oxidative stress markers are quantified through specific assays: malondialdehyde (MDA) level measured using an MDA assay kit based on the thiobarbituric acid method; superoxide dismutase (SOD) activity measured with a WST-1-based assay kit; glutathione peroxidase (GSH-Px) activity measured with a colorimetric assay kit; and intracellular reactive oxygen species (ROS) level determined using an ROS assay kit with fluorescence intensity measured by flow cytometry at 488 nm excitation [6]. Additionally, apoptotic percentage is quantified by flow cytometric methods, and protein expression of key signaling molecules (p53, p21Cip1/Waf1, p16INK4a) is measured by western blot analysis to elucidate potential mechanisms [6]. This multifaceted approach provides comprehensive insights into this compound's cytoprotective mechanisms against oxidative endothelial damage.

Immunosuppression Assessment Protocol

The assessment of this compound's immunosuppressive potential employs a comprehensive approach spanning in silico prediction to in vivo modeling. Initial analysis includes pharmacokinetic and drug-likeness assessment using computational tools to determine key parameters including hydrogen bond acceptors/donors, rotatable bonds, total polar surface area (TPSA), lipophilicity (iLOGP and XLOGP3), and water solubility (log S) [8]. For in vitro evaluation, RAW 264.7 macrophage cells are cultured and stimulated with LPS (Escherichia coli 055:B5) in the presence or absence of this compound [8]. Key measurements include nitric oxide production assessed using Griess reagent, phagocytic activity measured by neutral red uptake assay, and cell viability determined by MTT assay [8].

For mechanistic studies, western blot analysis is performed to evaluate the expression of proteins involved in MAPK signaling pathways (p-P38, p-ERK, JNK), inflammatory enzymes (iNOS, COX-2), and transcription factors (c-Fos, c-Jun) [8]. Additional in vitro assessments include T cell proliferation measured in mouse splenocytes using concanavalin A (ConA) stimulation with bromodeoxyuridine (BrdU) incorporation, and cytokine secretion (TNF-α, IL-1β, IL-6, PGE2) quantified by ELISA [8]. The in vivo component utilizes zebrafish larvae (2-3 days post-fertilization) exposed to this compound with or without LPS stimulation, with assessment of neutrophil migration using myeloperoxidase staining and phagocytic activity measured by neutral red retention in neuromast cells [8]. This integrated methodology provides robust evaluation of this compound's effects across multiple immune cell types and signaling pathways, offering insights into its potential as an immunomodulatory agent for inflammatory and autoimmune conditions.

Signaling Pathways and Visualization

Cardiotoxicity Pathway (hERG Channel Inhibition)

The cardiotoxicity pathway of this compound centers on its potent inhibition of the hERG potassium channel, which plays a critical role in cardiac repolarization. The molecular events can be visualized through the following pathway representation:

G cluster_cardiac Cardiac Myocyte This compound This compound hERG hERG K+ Channel This compound->hERG Inhibits IKr IKr Current hERG->IKr Regulates APD Action Potential Duration IKr->APD Shortens IKr->APD Decrease Prolongs QT QT Interval Prolongation APD->QT Corresponds to TdP Torsades de Pointes QT->TdP Predisposes to

This compound inhibits hERG potassium channels, reducing IKr current, prolonging action potential duration and QT interval, increasing Torsades de Pointes risk.

This pathway illustrates the sequence of electrophysiological events beginning with this compound's direct binding to and inhibition of the hERG potassium channel [1]. Under normal physiological conditions, these channels mediate the rapid delayed rectifier potassium current (IKr) that is essential for termination of the cardiac action potential [1]. When this compound blocks this channel, the reduction in IKr current leads to prolongation of the action potential duration in cardiac ventricular myocytes [1]. This cellular abnormality manifests clinically as QT interval prolongation on the surface electrocardiogram, which creates a vulnerable period during cardiac repolarization that can precipitate the polymorphic ventricular tachycardia known as Torsades de Pointes [1]. This arrhythmia may degenerate into ventricular fibrillation and cause sudden cardiac death, particularly in susceptible individuals with additional risk factors such as electrolyte disturbances, structural heart disease, or concomitant use of other QT-prolonging medications [1].

p53-Mediated Autophagy and Apoptosis Pathway

In cancer models, this compound has been shown to induce Beclin-1-independent autophagy through a p53-dependent mechanism, as visualized in the following pathway:

G cluster_cellular Cancer Cell (e.g., MCF-7) This compound This compound ROS ROS Generation This compound->ROS Induces HIS HIS HIS->ROS Potentiates ER ER Stress ROS->ER Induces Bax Bax Translocation ROS->Bax Triggers p53 p53 Phosphorylation ER->p53 Activates p62 p53-p62 Interaction p53->p62 Enhances p53->Bax Regulates Autophagy Beclin-1-independent Autophagy p62->Autophagy Promotes Apoptosis Apoptosis Autophagy->Apoptosis Enhances CytoC Cytochrome c Release Bax->CytoC Induces CytoC->Apoptosis Activates

This compound-histamine combination induces ROS, triggering both p53-mediated autophagy and mitochondrial apoptosis pathway in cancer cells.

This pathway demonstrates the dual mechanism of cell death induced by this compound, particularly in combination with histamine (AST-HIS) in breast cancer cells [9]. The initial event involves generation of reactive oxygen species (ROS), which triggers both endoplasmic reticulum stress and mitochondrial apoptosis pathways [9]. The ER stress activates phosphorylation of p53, which increases p53-p62 protein interactions that promote Beclin-1-independent autophagy - a non-canonical form of autophagy [9]. Concurrently, ROS generation triggers the mitochondrial apoptosis pathway through Bax translocation, cytochrome c release, and caspase activation [9]. The crosstalk between these pathways is evidenced by the ability of enhanced autophagy to further activate apoptosis through caspase induction, creating a feed-forward loop that amplifies cell death signals [9]. This intricate interplay between autophagy and apoptosis pathways represents a potentially valuable mechanism for cancer therapy, as it engages multiple cell death pathways simultaneously that may help overcome resistance mechanisms in malignant cells.

Conclusion and Future Perspectives

This compound represents a compelling case study in drug repurposing, demonstrating how a compound withdrawn for safety concerns can find renewed scientific interest through better understanding of its complex pharmacodynamics. The multitarget pharmacology of this compound, encompassing H1-histamine receptor antagonism, hERG channel inhibition, modulation of various amyloidogenic proteins, and immunomodulatory activities, positions it as a valuable tool compound for investigating diverse biological processes [5] [1] [8]. Current research directions focus on developing structural analogs that retain the therapeutic benefits while minimizing the cardiotoxicity liabilities, particularly through modification of the chemical structure to reduce hERG channel affinity [7]. Additionally, research continues to explore novel therapeutic applications in neurodegeneration, oncology, and infectious diseases, where the risk-benefit ratio may be more favorable for serious or life-threatening conditions [5] [3] [7].

References

Astemizole pharmacokinetics and metabolism desmethylastemizole

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacokinetic and Metabolic Properties

The table below summarizes the core pharmacokinetic and metabolic characteristics of astemizole and its primary metabolite, desmethylthis compound (also known as O-desmethylthis compound).

Parameter This compound Desmethylthis compound
Metabolic Pathway Primarily O-demethylation [1] Active metabolite formed via O-demethylation of this compound [1]
Key Enzymes Involved CYP2J2 (intestinal first-pass) [1], CYP3A4 (hepatic) [2], CYP4F12 [3] --
Elimination Half-life ~24 hours [2] 9-13 days [4] [5]
Protein Binding ~96% [2] Information missing
Steady-State Concentration Lower concentration Exceeds this compound by >30-fold [4] [5]
Pharmacological Activity Potent H1-receptor antagonist [6] Retains potent H1-receptor antagonist activity [4] [6]
HERG Channel Block (IC₅₀) 0.9 nM [4] [5] 1.0 nM [4] [5]

Detailed Metabolic Pathways & Experimental Insights

This compound's metabolism involves several cytochrome P450 enzymes, with specific roles in different tissues.

  • CYP2J2 in First-Pass Metabolism: A pivotal study identified that CYP2J2, an enzyme highly expressed in the human small intestine, plays a critical role in the extensive presystemic (first-pass) metabolism of this compound [1]. The metabolic conversion involves O-demethylation to form desmethylthis compound. The kinetics in recombinant CYP2J2 systems showed a Kₘ of 0.65 μM and a Vₘₐₓ of 1129 pmol/nmol P450/min [1]. The involvement of this intestinal enzyme explains why this compound is well-absorbed orally but has low systemic bioavailability as the parent drug.

  • Role of Other Cytochromes: Other enzymes contribute to this compound's metabolism. CYP3A4 is involved in its liver microsomal metabolism [2], and CYP4F12 also metabolizes this compound, primarily through O-demethylation [3]. A study noted that while CYP4F12 favors O-demethylation, CYP3A4 can metabolize this compound at multiple sites on the molecule [3].

The following diagram illustrates the primary metabolic pathway of this compound:

G This compound This compound Desmethylthis compound Desmethylthis compound This compound->Desmethylthis compound O-demethylation CYP2J2 CYP2J2 CYP2J2->this compound Primarily Intestinal CYP3A4 CYP3A4 CYP3A4->this compound Hepatic CYP4F12 CYP4F12 CYP4F12->this compound Metabolizes

Primary metabolic pathway of this compound and involved enzymes.

Cardiotoxicity Mechanism

The market withdrawal of this compound was due to its potent blockade of the human ether-à-go-go-related gene (HERG) potassium channel, which translates to the rapidly activating delayed rectifier K⁺ current (IKr) in the heart [4]. This blockade delays ventricular repolarization, leading to QT interval prolongation and risk of fatal arrhythmias like Torsades de Pointes [7].

Critically, the active metabolite desmethylthis compound is an equally potent HERG channel blocker (IC₅₀ ~1.0 nM) as the parent drug [4]. Combined with its >30-fold higher steady-state serum concentration and extremely long half-life, desmethylthis compound is considered the principal cause of the observed cardiotoxicity following this compound ingestion [4] [5].

Analytical Method for Simultaneous Quantification

A modern HPLC-MS/MS method has been developed for the simultaneous determination of this compound and desmethylthis compound in biological matrices, which you may find useful for research protocols [8].

  • Sample Preparation: Plasma samples were processed using protein precipitation with acetonitrile [8].
  • Chromatography: Separation was achieved using a C18 column with a mobile phase of 10 mM ammonium acetate and acetonitrile (with 0.1% trifluoroacetic acid) [8].
  • Mass Spectrometry Detection: The detection used electrospray ionization (ESI) in positive mode with multiple reaction monitoring (MRM) of the transitions:
    • This compound: m/z 459.3 → 135.0
    • Desmethylthis compound: m/z 445.3 → 204.3 [8]
  • Method Performance: The method was validated and shown to be accurate, precise, and rapid (run times under 2 minutes), making it suitable for pharmacokinetic studies [8].

References

Astemizole as a Potassium Channel Blocker: Molecular Targets, Mechanisms, and Research Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Astemizole and Its Polypharmacology

This compound is a synthetic piperidinyl-benzimidazole derivative originally developed as a second-generation histamine H1-receptor antagonist for treating allergic conditions [1] [2]. Withdrawn from clinical markets due to cardiotoxicity risks associated with hERG potassium channel blockade, this compound has since emerged as a valuable research tool in ion channel pharmacology and oncology [3] [2]. Its polypharmacology encompasses interactions with multiple potassium channels beyond hERG, including EAG1 (Kv10.1), which is ectopically expressed in various cancer cells [4] [2]. This profile has stimulated research into repurposing this compound for neurodegenerative diseases, cancer therapy, and as a structural template for developing fluorescent probes targeting hERG channels [3] [5] [1]. This whitepaper provides a comprehensive technical resource for researchers investigating this compound's molecular interactions with potassium channels, detailing structural mechanisms, experimental methodologies, and research applications.

Primary Potassium Channel Targets of this compound

hERG (Kv11.1) Potassium Channel

The human ether-à-go-go-related gene (hERG) potassium channel, encoded by KCNH2, is perhaps the most clinically significant molecular target of this compound [3] [6]. In cardiac tissue, hERG mediates the rapidly activating delayed rectifier K+ current (IKr), which is crucial for cardiac action potential repolarization [3]. This compound demonstrates exceptional potency against hERG, with radioligand binding assays revealing IC50 values in the nanomolar range [3] [6].

Table 1: Binding Affinity of this compound and Metabolites for hERG Potassium Channels

Compound IC50 (μM) Ki (μM) Experimental System
This compound 0.023 ± 0.011 0.011 hERG-transfected HEK293 cell membranes [3]
Desmethylthis compound ~0.001* - HEK293 cells (patch clamp) [6]
Northis compound (Tecthis compound) 0.0277* - HEK293 cells (patch clamp) [6]
This compound derivative 1b 0.025 ± 0.002 0.012 hERG-transfected HEK293 cell membranes [3]

*Reported as half-maximal block concentrations from patch-clamp experiments [6]

The molecular mechanism of hERG blockade involves this compound binding directly below the selectivity filter in the channel's central cavity, as revealed by cryo-EM structural analysis [7] [8]. This binding site positions this compound to physically obstruct potassium ion conduction through the channel [7]. The interaction exhibits use-dependence, with enhanced blockade during channel activation, suggesting state-dependent binding kinetics [6]. The major metabolite desmethylthis compound demonstrates equivalent potency to the parent compound in hERG blockade, while northis compound (marketed as tecthis compound) shows significantly reduced hERG affinity, explaining its improved cardiac safety profile [6] [2].

EAG1 (Kv10.1) Potassium Channel

The Ether-à-go-go-1 (EAG1 or Kv10.1) potassium channel represents another significant target of this compound with important implications in oncology [5] [4]. While normally expressed primarily in the brain, EAG1 undergoes ectopic expression in various tumor cells, including breast cancer, osteosarcoma, and other malignancies [5] [4]. This compound inhibits hEag1 currents with an IC50 of approximately 135 nM in SaOS-2 osteosarcoma cells, demonstrating open-channel block characteristics [4]. This blockade manifests as an apparent inactivation-like decay of the current during depolarizing pulses [4]. The inhibition of EAG1 by this compound has been linked to anti-proliferative effects in cancer cells and enhanced differentiation in osteosarcoma models [5] [4].

Table 2: Potassium Channel Targets Beyond hERG Affected by this compound

Channel Type IC50/EC50 Experimental System Biological Context
hEag1 (Kv10.1) 0.135 μM SaOS-2 osteosarcoma cells (patch clamp) [4] Osteosarcoma, breast cancer
KCa1.1 Minimal effect at relevant concentrations SaOS-2 cells (paxilline sensitivity) [4] Osteosarcoma (minor component)

Structural Mechanisms of Potassium Channel Blockade

Molecular Basis of hERG Channel Inhibition

Recent cryo-electron microscopy studies have elucidated the structural basis of this compound binding to the hERG potassium channel at 3.5-Å resolution [7] [8]. The structure of K+-bound hERG complexed with this compound (PDB ID: 7CN1) reveals that this compound binds directly beneath the selectivity filter within the central cavity of the channel pore [7] [8]. This strategic positioning allows the drug to physically occlude the potassium conduction pathway while stabilizing the selectivity filter in a K+-bound conformation [7].

The binding interface involves interactions between this compound's aromatic groups and hydrophobic residues lining the central cavity, while its basic nitrogen forms electrostatic interactions with the channel [3]. This binding mode aligns with structure-activity relationship studies indicating that both aromatic moieties and a basic nitrogen atom are essential for high-affinity hERG blockade [3]. The structural data further suggest that this compound binding may distort the S6 helices that form the activation gate, potentially contributing to its use-dependent blocking characteristics [7]. These atomic-level insights provide a rationale for hERG's unusual pharmacological promiscuity and offer a structural template for mitigating hERG liability in future drug development campaigns.

Differential Recognition by Histamine H1 Receptor

Interestingly, this compound's interaction with its primary therapeutic target, the histamine H1 receptor (H1R), involves a distinct binding mode compared to hERG blockade. Cryo-EM structures of H1R bound to this compound reveal that the drug occupies the orthosteric binding pocket primarily through hydrophobic interactions [9]. The central phenyl group of this compound inserts into a deep hydrophobic cavity formed by H1R residues, while the fluorophenyl group extends toward extracellular loop 2 [9].

A key mechanistic insight is that this compound functions as an inverse agonist at H1R, utilizing its phenyl group to block the movement of the conserved toggle switch residue W4286.48, thereby stabilizing the receptor in an inactive conformation [9]. This contrasts with its channel-blocking action on hERG, explaining how structural modifications can differentially affect these two activities. The separation of hERG blockade from H1R antagonism has guided the development of newer antihistamines with improved cardiac safety profiles, such as tecthis compound (northis compound), which retains H1R inverse agonism with reduced hERG affinity [6] [2].

G This compound This compound HERG HERG This compound->HERG High Affinity    IC₅₀=0.023μM H1R H1R This compound->H1R Therapeutic Target    Inverse Agonism EAG1 EAG1 This compound->EAG1 Cancer Context    IC₅₀=0.135μM Cardiotoxicity Cardiotoxicity HERG->Cardiotoxicity AllergyTreatment AllergyTreatment H1R->AllergyTreatment AnticancerEffects AnticancerEffects EAG1->AnticancerEffects

Figure 1: this compound's multi-target pharmacology showing primary molecular targets and functional outcomes

Research Applications and Experimental Methodologies

Fluorescent hERG Probes Based on this compound

This compound's high-affinity binding to hERG has been exploited to develop small-molecule fluorescent probes for visualizing hERG channels in living cells [3]. Researchers have synthesized this compound derivatives by conjugating various fluorophores (coumarin, NBD, and naphthalimide) to the this compound pharmacophore using aliphatic spacers [3]. These probes retain potent hERG binding while exhibiting favorable fluorescent properties.

Table 3: Photophysical and Binding Properties of this compound-Based Fluorescent hERG Probes

Probe Fluorophore λem (nm) Φ (%) hERG IC50 (μM) Cytotoxicity (hERG-HEK293) IC50 (μM)
1a Coumarin 547 3.5 0.434 ± 0.029 4.7 ± 0.2
1b NBD 547 2.8 0.025 ± 0.002 12.5 ± 2.3
1c Naphthalimide 469 79.1 0.182 ± 0.016 7.2 ± 1.6

These probes enable specific labeling of hERG channels in hERG-transfected HEK293 cells and endogenous hERG in human colorectal cancer cells (HT-29), with fluorescence intensity reducible by co-incubation with excess this compound (100 μM), demonstrating binding specificity [3]. Probe 1c is particularly valuable for imaging applications due to its high quantum yield (79.1%) and appropriate cytotoxicity profile [3].

Key Experimental Protocols for Evaluating this compound-Channel Interactions
4.2.1 Radioligand Binding Assays for hERG Affinity

Purpose: To quantitatively evaluate the binding affinity of this compound and its derivatives for hERG potassium channels [3].

Methodology:

  • Prepare membranes from hERG-transfected HEK293 cells
  • Incubate membrane preparations with [3H]dofetilide as the radioligand
  • Add test compounds (this compound derivatives) at varying concentrations
  • Separate bound and free radioactivity by filtration
  • Determine IC50 values from competition curves
  • Calculate inhibition constants (Ki) using the Cheng-Prusoff equation [3]

Key Controls: Include this compound as a positive control; validate with membrane preparations from untransfected HEK293 cells to assess nonspecific binding [3].

4.2.2 Whole-Cell Patch Clamp Electrophysiology

Purpose: To characterize the functional blockade of potassium channels by this compound and study kinetics of inhibition [6] [4].

Methodology:

  • Maintain hERG-transfected HEK293 cells or native cancer cell lines (e.g., SaOS-2, MG-63) under standard culture conditions
  • Establish whole-cell configuration with appropriate intracellular and extracellular solutions
  • Apply depolarizing voltage steps to activate potassium currents
  • Apply this compound cumulatively to construct concentration-response relationships
  • Monitor current inhibition over time to assess use-dependence [6] [4]

Data Analysis: Determine IC50 values by fitting concentration-response data with the Hill equation; analyze current kinetics before and after drug application [4].

4.2.3 Cell Imaging with Fluorescent this compound Derivatives

Purpose: To visualize hERG channel distribution and density in living cells using this compound-based fluorescent probes [3].

Methodology:

  • Culture hERG-expressing cells (hERG-HEK293 or HT-29) on imaging-compatible dishes
  • Incubate with probes 1a-1c (typically at 1-10 μM concentration) for 30-60 minutes
  • Perform fluorescence imaging using appropriate filter sets (e.g., ex/cm 354/469 nm for probe 1c)
  • For specificity controls, pre-incubate cells with 100 μM this compound to compete binding
  • Quantify fluorescence intensity and distribution [3]

Applications: This technique enables real-time monitoring of hERG channel localization and expression changes under various physiological and pathological conditions [3].

G cluster_1 Binding Studies cluster_2 Functional Studies cluster_3 Visualization Studies Start Experimental Objective A1 Radioligand Binding Assays Start->A1 B1 Patch Clamp Electrophysiology Start->B1 C1 Fluorescent Probe Imaging Start->C1 A2 Membrane Preparations from hERG-HEK Cells A1->A2 A3 [3H]Dofetilide Competition A2->A3 A4 IC50/Ki Determination A3->A4 B2 Whole-Cell Configuration in hERG/Cancer Cells B1->B2 B3 Voltage Protocols & Drug Application B2->B3 B4 Current Inhibition Kinetics Analysis B3->B4 C2 Live-Cell Incubation with Probes 1a-1c C1->C2 C3 Confocal/Fluorescence Microscopy C2->C3 C4 Specificity Controls with this compound C3->C4

Figure 2: Experimental workflow for studying this compound-potassium channel interactions

Research Implications and Future Directions

Oncological Applications and Combination Therapies

The differential expression of potassium channels like hERG and EAG1 in various cancer types has stimulated research into this compound's potential as an anticancer agent [3] [5] [4]. In breast cancer cells, this compound (IC50 = 1.72 μM) synergistically enhances the antiproliferative effects of the tyrosine kinase inhibitor gefitinib, potentially through simultaneous blockade of EAG1 channels and other targets [5]. This combination produces cell cycle arrest in G0/G1 phase, diminishing the percentage of cells in G2/M and S phases [5].

In osteosarcoma models, this compound (2 μM) enhances calcium deposition and mineral matrix formation induced by osteogenic stimuli, suggesting a role in promoting differentiation of osteosarcoma cells [4]. This effect appears specific to inhibition of EAG1 rather than hERG, as EAG1 is functionally expressed in SaOS-2 and MG-63 osteosarcoma cells while hERG expression is minimal in these lines [4]. The therapeutic window for these effects appears favorable, with this compound enhancing mineralization without significant cytotoxicity at effective concentrations [4].

Neurodegenerative Disease Research

Despite promising effects in some models of Parkinson's disease (PD), this compound does not directly inhibit α-synuclein aggregation even at high molar ratios (up to 1:10 drug:protein), suggesting its potential benefits in PD models likely occur through mechanisms unrelated to α-synuclein fibrillation [1]. Conversely, this compound demonstrates concentration-dependent inhibition of Aβ42 aggregation, indicating selective activity against Alzheimer's disease-related amyloid pathology [1]. Additionally, this compound's activity as a prion replication inhibitor further supports its investigation in protein-misfolding disorders [1] [2].

Structural Guidance for Safer Drug Design

The detailed structural characterization of this compound bound to both hERG and H1R provides a blueprint for designing safer antihistamines and other therapeutics with reduced cardiotoxicity risk [7] [9]. The metabolite northis compound (tecthis compound) represents a successful example of this approach, maintaining H1R inverse agonism with significantly reduced hERG affinity [6] [2]. These structural insights can guide rational modifications to existing compounds to mitigate hERG liability while preserving therapeutic efficacy.

Conclusion

References

Comprehensive Technical Guide: Astemizole Drug Repositioning Potential for Research Applications

Author: Smolecule Technical Support Team. Date: February 2026

Executive Summary

Astemizole repositioning potential represents a compelling case study in drug repurposing strategies, demonstrating promising therapeutic applications beyond its original antihistamine indication. Withdrawn from the market due to cardiac safety concerns, this compound has nonetheless emerged as a candidate with significant potential across multiple therapeutic areas, including multidrug-resistant bacterial infections, neurodegenerative disorders, and oncology. This comprehensive technical review synthesizes current scientific evidence, detailing molecular mechanisms, experimental protocols, efficacy data, and safety considerations to facilitate further research and development by scientists and drug development professionals. The accumulated evidence suggests that with appropriate risk mitigation strategies and structural optimization, this compound derivatives could potentially overcome historical limitations while retaining therapeutic benefits in new disease contexts.

Introduction to this compound and Drug Repositioning Rationale

This compound is a second-generation histamine H1-receptor antagonist that was originally developed for the treatment of allergic conditions such as seasonal allergic rhinitis and chronic idiopathic urticaria [1]. As a piperidinyl-benzimidazole derivative, it functioned as a long-acting, non-sedative antihistamine with high receptor selectivity and minimal central nervous system penetration compared to first-generation antihistamines [1] [2]. The drug demonstrated significant efficacy in allergic symptoms based on multiple clinical trials, showing particular effectiveness against sneezing, runny nose, and itching eyes, though it had limited impact on nasal congestion [3] [2]. Despite its clinical efficacy, this compound was withdrawn from the U.S. market in 1999 due to safety concerns regarding potentially life-threatening cardiac arrhythmias, specifically QT interval prolongation and torsades de pointes, particularly at high doses or in combination with CYP3A4 inhibitors [1] [4].

The rationale for repositioning this compound stems from several compelling factors that make it an attractive candidate for drug repurposing:

  • Established safety profile (excluding cardiac effects): Despite its cardiotoxicity concerns, this compound has a well-documented human pharmacokinetic and safety profile, potentially accelerating repurposing timelines compared to novel chemical entities [5]

  • Multi-target engagement: Research has revealed that this compound interacts with several biological targets beyond H1 receptors, including bacterial membrane proteins, EZH2-EED complex, and amyloid aggregates, explaining its potential efficacy across diverse disease areas [6] [7] [1]

  • Favorable drug-like properties: this compound exhibits high protein binding (97%), extensive tissue distribution, and long elimination half-life of its active metabolites (9-13 days for desmethylthis compound), which could be advantageous for certain therapeutic applications [1]

  • Economic efficiency: Repositioning this compound aligns with the cost-effective drug development paradigm, potentially reducing development costs from the typical $1.78 billion required for novel drugs and shortening the 13.5-year average development timeline [5]

Research Foundations and Current Evidence

Computational Evidence and Predictive Studies

In silico investigations have played a pivotal role in identifying this compound's repositioning potential through various computational approaches:

  • Structural-based screening against Alzheimer's disease targets identified this compound as a promising candidate through molecular docking studies, showing strong binding energy profiles against MADD protein [8]

  • Molecular dynamics simulations demonstrated stable binding behavior of this compound with key neurodegenerative disease targets, with favorable root mean square deviation and fluctuations (RMSD/F), radius of gyration (Rg) and soluble accessible surface area (SASA) profiles compared to standard medications [8]

  • Network-based drug repositioning approaches, including the novel DRAW (Drug Repositioning with Attention Walking) method, have systematically predicted novel drug-disease associations by analyzing heterogeneous networks incorporating drug-drug similarities and disease-disease relationships [9]

  • Shape-based screening methods have leveraged structural similarities between this compound and known active compounds for various disease targets, facilitating the identification of new therapeutic applications [8]

Structural and Mechanistic Insights

Recent cryo-EM structural studies have provided atomic-level insights into this compound's mechanism of action at the histamine H1 receptor, revealing key interaction details:

  • This compound binds to the orthosteric pocket of H1R, mainly constituted by residues from TM3, TM5, TM6, and TM7 [10]

  • The drug exerts inverse regulation by utilizing a shared phenyl group that inserts into a deep hydrophobic cavity and blocks the movement of the toggle switch residue W428⁶.⁴⁸, which normally initiates GPCR activation [10]

  • Unlike first-generation antihistamines, this compound's binding mode involves deep cavity penetration, with its methoxyphenyl group especially the methoxy moiety inserted into a hydrophobic cavity formed by H1R residues T112³.³⁷, I115³.⁴⁰, N198⁵.⁴⁶, F199⁵.⁴⁷, F424⁶.⁴⁴, W428⁶.⁴⁸ and F432⁶.⁵² [10]

  • Identification of a secondary ligand-binding site in H1R provides opportunities for structural optimization to develop newer derivatives with improved safety profiles [10]

Table 1: Summary of Key Computational Studies Supporting this compound Repositioning

Study Type Therapeutic Area Key Findings Reference
Molecular Docking Alzheimer's Disease Strong binding energy against MADD protein [8]
Molecular Dynamics Alzheimer's Disease Stable binding behavior with target proteins [8]
Shape-Based Screening Multiple Diseases Structural similarity to known active compounds [8]
Network-Based Prediction Multiple Diseases Novel drug-disease associations predicted [9]

Therapeutic Area Applications

Antibacterial Applications (Multidrug-Resistant Bacteria)

Recent investigations have revealed promising antibacterial properties of this compound, particularly against Gram-positive pathogens:

  • Potent anti-MRSA activity: this compound demonstrated significant efficacy against methicillin-resistant Staphylococcus aureus (MRSA) with MIC values ranging from 4 to 16 μg/mL and MBC values between 4-32 μg/mL in isolates from general surgery settings [6]

  • Gram-positive selectivity: The compound showed minimal activity against Gram-negative bacteria, suggesting specific mechanisms effective primarily against Gram-positive pathogens [6]

  • Low resistance development: The resistance mutation frequency of this compound was notably low, with only a minor increase in MRSA resistance observed after 30 days of selective pressure, significantly less than that observed with ampicillin [6]

  • In vivo validation: The Galleria mellonella infection model confirmed this compound's efficacy against MRSA in vivo, demonstrating its potential for further animal model studies [6]

Neurodegenerative Disorders

Research on this compound's potential in neurodegenerative diseases has yielded mixed but promising results:

  • Amyloid-β inhibition: this compound demonstrated inhibitory effects on the assembly of Aβ aggregates associated with Alzheimer's disease pathology, as confirmed through thioflavin T aggregation monitoring, Congo red spectral analysis, and transmission electron microscopy [7]

  • Target protein selectivity: Interestingly, this compound did not inhibit α-synuclein aggregation even at high molar ratios, suggesting its inhibitory effect on amyloid formation is target-protein selective rather than broadly anti-aggregation [7]

  • Prion protein interaction: this compound has shown interaction with anomalous aggregates of misfolding-prone proteins and delays progression of experimental prion disease by inhibiting replication of human prion protein PrPSc [7]

  • Parkinson's disease models: Despite its lack of direct α-synuclein inhibition, this compound improved survival and ameliorated Parkinsonian motor symptoms in a transgenic Drosophila model expressing human α-syn in the brain, suggesting possible indirect mechanisms [7]

Oncology Applications

Epigenetic targeting represents another promising repositioning avenue for this compound in oncology:

  • EZH2-EED disruption: this compound was identified as an inhibitor of the EZH2-EED interaction, potentially binding to EED in a competitive manner with EZH2, thereby impairing PRC2 activity and destabilizing the complex [1]

  • Lymphoma growth inhibition: The compound inhibited proliferation of PRC2-driven lymphomas through dissociation of the EZH2-EED complex, though its exact specificity remains to be fully elucidated given its known H1 antagonist activity [1]

Table 2: Summary of this compound's Repositioning Potential Across Therapeutic Areas

Therapeutic Area Molecular Targets Experimental Evidence Efficacy Metrics
Antibacterial (MDR Bacteria) Bacterial membrane proteins In vitro MIC/MBC, in vivo G. mellonella MIC: 4-16 μg/mL (MRSA)
Neurodegenerative Disorders Aβ aggregates, PrPSc ThT aggregation, TEM, animal models Selective Aβ inhibition
Oncology EZH2-EED complex Cell proliferation assays PRC2 complex dissociation
Alzheimer's Disease MADD protein Computational docking, MD simulations Strong binding energy

Experimental Protocols and Methodologies

Antibacterial Efficacy Assessment

Standardized protocols for evaluating this compound's antibacterial properties include the following methodological approaches:

  • MIC/MBC determination: Conduct broth microdilution assays according to CLSI guidelines with bacterial inoculum standardized to ~5×10⁵ CFU/mL in appropriate medium, incubating with serial dilutions of this compound (typically 0.25-128 μg/mL) for 16-20 hours at 35°C [6]

  • Time-kill kinetics: Perform time-kill assays by exposing bacteria (~10⁶ CFU/mL) to this compound at 1×, 2×, and 4× MIC with sampling at 0, 2, 4, 8, and 24 hours, plating serial dilutions for viable counting [6]

  • Resistance development studies: Subject bacterial strains to serial passaging in sub-inhibitory concentrations of this compound over 30 days, with regular MIC determination to track resistance development compared to conventional antibiotics [6]

  • Cytotoxicity and hemolysis assays: Assess safety margins using mammalian cell lines (e.g., HEK-293, HepG2) via MTT assay and red blood cell hemolysis tests at concentrations effective for bacterial inhibition [6]

Mechanism of Action Studies

Elucidating this compound's antibacterial mechanisms requires integrated methodological approaches:

  • Bacterial membrane disruption: Evaluate membrane integrity using fluorescent dyes like propidium iodide uptake and SYTOX Green exclusion measured by flow cytometry [6]

  • Membrane potential assessment: Monitor changes in bacterial membrane potential using potentiometric dyes such as DiOC₂(3) with fluorescence measurement or JC-1 dye with ratio-metric flow cytometry [6]

  • ATP production inhibition: Quantify intracellular ATP levels using luciferase-based assays (e.g., BacTiter-Glo) following treatment with this compound at MIC and supra-MIC concentrations [6]

  • Reactive oxygen species accumulation: Detect ROS generation using fluorescent probes like H₂DCFDA or DHR123, measuring fluorescence increase over time after this compound exposure [6]

The following diagram illustrates the experimental workflow for evaluating this compound's antibacterial efficacy and mechanism of action:

G Start Bacterial Strain Selection MIC MIC/MBC Determination Start->MIC TimeKill Time-Kill Kinetics MIC->TimeKill Membrane Membrane Disruption Assays MIC->Membrane Informs concentrations Potential Membrane Potential Assessment MIC->Potential ATP ATP Production Measurement MIC->ATP ROS ROS Accumulation Detection MIC->ROS Resistance Resistance Development TimeKill->Resistance Safety Cytotoxicity/Hemolysis Resistance->Safety InVivo In Vivo Validation (G. mellonella) Safety->InVivo

Experimental workflow for antibacterial evaluation of this compound

Molecular Interaction Studies

Advanced biophysical characterization methods provide insights into this compound's molecular mechanisms:

  • Cryo-EM structural analysis: Determine high-resolution structures of this compound bound to targets using mBril fusion and gluing strategies with "6-13" glue molecules, data collection on 300kV cryo-EM systems, and processing with RELION or cryoSPARC [10]

  • Aggregation inhibition assays: Monitor protein fibrillation kinetics using thioflavin T fluorescence with excitation/emission at 440/484 nm, measuring every 5-15 minutes at 37°C with pulsed shaking between readings [7]

  • Congo red binding assays: Incubate amyloid proteins (40 μM Aβ42 or 10 μM α-syn) with this compound (10-100 μM) and Congo red (50 μM) for 30 minutes at 25°C, then measure absorbance spectra from 400-650 nm [7]

  • Cellular viability assays: Treat SH-SY5Y neuroblastoma cells with α-syn aggregates (10 μM) alongside this compound (10-100 μM) for 24 hours, then assess viability using MTT or CellTiter 96 AQueous One solution reagents [7]

Safety and Toxicity Considerations

Cardiotoxicity Profile and Mechanisms

The primary safety concern associated with this compound revolves around its potential to cause cardiac arrhythmias:

  • QT interval prolongation: this compound blocks the hERG potassium channel (IKr), delaying cardiac repolarization and prolonging the QT interval, which can lead to torsades de pointes, a potentially fatal polymorphic ventricular tachycardia [1] [4]

  • Dose-dependent effects: Cardiotoxic effects are predominantly associated with doses higher than recommended (typically >10 mg daily) and/or increased plasma concentrations of the drug and its active metabolites [1]

  • Active metabolite accumulation: Desmethylthis compound, the dominant metabolite of this compound, has an extended elimination half-life (9-13 days) and potently blocks the repolarization of K+ current (IKr), contributing to long-term cardiotoxicity risk [1]

  • Drug interaction potential: Coadministration with CYP3A4 inhibitors (e.g., azole antifungals, macrolide antibiotics, SSRIs, antiretroviral drugs) significantly increases systemic exposure to this compound and the risk of cardiotoxicity [1] [4]

Risk Mitigation Strategies

Several approaches to mitigate this compound's cardiotoxicity have been proposed in repositioning efforts:

  • Structural optimization: Modifying the this compound scaffold to reduce hERG affinity while retaining activity at new therapeutic targets through structure-activity relationship studies informed by recent cryo-EM structures [10]

  • Therapeutic window exploitation: For antibacterial applications, the effective concentrations (4-16 μg/mL) may fall below cardiotoxic thresholds, though careful dose optimization is required [6]

  • Formulation strategies: Developing targeted delivery systems (e.g., topical applications for bacterial infections, intranasal delivery for neurodegenerative conditions) to minimize systemic exposure [6]

  • Therapeutic monitoring: Implementing rigorous cardiac monitoring protocols (ECG, electrolyte balance) in clinical trial designs for repurposed applications [4]

The following diagram illustrates this compound's multifaceted mechanisms of action across different therapeutic areas and their relationship to both efficacy and safety concerns:

G This compound This compound H1R H1 Receptor Inverse Agonism This compound->H1R Antibacterial Antibacterial Activity This compound->Antibacterial EZH2 EZH2-EED Disruption This compound->EZH2 Amyloid Aβ Aggregation Inhibition This compound->Amyloid hERG hERG Channel Blockade This compound->hERG CYP CYP3A4 Metabolism This compound->CYP Cardiotoxicity Cardiotoxicity (QT Prolongation, TdP) hERG->Cardiotoxicity Causes Metabolites Active Metabolite Accumulation CYP->Metabolites Generates Metabolites->Cardiotoxicity Contributes to

This compound's mechanisms of action and safety concerns

Conclusion and Future Research Directions

This compound repositioning represents a promising approach to addressing unmet medical needs across multiple therapeutic areas, particularly in the context of antimicrobial resistance. The accumulated evidence suggests that despite its historical safety concerns, this compound possesses valuable pharmacological properties that merit further investigation in controlled settings. Future research should prioritize:

  • Structural optimization to develop this compound derivatives with reduced hERG affinity and maintained therapeutic efficacy [10]

  • Comprehensive toxicological profiling to establish therapeutic indices for each new potential application [6] [1]

  • Advanced formulation development to enable targeted delivery and minimize systemic exposure for specific indications [6]

  • Robust clinical trial designs incorporating careful safety monitoring for any human studies of repurposed applications [4]

References

why was Astemizole withdrawn from market

Author: Smolecule Technical Support Team. Date: February 2026

Core Mechanism of Cardiotoxicity

The primary mechanism behind astemizole's toxicity is its antagonistic effect on the human Ether-à-go-go-Related Gene (hERG) potassium ion channel [1]. This channel is critical for the repolarization phase of the cardiac action potential.

  • hERG Channel Blockade: this compound and its active metabolite, desmethylthis compound, are potent blockers of the hERG channel [1]. This blockade reduces the outflow of potassium from cardiac cells, delaying repolarization.
  • Prolonged QT Interval: This delay manifests on an electrocardiogram (ECG) as a prolongation of the QT interval [2] [1]. A prolonged QT interval is a known risk factor for a specific type of polymorphic ventricular tachycardia called Torsades de Pointes (TdP), which can degenerate into fatal ventricular fibrillation [3] [1].

The diagram below illustrates this pathway from drug administration to the potential adverse event.

G A This compound Administration B hERG Potassium Channel Blockade A->B Metabolized to Desmethylthis compound C Delayed Cardiac Repolarization B->C Inhibits IKr current D Prolongation of QT Interval on ECG C->D E Torsades de Pointes (TdP) Ventricular Arrhythmia D->E Risk Trigger F Ventricular Fibrillation & Sudden Cardiac Death E->F

Risk-Amplifying Factors

The danger of this compound-induced cardiotoxicity was not universal but became significant under specific conditions that increased the drug's concentration in the body [3] [1].

  • Drug-Drug Interactions: this compound is metabolized primarily by the cytochrome P450 3A4 (CYP3A4) enzyme. Concurrent use with potent CYP3A4 inhibitors led to dangerously high plasma levels of this compound and its metabolite [3] [2].
  • Patient-Specific Factors: Underlying conditions such as liver cirrhosis, pre-existing cardiac diseases, and electrolyte imbalances like hypokalemia or hypomagnesemia compromised the drug's metabolism or lowered the heart's arrhythmic threshold [2] [1].
  • Overdose: Ingesting more than the recommended dose directly increased the risk of toxicity, even in the absence of other factors [3] [1].

The table below summarizes key risk factors based on post-marketing evidence.

Risk Factor Category Specific Examples Consequence
Concomitant Medications [3] [2] Ketoconazole, Itraconazole, Erythromycin, Clarithromycin Inhibited CYP3A4 metabolism, leading to toxic drug accumulation.
Underlying Health Conditions [2] [1] Liver disease, congenital long QT syndrome, ischemic heart disease, mitral valve prolapse Reduced drug clearance or increased cardiac susceptibility.
Dosage & Behavioral [3] [1] Overdose, grapefruit juice consumption Increased drug bioavailability or direct toxicity.

Withdrawal Timeline & Regulatory Context

This compound's market life exemplifies the critical role of post-marketing pharmacovigilance.

  • Approval and Use: Approved in the US in 1988, it was widely used for allergic conditions like rhinitis and chronic urticaria [4] [1].
  • Growing Safety Concerns: By the early 1990s, the FDA began adding warnings as reports of serious arrhythmias emerged [3] [5].
  • Voluntary Withdrawal: In 1999, the manufacturer, Janssen Pharmaceutica, voluntarily withdrew the drug from worldwide markets, acknowledging both safety concerns and a crowded market for safer alternatives [5].

Current and Potential Repurposing

Despite its withdrawal as an antihistamine, this compound continues to be investigated in research for other potential uses, demonstrating the concept of drug repurposing.

Research Area Proposed Mechanism / Use Key Findings / Status
Neurodegenerative Diseases [6] [1] Binds to aggregated proteins; investigated in models of Alzheimer's (Aβ & tau), prion disease, and Parkinson's. Shows disease-modifying effects in preclinical studies; selective inhibition of Aβ over α-syn fibrillation [6].
Oncology [1] [7] hERG channel inhibition induces cell death; targets EZH2 protein in lymphomas; used with radiotherapy for prostate cancer. Patents for use in malignant lymphoma; considered a novel intervention [7].
Infectious Diseases [1] Active against both chloroquine-sensitive and resistant malaria parasites in vitro and in vivo. Used in some malaria-endemic countries; research focuses on safer analogs [1].

Experimental Evidence & Methodologies

Key experimental findings that elucidated this compound's cardiotoxic and potential therapeutic mechanisms are summarized below.

Study Focus Experimental Model / Assay Key Outcome Measures
Cardiac Electrophysiology [3] [1] hERG channel-binding assays, cloned K+ channels, animal models. IKr current inhibition, QT interval prolongation on ECG, incidence of Torsades de Pointes.
Drug Interaction Studies [3] [2] In vitro CYP450 inhibition assays, human clinical case reports and series. This compound plasma concentration, changes in QT interval, reporting of arrhythmic events.
Amyloid Aggregation [6] In vitro Thioflavin T (ThT) assay, Transmission Electron Microscopy (TEM), cell viability (MTT) assay. Fluorescence kinetics (Fmax, t50, kapp), visualization of fibrils, cell survival post-treatment.

Lessons for Drug Development

This compound's history offers several critical lessons for researchers and drug development professionals.

  • Beyond Target Selectivity: A drug's safety profile depends not only on its primary target but also on off-target interactions, particularly with ion channels like hERG [1].
  • The Critical Role of Pharmacovigilance: Some adverse effects are rare and only detectable after widespread use, underscoring the need for robust post-marketing surveillance systems [8] [9].
  • Proactive Risk Management: Modern drug development incorporates rigorous hERG screening early in the process and utilizes Risk Management Plans (RMPs) to monitor and mitigate known risks after approval [9].

References

Structural Basis of Astemizole-hERG Binding

Author: Smolecule Technical Support Team. Date: February 2026

The hERG channel's central cavity, formed by S5-S6 helices, contains specific residues critical for high-affinity astemizole binding.

  • Key Binding Residues: Alanine-scanning mutagenesis identifies T623, S624, Y652, and F656 as crucial. Aromatic residues Y652 and F656 on the S6 helix engage in π-π stacking interactions with this compound's aromatic rings [1] [2]. F557 on the S5 helix also contributes [1] [2].
  • State-Dependent Binding: The hERG channel exists in closed, open, and inactivated states. Recent advances using AlphaFold2 with structural templates predict that conformational changes during inactivation create a optimized binding pocket, enhancing this compound affinity [3].

Quantitative Binding Affinity Data

The table below summarizes inhibitory activity of this compound and derivative probes against hERG, determined by radioligand binding assays.

Compound IC₅₀ (μM) Kᵢ (μM) Key Characteristics Source
This compound 0.023 ± 0.011 0.011 High-affinity reference compound [4]
Probe 1b 0.025 ± 0.002 0.012 NBD fluorophore; affinity equivalent to this compound [4]
Probe N1 0.053 0.030 Turn-on fluorescence mechanism; 12x intensity increase with membranes [5]
Probe A8 0.00362 N/D Near-infrared IR780 fluorophore; highest affinity; 0.37 μM IC₅₀ by patch-clamp [6]

Kᵢ, inhibition constant, calculated from IC₅₀ using Cheng-Prusoff equation; N/D: Not Detailed.

Experimental Protocols for Binding Assessment

Radioligand Binding Assay

This method measures direct binding of compounds to hERG channels in cell membranes.

  • Membrane Preparation: Use HEK293 cells stably expressing hERG channels. Prepare membrane fractions via differential centrifugation [7].
  • Binding Reaction: Incubate 10 μg membrane protein with 1.5 nM [³H]this compound and test compounds (25°C, equilibrium) [7].
  • Data Analysis: Determine specific binding; K({}{d}) for [³H]this compound is ~5.91 nM, B({}{max}) ~6.36 pmol/mg protein. Calculate test compound IC₅₀ from competition curves [7].
Whole-Cell Patch-Clamp Electrophysiology

This method functionally assesses hERG channel current (I({}_{hERG})) inhibition.

  • Protocol: Voltage-clamp hERG-HEK293 or CHO cells. Apply depolarizing steps (e.g., +20 mV, 2 sec) to open channels, then repolarize (e.g., -40 mV, 6 sec) to record tail currents (I({}_{hERG})) [1] [6].
  • Inhibition Measurement: Apply increasing concentrations of this compound or derivative. Monitor I({}_{hERG}) block over time. Calculate IC₅₀ from concentration-response curve [6].
Fluorescent Probe Imaging

This compound-based fluorescent probes enable real-time hERG channel visualization in living cells.

  • Cell Preparation: Use hERG-expressing HEK293 cells or cancer cells (e.g., HT-29, glioblastoma) [4] [6].
  • Staining & Imaging: Incubate cells with nanomolar concentrations of fluorescent probe (e.g., N1, A8). Use confocal microscopy for imaging [5].
  • Specificity Control: Co-incubate with excess unlabeled this compound (100 μM). Specific binding shows significant fluorescence reduction [4].

G start Start Experiment mem_prep Prepare hERG-HEK293 Cell Membranes start->mem_prep inc_rad Incubate with [³H]this compound & Test Compound mem_prep->inc_rad sep_bound Separate Bound & Free Ligand inc_rad->sep_bound count_radio Count Radioactivity (Scintillation) sep_bound->count_radio calc_ic50 Calculate IC₅₀ & Kᵢ Values count_radio->calc_ic50 end End calc_ic50->end

Experimental workflow for radioligand binding assay to quantify hERG binding affinity.

Computational & Molecular Modeling

  • Docking and Free Energy Calculations: Using the cryo-EM hERG structure, docking simulations place this compound in the central cavity with aromatic rings near Y652 residues. MP-CAFEE method calculates absolute binding free energies, showing strong correlation with experimental data [2].
  • State-Specific Modeling with AlphaFold: Generating multiple conformational states (closed, open, inactivated) by guiding AlphaFold2 with structural templates reveals state-dependent drug binding environments and improves agreement with experimental affinities [3].

G S5 S5 Helix F557 Binding High-Affinity Binding S5->Binding PoreHelix Pore Helix T623, S624 PoreHelix->Binding S6 S6 Helix Y652, F656 S6->Binding This compound This compound This compound->Binding

Key hERG channel residues (F557, T623, S624, Y652, F656) involved in this compound binding.

Therapeutic & Imaging Applications

  • hERG as Cancer Therapeutic Target: hERG channels are overexpressed in tumor cells (e.g., glioblastoma, colorectal cancer) but absent in normal cells, influencing proliferation and apoptosis. Probe A8-liposome significantly suppresses glioblastoma growth in vivo [4] [6].
  • Mechanistic Insights: hERG inhibition suppresses CDK2-pRB-E2F axis and induces ER-stress-dependent apoptosis and autophagy [6].
  • Fluorescent Probes for Screening: Turn-on probes (e.g., N1-N3) enable hERG localization and visualization without complex washing. Near-infrared probe A8 allows in vivo GBM imaging [5] [6].

Key Takeaways for Drug Development Professionals

  • This compound's high hERG affinity stems from optimal interactions with Y652/F656. Consider these residues for predicting cardiotoxicity risk of new compounds.
  • Radioligand binding ([³H]this compound) offers high-throughput screening, while patch-clamp provides functional validation.
  • Fluorescent this compound derivatives are valuable for imaging hERG expression in physiological and cancer contexts.
  • Computational modeling using cryo-EM structures and AlphaFold-predicted states improves binding affinity predictions and safety assessment.

References

Astemizole historical clinical applications allergic rhinitis urticaria

Author: Smolecule Technical Support Team. Date: February 2026

Historical Clinical Efficacy Data

The table below summarizes the efficacy and safety findings of astemizole from a systematic review with meta-analysis [1].

Outcome Measure Result (this compound vs. Other Antihistamines) Statistical Significance
Global Success Rate Odds Ratio (OR): 6.72 p < 0.0001
Global Rhinitis Improvement Standardized Mean Difference (SMD): -0.82 p = 0.04
Rhinorrhea SMD: -0.70 p = 0.02
Nasal/Ocular/Pharyngeal Pruritus SMD: -0.64 p = 0.03
Urticaria Symptoms SMD: -3.53 p < 0.0001
Cutaneous Response to Histamine SMD: -2.02 p < 0.0001
Sedation (Adverse Event) OR: 0.23 p < 0.0001
Headache (Adverse Event) OR: 0.58 p = 0.005

Experimental Protocols in Recent Research

While its clinical use for allergies is historical, this compound remains a tool in preclinical research. The following methodology is from a 2024 study investigating its effect on protein aggregation, relevant to neurodegenerative diseases [2] [3].

Objective: To determine the effect of this compound on the fibrillation kinetics of amyloid-β (Aβ) and α-synuclein (α-syn) proteins [2] [3].

Key Materials:

  • Proteins: Recombinant human Aβ(1-42) and α-syn monomers.
  • Compound: this compound.
  • Dyes: Thioflavin T (ThT) and Congo red.
  • Cell Line: SH-SY5Y neuroblastoma cells.
  • Equipment: Microplate reader, Transmission Electron Microscope (TEM).

The experimental workflow for this type of investigation can be visualized as follows:

Start Study Start Prep Protein and Drug Preparation Start->Prep Assay1 ThT Aggregation Assay Prep->Assay1 Assay2 Congo Red Assay Prep->Assay2 Assay3 Cell Viability (MTT) Assay Prep->Assay3 Imaging Imaging (TEM) Assay1->Imaging Sample Collection Analysis Data Analysis Assay1->Analysis Assay2->Imaging Sample Collection Assay2->Analysis Assay3->Analysis Imaging->Analysis End Study End Analysis->End

Experimental workflow for assessing this compound's effects on protein aggregation.

Detailed Procedures [2] [3]:

  • In-Situ ThT Aggregation Assay with Kinetic Analysis:

    • Purpose: To monitor the formation of amyloid fibrils in real-time via ThT fluorescence.
    • Procedure: Aβ42 (40 µM) or α-syn (10 µM) were added to a 96-well plate with varying molar ratios of this compound (10 µM, 50 µM, 100 µM). ThT dye was added, and fluorescence was measured every 5-15 minutes at 37°C with pulsed shaking.
    • Data Analysis: Kinetic data were fitted to a sigmoidal curve to determine the time to 50% maximal fluorescence (t~50~) and the apparent rate constant (k~app~).
  • Congo Red Binding Assay:

    • Purpose: To independently confirm the presence of β-sheet-rich amyloid structures.
    • Procedure: Protein samples incubated with or without this compound were mixed with Congo red solution. After incubation, absorbance spectra were measured between 400-650 nm. A spectral shift indicates amyloid binding.
  • Cell Viability (MTT) Assay:

    • Purpose: To assess the cytotoxicity of pre-formed protein aggregates with and without this compound.
    • Procedure: SH-SY5Y cells were treated with α-syn aggregates and varying concentrations of this compound. After 24 hours, cell viability was measured colorimetrically.
  • Transmission Electron Microscopy (TEM):

    • Purpose: To visualize the morphology of protein aggregates directly.
    • Procedure: Aliquots of protein samples were placed on TEM grids, negatively stained, and imaged to observe the presence and structure of fibrils.

Drug Profile and Mechanism of Action

The table below summarizes key pharmacological information for this compound [4].

Property Description
DrugBank ID DB00637
Approval Status Withdrawn from the market (1999)
Historical Indications Allergic rhinitis, allergic conjunctivitis, chronic urticaria [4] [5]
Mechanism of Action Long-acting, selective inverse agonist of the peripheral histamine H1 receptor [4] [6]. It competes with histamine, suppressing edema and pruritus.
Key Safety Concern Risk of serious cardiac arrhythmias at high doses, especially when taken with CYP inhibitors or grapefruit juice [4].
Pharmacokinetics Rapid absorption, extensive first-pass metabolism, long half-life (~1 day), primarily metabolized in the liver and excreted in feces [4].

Current Research and Future Directions

Despite its withdrawal, this compound continues to be of significant interest in biomedical research, highlighting drug repurposing potential.

  • Neurodegenerative Diseases: this compound has shown disease-modifying effects in preclinical models of Parkinson's and Alzheimer's disease. A 2024 study confirmed it selectively inhibits the aggregation of Alzheimer's-related Aβ peptides but not Parkinson's-related α-synuclein, suggesting its benefits may work through other pathways [2] [3].
  • Infectious Diseases: It has been identified in library screens as having antimalarial properties [4].
  • Structural Biology: Recent cryo-EM structures have elucidated how this compound binds to and inversely regulates the histamine H1 receptor, providing a blueprint for designing safer antihistamines [6].

Conclusion

This compound was an effective, non-sedating antihistamine whose clinical use was halted by safety concerns. Its well-documented history and ongoing research make it a valuable case study in drug development, highlighting the importance of post-market safety and the potential for discovering new therapeutic applications for withdrawn drugs.

References

Comprehensive Application Notes and Protocols: HPLC-MS/MS Method for Astemizole Quantification in Plasma

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Astemizole (AST) is a second-generation antihistamine that was initially removed from the market due to cardiovascular safety concerns but has recently gained renewed interest for its potential applications in oncology, antimalarial therapy, and as a positive control in cardiovascular safety studies. [1] [2] Additionally, recent investigations have explored its potential repurposing as an ACE2 antagonist to inhibit SARS-CoV-2 viral entry. [3] These emerging research applications necessitate reliable bioanalytical methods for quantifying this compound and its major active metabolite, desmethyl this compound (DEA), in biological matrices.

This document provides detailed application notes and protocols for a novel high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the simultaneous determination of this compound and its major metabolite in plasma samples. The method has been optimized and validated according to FDA guidelines for bioanalytical method validation and has been successfully applied to pharmacokinetic studies in animal models including beagle dogs and cynomolgus monkeys. [1] [2]

Analytical Method Overview

The HPLC-MS/MS method described herein enables simultaneous quantification of both this compound and its major metabolite, desmethyl this compound, in plasma matrices with simple sample preparation and short analysis time, making it highly suitable for high-throughput pharmacokinetic studies. The method employs liquid-liquid extraction for sample clean-up and utilizes diphenhydramine as an internal standard to ensure analytical precision and accuracy. [1] [2]

Table 1: Key Method Parameters for this compound and Desmethyl this compound Quantification

Parameter This compound Desmethyl this compound (Dog) Desmethyl this compound (Monkey)
LLOQ 2.5 ng/mL 7.5 ng/mL 10 ng/mL
Precursor Ion (m/z) 459.3 445.3 445.3
Product Ion (m/z) 135.0 204.3 204.3
Retention Time (Dog) 1.50 min 1.55 min -
Retention Time (Monkey) 1.44 min 1.47 min -
Internal Standard Diphenhydramine (m/z 256.2→167.1) Diphenhydramine (m/z 256.2→167.1) Diphenhydramine (m/z 256.2→167.1)

Sample Preparation Protocol

Materials and Reagents
  • This compound standard (Sigma-Aldrich, St. Louis, MO, USA)
  • Desmethyl this compound (synthesized by WithPals Chem, Gyeonggi-do, Korea)
  • Diphenhydramine (internal standard; Sigma-Aldrich)
  • HPLC-grade solvents: acetonitrile, methanol, ethyl acetate (Merck, Darmstadt, Germany)
  • Ammonium acetate and trifluoroacetic acid (Sigma-Aldrich)
  • Control plasma: Beagle dog or cynomolgus monkey plasma
Sample Processing Steps
  • Preparation of Standard Solutions:

    • Prepare stock solutions of AST and DEA at 100 μg/mL in acetonitrile
    • Prepare working solutions by serial dilution in acetonitrile
    • Prepare internal standard solution (diphenhydramine) in acetonitrile
  • Plasma Sample Extraction:

    • Aliquot 500 μL of plasma sample into a clean glass tube
    • Add 50 μL of internal standard working solution
    • Add 3 mL of ethyl acetate as extraction solvent
    • Vortex mix vigorously for 10 minutes
    • Centrifuge at 4000 × g for 10 minutes at 4°C
    • Transfer the organic (upper) layer to a new clean tube
    • Evaporate to dryness under a gentle stream of nitrogen at 40°C
    • Reconstitute the residue with 200 μL of mobile phase
    • Vortex mix for 30 seconds and transfer to an autosampler vial for analysis [1] [2]

HPLC-MS/MS Configuration

Chromatographic Conditions

The chromatographic separation is achieved using isocratic elution with a mobile phase consisting of 0.025% trifluoroacetic acid in acetonitrile and 20 mM ammonium acetate in a ratio of 94:6 (v/v). The flow rate is maintained at 0.25 mL/min with a total run time of less than 5 minutes, providing high-throughput analysis capability. The analytical column temperature should be maintained at ambient conditions (approximately 25°C), and the injection volume is typically 5-10 μL. [1]

Mass Spectrometric Detection

Detection is performed using a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operated in positive ion mode. The following MS parameters should be optimized for each specific instrument but typically include:

  • Ion source temperature: 350°C
  • Collision gas: High-purity nitrogen
  • Ion spray voltage: 5000 V
  • Nebulizer gas: 12 L/min
  • Dwell time: 150-200 ms per transition

Detection is performed using Multiple Reaction Monitoring (MRM) with the transitions summarized in Table 1. The fragmentor voltages and collision energies should be optimized for each instrument, with typical values of 135-140 V for fragmentor voltage and 28-30 eV for collision energy for this compound. [1] [2]

G cluster_1 HPLC Conditions cluster_2 MS/MS Detection HPLC HPLC Separation MS Mass Spectrometry Detection HPLC->MS Eluent Flow Results Quantification Results MS->Results Data Acquisition MobilePhase Mobile Phase: 0.025% TFA in ACN : 20mM Ammonium Acetate (94:6) Flow Flow Rate: 0.25 mL/min MobilePhase->Flow Column Column: C18 Flow->Column Injection Injection Volume: 5-10 μL Column->Injection Runtime Run Time: <5 min Injection->Runtime Ionization Ion Source: ESI Positive MRM1 MRM Transitions: AST: m/z 459.3→135.0 Ionization->MRM1 MRM2 DEA: m/z 445.3→204.3 MRM1->MRM2 MRM3 IS: m/z 256.2→167.1 MRM2->MRM3

Figure 1: Workflow Diagram of HPLC-MS/MS Analysis for this compound

Method Validation

The method has been comprehensively validated according to FDA guidelines for bioanalytical method validation. The validation parameters include specificity, linearity, accuracy, precision, recovery, and stability under various storage and handling conditions. [1]

Specificity and Selectivity

The method demonstrates excellent specificity with no interference from endogenous plasma components at the retention times of this compound, desmethyl this compound, or the internal standard. Representative chromatograms of blank plasma samples show clean baselines at the regions of interest for both dog and monkey plasma matrices. [2]

Linearity and Sensitivity

The method exhibits linear response over the concentration range of 2.5-500 ng/mL for this compound and 7.5-500 ng/mL for desmethyl this compound in dog plasma, with coefficient of determination (r²) values exceeding 0.99. The lower limit of quantification (LLOQ) was established at 2.5 ng/mL for this compound in both species, and 7.5 ng/mL and 10 ng/mL for desmethyl this compound in dog and monkey plasma, respectively. [1]

Precision and Accuracy

The intra-day and inter-day precision and accuracy were determined using quality control samples at low, medium, and high concentrations. The results demonstrated acceptable precision with relative standard deviation (RSD) values less than 15% at all concentrations, and excellent accuracy with values within 85-115% of the nominal concentrations, in accordance with FDA validation criteria. [1]

Table 2: Method Validation Summary

Validation Parameter Performance Guideline Compliance

| Linearity Range | 2.5-500 ng/mL (AST) 7.5-500 ng/mL (DEA-dog) 10-500 ng/mL (DEA-monkey) | r² > 0.99 | | Precision (RSD) | <15% (intra-day and inter-day) | Meets FDA criteria | | Accuracy | 85-115% of nominal concentration | Meets FDA criteria | | Extraction Recovery | Consistent and reproducible | >80% | | Stability | Stable under storage and handling conditions | Meets FDA criteria |

Pharmacokinetic Application Protocol

Study Design

The validated method has been successfully applied to pharmacokinetic studies in beagle dogs and cynomolgus monkeys following oral administration of 10 mg/kg this compound. The study design should include:

  • Animal fasting for 12 hours prior to drug administration
  • Oral dosing with this compound formulation
  • Serial blood sampling at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24, 48 hours)
  • Plasma separation via centrifugation and storage at -80°C until analysis [1]
Sample Analysis
  • Thaw frozen plasma samples at room temperature
  • Process samples according to the sample preparation protocol
  • Analyze samples using the HPLC-MS/MS method
  • Generate calibration curves with each batch of samples
  • Include quality control samples to ensure analytical run validity
Data Analysis

Pharmacokinetic parameters are calculated using non-compartmental analysis with appropriate software (e.g., WinNonlin or similar). Key parameters include:

  • C~max~: Maximum observed plasma concentration
  • T~max~: Time to reach maximum concentration
  • AUC~0-t~: Area under the plasma concentration-time curve from zero to last time point
  • AUC~0-∞~: Area under the plasma concentration-time curve from zero to infinity
  • t~1/2~: Terminal elimination half-life
  • CL/F: Apparent clearance
  • V~z~/F: Apparent volume of distribution [1]

G Dosing Oral Administration (10 mg/kg AST) Blood Blood Collection (Serial Time Points) Dosing->Blood Predetermined Time Schedule Plasma Plasma Separation (Centrifugation) Blood->Plasma Immediate Processing Analysis HPLC-MS/MS Analysis Plasma->Analysis Sample Preparation PK PK Parameter Calculation Analysis->PK Concentration Data

Figure 2: Pharmacokinetic Study Workflow for this compound

Troubleshooting and Technical Notes

  • Matrix Effects: While the current method demonstrates minimal matrix effects, different plasma sources should be evaluated during method implementation. If matrix effects are observed, consider adjusting the extraction protocol or chromatographic conditions.

  • Carryover: To minimize carryover, include adequate needle wash steps in the autosampler method and monitor blank samples following high-concentration standards.

  • Retention Time Shifts: Minor variations in retention time may occur between different instrument configurations. Verify system suitability before each analytical run.

  • Sensitivity Issues: If sensitivity deteriorates, check ion source contamination and consider cleaning procedures. Also verify the performance of the collision gas and detector.

  • Chromatographic Performance: If peak shape deteriorates, consider column aging and replace if necessary. Also verify mobile phase composition and preparation consistency.

Conclusion

The HPLC-MS/MS method described in this document provides a robust, sensitive, and specific approach for the simultaneous quantification of this compound and its major metabolite, desmethyl this compound, in plasma matrices. The method has been fully validated according to regulatory guidelines and successfully applied to pharmacokinetic studies in preclinical species.

The short analysis time and simple sample preparation make this method highly suitable for high-throughput bioanalysis in drug discovery and development settings, particularly as interest in this compound continues to grow for new therapeutic applications beyond its original indication as an antihistamine.


References

Astemizole Plasma Concentration Analysis: Application Notes and Protocols for HPLC-MS/MS Method Validation

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Astemizole is a second-generation antihistamine that was withdrawn from the market due to concerns about cardiotoxicity manifested through QT interval prolongation and potential to induce arrhythmias at high doses, particularly when taken with CYP inhibitors. Despite its withdrawal, significant research interest in this compound has resurged due to its potential repurposing applications, including as an anticancer agent, antimalarial therapeutic, and for treating neurodegenerative conditions and multidrug-resistant bacterial infections. [1] [2] [3] The active metabolite of this compound, desmethyl this compound (DEA), contributes to both its therapeutic and toxic effects, necessitating analytical methods that can simultaneously quantify both compounds in biological matrices. [1]

The development and validation of reliable bioanalytical methods for this compound and its metabolite are critical for advancing research on this compound. This application note provides detailed protocols for a novel HPLC-MS/MS method that enables simultaneous quantification of this compound and desmethyl this compound in plasma samples. The method has been optimized for enhanced sensitivity and efficiency compared to earlier techniques, addressing limitations such as long run times and complicated sample preparation procedures. [1] The validation data presented herein complies with FDA guidelines for bioanalytical method validation, ensuring scientific rigor and reproducibility. [1] [4]

HPLC-MS/MS Method for this compound Analysis

Method Overview and Advantages

The HPLC-MS/MS method represents a significant advancement over previous analytical techniques for this compound quantification, including thin-layer chromatography, conventional HPLC with ultraviolet detection, and radioimmunoassays. [1] [5] This method enables the simultaneous determination of both this compound and its major active metabolite, desmethyl this compound, in biological matrices with exceptional sensitivity and specificity. The technique utilizes liquid-liquid extraction for sample cleanup, followed by chromatographic separation and tandem mass spectrometric detection, providing a robust analytical approach suitable for pharmacokinetic studies and other research applications.

Key advantages of this method include its simplified sample preparation process compared to earlier approaches, significantly shorter run times (over two times faster than previous methods), and enhanced sensitivity with lower limits of quantification suitable for monitoring drug concentrations in preclinical studies. [1] The method has been successfully applied to plasma samples from beagle dogs and cynomolgus monkeys, demonstrating its utility across multiple species. The isocratic elution system eliminates the need for complex gradient programs, simplifying method transfer between instruments and laboratories while maintaining reproducibility and reliability.

Instrumentation and Chromatographic Conditions

The HPLC-MS/MS system configuration consists of an HPLC system coupled with a tandem mass spectrometer equipped with an electrospray ionization (ESI) source. The chromatographic separation employs a C18 reverse-phase column (50 × 2.0 mm, 5 μm particle size) maintained at ambient temperature. The isocratic mobile phase consists of 0.025% trifluoroacetic acid (TFA) in acetonitrile and 20 mM ammonium acetate in a 94:6 (v/v) ratio, delivered at a constant flow rate of 0.25 mL/min. [1] [4] This optimized mobile phase composition provides excellent separation of this compound, desmethyl this compound, and the internal standard (diphenhydramine) with retention times of approximately 1.50, 1.55, and 1.52 minutes, respectively, for dog samples, and slightly shorter retention times of 1.44, 1.47, and 1.45 minutes for monkey samples. [1]

The mass spectrometric detection operates in positive ion mode with multiple reaction monitoring (MRM) for specific and sensitive detection. The precursor-to-product ion transitions monitored are m/z 459.3→135.0 for this compound, m/z 445.3→204.3 for desmethyl this compound, and m/z 256.2→167.1 for the internal standard diphenhydramine. [1] [4] These specific transitions provide high selectivity by monitoring characteristic fragment ions for each compound, significantly reducing potential matrix interferences and enhancing assay specificity compared to conventional UV or spectrophotometric detection methods. [5] [6]

Method Validation Summary

Sensitivity, Precision, and Accuracy

The HPLC-MS/MS method for this compound and desmethyl this compound quantification was rigorously validated according to FDA guidelines for bioanalytical methods. [1] [4] The method demonstrated excellent sensitivity with lower limits of quantification (LLOQ) of 2.5 ng/mL for this compound in both dog and monkey plasma, while the LLOQ for desmethyl this compound was 7.5 ng/mL and 10 ng/mL in dog and monkey plasma, respectively. The calibration curves for both analytes exhibited linearity over the concentration ranges of 2.5-100 ng/mL for this compound and 7.5-300 ng/mL or 10-400 ng/mL for desmethyl this compound in dog and monkey plasma, respectively, with correlation coefficients (r²) exceeding 0.99, indicating excellent linear response across the measured ranges. [1]

The intra-day and inter-day precision and accuracy were evaluated using quality control samples at low, medium, and high concentrations. The results demonstrated that the method is both precise and accurate, with coefficient of variation (CV) values for precision within acceptable limits (<15%) and accuracy values ranging from 90.3% to 106.4% for this compound and 88.7% to 109.2% for desmethyl this compound across both species. [1] These validation parameters confirm the reliability of the method for quantifying this compound and its metabolite in preclinical pharmacokinetic studies.

Table 1: Validation Parameters for this compound and Desmethyl this compound in Dog and Monkey Plasma

Parameter This compound (Dog) This compound (Monkey) Desmethyl this compound (Dog) Desmethyl this compound (Monkey)
LLOQ (ng/mL) 2.5 2.5 7.5 10
Linear Range (ng/mL) 2.5-100 2.5-100 7.5-300 10-400
Precision (CV%) <15% <15% <15% <15%
Accuracy (%) 90.3-106.4 92.1-105.2 88.7-109.2 91.5-107.8
Retention Time (min) 1.50 1.44 1.55 1.47
Stability and Recovery

The stability of this compound and desmethyl this compound in plasma samples was evaluated under various storage and processing conditions, including short-term temperature storage, freeze-thaw cycles, and post-preparative stability. [1] Both compounds demonstrated acceptable stability under all tested conditions, with deviation values within ±15% of nominal concentrations, ensuring reliable quantification under typical laboratory handling conditions. The extraction recovery of this compound and desmethyl this compound from plasma matrices was consistent and reproducible, with recovery rates exceeding 85% for both analytes, demonstrating the efficiency of the liquid-liquid extraction procedure. [1]

The method also demonstrated excellent specificity with no interference from endogenous plasma components in six different lots of blank plasma from both species. The matrix effect evaluation showed consistent response regardless of plasma lot, with matrix factors ranging from 0.95 to 1.05 for both analytes, indicating minimal ion suppression or enhancement effects. These comprehensive validation results confirm that the method is robust, reproducible, and suitable for application in pharmacokinetic studies and other investigative applications. [1] [4]

Table 2: Stability Results for this compound and Desmethyl this compound in Plasma

Stability Condition This compound Stability (%) Desmethyl this compound Stability (%)
Short-term (Room Temp, 4h) 95.2-102.4 93.8-104.7
Freeze-thaw (3 cycles) 92.5-105.3 90.7-106.2
Long-term (-70°C, 30 days) 94.1-103.8 92.3-104.9
Post-preparative (Autosampler, 24h) 96.4-101.7 95.1-102.8

Experimental Protocols

Sample Preparation Procedure

The sample preparation protocol utilizes a liquid-liquid extraction technique that efficiently extracts both this compound and desmethyl this compound from plasma matrices while effectively removing interfering components. Begin by aliquoting 500 μL of plasma sample into a clean glass tube. Add 50 μL of the internal standard working solution (diphenhydramine at 1 μg/mL in acetonitrile) to each sample, followed by vigorous vortex mixing for 30 seconds. Add 3 mL of ethyl acetate extraction solvent to each tube and mix for 10 minutes using a mechanical shaker to ensure complete extraction of the analytes from the plasma matrix. [1]

Centrifuge the samples at 3,000 × g for 10 minutes to achieve complete phase separation. Carefully transfer the organic layer (upper layer) to a clean evaporation tube, taking care not to disturb the protein interface or aqueous layer. Evaporate the organic solvent to dryness under a gentle stream of nitrogen gas while maintaining the temperature at 40°C. Reconstitute the dried residue with 200 μL of mobile phase (0.025% TFA in acetonitrile:20 mM ammonium acetate, 94:6) by vortex mixing for 2 minutes. Transfer the reconstituted samples to autosampler vials for HPLC-MS/MS analysis. [1] The entire sample preparation process demonstrates excellent extraction efficiency with recovery rates exceeding 85% for both this compound and desmethyl this compound, ensuring sensitive and accurate quantification.

HPLC-MS/MS Analysis Protocol

The instrumental analysis begins with the injection of 10 μL of the prepared sample onto the HPLC-MS/MS system. The chromatographic separation is performed using a C18 reverse-phase column (50 × 2.0 mm, 5 μm particle size) with an isocratic mobile phase consisting of 0.025% trifluoroacetic acid in acetonitrile and 20 mM ammonium acetate (94:6, v/v) at a flow rate of 0.25 mL/min. The total run time is approximately 3 minutes, with this compound, desmethyl this compound, and the internal standard diphenhydramine eluting at approximately 1.44-1.55 minutes, depending on the species. [1] [4] Maintain the column at ambient temperature throughout the analysis.

The mass spectrometric detection employs electrospray ionization in positive ion mode with multiple reaction monitoring (MRM). Optimize the mass spectrometer parameters as follows: ion spray voltage of 5500 V, source temperature of 500°C, nebulizer gas (GS1) and heater gas (GS2) pressures of 50 and 60 psi, respectively, and curtain gas pressure of 25 psi. Monitor the specific precursor-to-product ion transitions: m/z 459.3→135.0 for this compound, m/z 445.3→204.3 for desmethyl this compound, and m/z 256.2→167.1 for the internal standard. [1] [4] Set the dwell time to 200 milliseconds for each transition. The assay demonstrates excellent analytical specificity with no interference from endogenous plasma components in six different lots of blank plasma from both dogs and monkeys.

G start Start Sample Preparation plasma Aliquot 500 μL Plasma start->plasma is Add 50 μL Internal Standard (Diphenhydramine, 1 μg/mL) plasma->is vortex1 Vortex Mix (30 seconds) is->vortex1 solvent Add 3 mL Ethyl Acetate vortex1->solvent shake Mix for 10 Minutes solvent->shake centrifuge Centrifuge at 3,000 × g for 10 Minutes shake->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness under N₂ at 40°C transfer->evaporate reconstitute Reconstitute with 200 μL Mobile Phase evaporate->reconstitute vortex2 Vortex Mix (2 minutes) reconstitute->vortex2 inject Inject 10 μL into HPLC-MS/MS System vortex2->inject

Figure 1: Workflow diagram illustrating the sample preparation procedure for this compound and desmethyl this compound extraction from plasma samples

Applications in Research

Pharmacokinetic Studies

The validated HPLC-MS/MS method has been successfully applied to pharmacokinetic studies in beagle dogs and cynomolgus monkeys following oral administration of this compound at a dose of 10 mg/kg. [1] [4] The method enabled the precise quantification of both this compound and its active metabolite, desmethyl this compound, in plasma samples collected at various time points, allowing for the comprehensive characterization of the absorption and elimination profiles of these compounds. The maximum plasma concentrations (C~max~) achieved were 27.0 ± 30.5 ng/mL and 22.6 ± 5.44 ng/mL for this compound in dogs and monkeys, respectively, demonstrating the method's sensitivity in detecting clinically relevant concentrations. [1]

The application of this analytical method in pharmacokinetic studies provides valuable insights into the metabolic fate of this compound across different species, which is particularly important given the compound's extensive metabolism by cytochrome P450 2D6 to its active metabolite, desmethyl this compound. [1] [2] The ability to simultaneously monitor both the parent compound and its major metabolite allows researchers to establish correlations between exposure levels and both therapeutic and toxic effects, facilitating the development of safe dosing regimens for future research applications. The method's robustness and reproducibility make it suitable for application in regulated pharmacokinetic studies supporting drug development efforts.

Other Research Applications

Beyond conventional pharmacokinetic studies, this HPLC-MS/MS method has relevance for several emerging research applications of this compound. The repurposing potential of this compound for anticancer and antimalarial therapies necessitates reliable bioanalytical methods to support preclinical and clinical development. [1] [4] Additionally, recent research has explored this compound's effects on protein aggregation in neurodegenerative conditions, with studies investigating its interaction with amyloid-β peptide in Alzheimer's disease models, though interestingly it does not appear to inhibit α-synuclein aggregation in Parkinson's disease models. [3]

The method also supports safety assessment studies, particularly regarding this compound's cardiotoxicity risk. The method's sensitivity allows researchers to establish concentration-effect relationships for hERG channel blockade, which is responsible for the QT interval prolongation associated with this compound. [7] [8] Furthermore, with emerging research demonstrating this compound's antibacterial activity against Gram-positive bacteria, including multidrug-resistant strains like MRSA, this analytical method can be applied to infection models to correlate exposure with antibacterial efficacy. [9] The versatility of this HPLC-MS/MS method across these diverse research areas highlights its broad utility in advancing this compound research.

G hplc_msms HPLC-MS/MS Method pk Pharmacokinetic Studies hplc_msms->pk Exposure Profiles safety Safety Assessment hplc_msms->safety Concentration-Toxicity Relationships repurpose Drug Repurposing hplc_msms->repurpose Preclinical Development neuro Neurodegenerative Disease Research hplc_msms->neuro Amyloid Binding Studies antimicrobial Antimicrobial Studies hplc_msms->antimicrobial PK/PD Relationships

Figure 2: Research applications of the HPLC-MS/MS method for this compound analysis across various scientific disciplines

Conclusions

The HPLC-MS/MS method described in this application note provides researchers with a robust and validated approach for the simultaneous quantification of this compound and its major metabolite, desmethyl this compound, in plasma matrices. The method addresses limitations of previous analytical techniques by offering faster analysis times, simplified sample preparation, and enhanced sensitivity with lower limits of quantification suitable for preclinical pharmacokinetic studies. [1] The comprehensive validation data demonstrate that the method meets regulatory standards for bioanalytical methods, ensuring the reliability and reproducibility of generated data. [1] [4]

The versatility of this method enables its application across multiple research domains, from traditional pharmacokinetic studies to emerging areas such as drug repurposing for anticancer and antimicrobial therapies. As research interest in this compound continues to evolve beyond its original antihistamine indications, the availability of robust bioanalytical methods will be crucial for advancing our understanding of its therapeutic potential and safety profile. Researchers are encouraged to apply this method in their investigations while ensuring proper method verification in their specific laboratory settings to maintain data quality and integrity.

References

Application Notes: LC-MS/MS Method for Simultaneous Determination of Astemizole and Desmethylastemizole in Plasma

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Astemizole (AST) is a second-generation antihistamine that was withdrawn from the market due to concerns about QT interval prolongation. However, it has regained significant interest in research due to its potential anticancer and antimalarial effects, as well as its utility as a positive control in cardiovascular safety pharmacology studies [1] [2]. This compound is primarily metabolized by cytochrome P450 2D6 to its major active metabolite, desmethyl this compound (DEA) [2]. Reliable bioanalytical methods are therefore crucial for supporting pharmacokinetic and toxicokinetic studies. This application note describes a novel, validated HPLC-MS/MS method for the simultaneous quantification of AST and DEA in beagle dog and cynomolgus monkey plasma, featuring a simple sample preparation and a short analysis time [1].

Experimental Protocol
2.1. Materials and Reagents
  • Analytes: this compound (AST) and desmethyl this compound (DEA).
  • Internal Standard (IS): Diphenhydramine is used [1] [2].
  • Mobile Phase Components: Trifluoroacetic acid (TFA), ammonium acetate, and HPLC-grade acetonitrile [1] [2].
  • Extraction Solvent: Ethyl acetate or other appropriate organic solvent for liquid-liquid extraction [2].
2.2. Sample Preparation (Liquid-Liquid Extraction)

The following workflow outlines the sample preparation process:

G Start Start: Plasma Sample (50-100 µL) IS Add Internal Standard (Diphenhydramine) Start->IS Alkalinize Alkalinize Sample IS->Alkalinize Extract Liquid-Liquid Extraction with Ethyl Acetate Alkalinize->Extract Centrifuge Centrifuge Extract->Centrifuge Collect Collect Organic Layer Centrifuge->Collect Evaporate Evaporate to Dryness Collect->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute End End: LC-MS/MS Analysis Reconstitute->End

2.3. LC-MS/MS Instrumentation and Conditions
  • HPLC System: Ultimate 3000 RSLCnano System or equivalent [3].
  • Mass Spectrometer: Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, operated in positive ion mode [1] [4].

Table 1: Liquid Chromatography Conditions [1] [2]

Parameter Specification
Column Reversed-phase C18 or C8 column (e.g., 100 x 2 mm, 3 µm)
Mobile Phase Isocratic: 0.025% TFA in acetonitrile / 20 mM ammonium acetate (94:6, v/v)
Flow Rate 0.25 mL/min
Injection Volume 10 µL
Run Time < 2.5 minutes

Table 2: Mass Spectrometry Conditions [1] [2] [4]

Parameter Specification This compound (AST) Desmethylthis compound (DEA) Internal Standard (Diphenhydramine)
Ionization Mode Positive Electrospray (ESI+)
Precursor Ion > Product Ion (m/z) Multiple Reaction Monitoring (MRM) 459.3 → 135.0 445.3 → 204.3 256.2 → 167.1
Dwell Time Optimized for sensitivity
2.4. Method Validation Summary

The method was validated according to FDA guidelines for bioanalytical method validation [1] [2].

Table 3: Method Validation Data [1] [2]

Validation Parameter Performance (Dog/Monkey Plasma)
Linearity Calibration curves were linear over the tested range for both analytes.

| Lower Limit of Quantification (LLOQ) | AST: 2.5 ng/mL (both species) DEA: 7.5 ng/mL (dog), 10 ng/mL (monkey) | | Accuracy & Precision | Intra- and inter-batch accuracy and precision were within acceptable limits (e.g., ±15% for accuracy, ≤15% RSD for precision). | | Extraction Recovery | High recovery (71-84%) for AST and DEA from plasma. | | Stability | AST and DEA were stable in plasma under various storage and handling conditions. |

Application in a Pharmacokinetic Study

The validated method was successfully applied to a pharmacokinetic study in beagle dogs and cynomolgus monkeys following a single oral administration of 10 mg/kg this compound [1] [2]. The method demonstrated sufficient sensitivity and robustness to characterize the concentration-time profiles of both AST and DEA, enabling the calculation of key pharmacokinetic parameters such as ( C_{max} ), ( T_{max} ), and ( AUC ).

Troubleshooting and Technical Notes
  • Internal Standard Selection: For optimal performance, a stable isotope-labeled internal standard (SIL-IS) of this compound (e.g., deuterated AST) is highly recommended. SIL-IS best compensates for variability during sample preparation and matrix effects in mass spectrometry [5]. If a SIL-IS is unavailable, a structural analogue like diphenhydramine can be used.
  • Matrix Effects: To assess and control for matrix effects (ion suppression/enhancement), use a matrix-matched calibration curve [3]. The post-column infusion technique can help identify regions of ion suppression in the chromatogram [6].
  • Carryover: To minimize carryover between injections, include extensive needle washes and inject blank samples after high-concentration calibrators or quality control samples.
  • Sensitivity (LLOQ): If the required LLOQ is lower than reported, consider optimizing the sample preparation (e.g., using solid-phase extraction for cleaner extracts) or the mass spectrometer source parameters.

References

Comprehensive Application Notes and Protocols: Astemizole in Vitro Cell Proliferation Assays

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Astemizole and Its Research Applications

This compound is a second-generation histamine H1-receptor antagonist that was initially developed for the treatment of allergic conditions. However, in recent years, this compound has gained significant attention in biomedical research due to its diverse molecular targets and potential therapeutic applications beyond its original indication. Research has revealed that this compound exhibits activity against various ion channels, including the ether-à-go-go-1 (EAG1) potassium channel, and can modulate several critical signaling pathways involved in cancer progression, neurodegenerative diseases, and cellular stress responses. These pleiotropic effects have positioned this compound as a promising candidate for drug repurposing efforts, particularly in oncology and neuroscience research.

The mechanistic diversity of this compound necessitates well-characterized and standardized experimental protocols to evaluate its effects on cellular proliferation across different research contexts. In vitro cell proliferation assays represent fundamental tools for investigating this compound's biological activities, ranging from its direct antiproliferative effects in various cancer models to its potential protective functions against oxidative stress in non-cancerous cells. This document provides comprehensive application notes and detailed methodologies for conducting robust and reproducible experiments with this compound, incorporating current scientific knowledge from recent peer-reviewed studies. The protocols outlined herein are designed to assist researchers in accurately assessing this compound's effects on cellular proliferation and elucidating its mechanisms of action in different experimental models.

Quantitative Summary of this compound Effects in Experimental Models

Table 1: this compound Monotherapy in Cancer Models

Cell Line/Tissue Type Experimental Model This compound Concentration Range Key Outcomes Reference
Breast Cancer Cells MCF-7, SUM-229PE, T-47D IC50: 1.72 μM (MCF-7) Concentration-dependent proliferation inhibition; cell cycle arrest in G0/G1 phase [1] [2]
Hepatocellular Carcinoma HepG2, SMMC-7221 >2 μM (viability), >1 μM (proliferation) Significant decrease in cell viability and proliferation [3] [4]
Adrenocortical Carcinoma H295R Not specified in results Moderate standalone cytotoxicity [5]

Table 2: this compound Combination Therapies in Cancer Models

Combination Partner Cancer Model This compound Concentration Key Outcomes Combination Index Reference
Doxorubicin Adrenocortical Carcinoma (H295R) 1 μM Enhanced cytotoxicity, proapoptotic, antiproliferative, and anticlonogenic effects Synergistic (CI<1) [5]
Gefitinib Breast Cancer Cells Not specified Synergistic antiproliferative effect; reduced G2/M and S phase cells Synergistic [1]
Vitamin D/Calcitriol Breast Cancer, Hepatocellular Carcinoma Clinically achievable concentrations 3-11 fold enhancement of growth-inhibitory effects; upregulated VDR Synergistic (CI<1) [3] [4] [2]

Table 3: Non-Cancer Models and Mechanism-Specific Studies

Experimental Model This compound Concentration Key Outcomes Assay Type Reference
HUVECs (Endothelial) 0.5-1 μM Protection against H2O2-induced oxidative damage; restored cell viability MTT, ROS, Apoptosis [6] [7]
α-Synuclein Aggregation 10-100 μM No inhibition of α-syn aggregation (contrast to Aβ inhibition) Thioflavin T, Congo Red, TEM [8] [9]
MCF-7 Breast Cancer (Autophagy) Not specified Induced Beclin-1-independent autophagy; ER stress and apoptosis Western Blot, Immunocytochemistry [10]

Experimental Protocols for Cell Proliferation Assessment

Basic Cytotoxicity and Proliferation Assay

Purpose: To evaluate the direct effects of this compound on cell viability and proliferation in 2D culture systems. This protocol is applicable to various cell lines, particularly cancer models where this compound has demonstrated antiproliferative activity.

Materials:

  • Cell lines of interest (e.g., MCF-7, HepG2, H295R, HUVECs)
  • This compound (Sigma-Aldrich, Santa Cruz Biotechnology, or other suppliers)
  • Cell culture medium appropriate for each cell line
  • 96-well flat-bottom tissue culture plates
  • MTT reagent or XTT cell proliferation assay kit (e.g., CellTiter 96 from Promega)
  • Microplate reader (e.g., SpectraMax series)

Procedure:

  • Cell Seeding: Harvest exponentially growing cells and seed in 96-well plates at optimized densities (e.g., 4 × 10⁴ cells/well for HUVECs, 7 × 10³ cells/well for H295R cells) in complete medium. Include blank wells without cells for background subtraction.
  • Incubation: Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
  • Treatment Preparation: Prepare this compound stock solution in DMSO and dilute in culture medium to achieve final concentrations ranging from 0.1 μM to 100 μM. Maintain DMSO concentration constant across all treatments (typically ≤0.1%).
  • Drug Exposure: Remove culture medium and add fresh medium containing this compound at various concentrations. Include vehicle control (DMSO only) and blank wells.
  • Incubation Period: Incubate cells for desired time periods (typically 24-72 hours) at 37°C with 5% CO₂.
  • Viability Assessment:
    • For MTT/XTT assays: Add appropriate volume of reagent to each well and incubate for 1-4 hours according to manufacturer's instructions.
    • Measure absorbance at 490 nm using a microplate reader.
  • Data Analysis: Calculate percentage viability relative to vehicle control after background subtraction. Determine IC₅₀ values using non-linear regression analysis of dose-response curves (e.g., using GraphPad Prism software).

Technical Notes:

  • Ensure this compound solutions are protected from light during preparation and storage.
  • Include replicate wells (minimum n=3) for each condition and perform at least three independent experiments.
  • For long-term exposure studies, refresh drug-containing medium every 48-72 hours.
Combination Therapy Assessment

Purpose: To evaluate synergistic interactions between this compound and other therapeutic agents (e.g., chemotherapeutics, targeted therapies).

Materials:

  • Besides materials listed in 3.1, the combination partner drug(s) (e.g., doxorubicin, gefitinib, vitamin D)
  • Software for combination index calculation (e.g., CompuSyn)

Procedure:

  • Experimental Design: Set up four treatment conditions: vehicle control, this compound alone, combination partner alone, and this compound + combination partner.
  • Dose Matrix Preparation: Prepare a range of concentrations for both this compound and the combination partner. Include single-agent and combination treatments.
  • Cell Treatment: Follow cell seeding and drug exposure procedures as in Protocol 3.1, applying single agents and combinations according to the dose matrix.
  • Viability Assessment: Measure cell viability as described in Protocol 3.1 after appropriate incubation period.
  • Data Analysis:
    • Calculate fraction affected (Fa) for each treatment condition.
    • Determine combination index (CI) using the Chou-Talalay method implemented in CompuSyn software.
    • Generate isobolograms and Fa-CI plots to visualize synergistic (CI<1), additive (CI=1), or antagonistic (CI>1) effects.
    • Calculate dose-reduction index (DRI) to quantify potential dose reduction in combination therapy.

Technical Notes:

  • Use fixed-ratio designs based on IC₅₀ values of individual agents for optimal combination assessment.
  • Include appropriate controls to rule out vehicle interactions.
  • Consider scheduling effects by testing different sequences of drug administration.
Oxidative Stress Protection Assay

Purpose: To evaluate the protective effects of this compound against oxidative stress-induced damage, particularly relevant for endothelial cell models.

Materials:

  • HUVECs or other relevant cell types
  • Hydrogen peroxide (H₂O₂)
  • Oxidative stress assessment kits (MDA, SOD, GSH-Px, ROS)
  • Apoptosis detection kit (e.g., caspase activity assay)

Procedure:

  • Cell Culture and Pretreatment:
    • Culture HUVECs in endothelial cell medium supplemented with 5% FBS and growth factors.
    • Pretreat cells with this compound (0.25-1 μM) for 12 hours.
  • Oxidative Stress Induction:
    • Remove culture medium and expose cells to H₂O₂ (200 μM) in fresh medium for 12 hours.
    • Include controls without H₂O₂ and without this compound pretreatment.
  • Viability Assessment:
    • Perform MTT assay as described in Protocol 3.1.
  • Oxidative Stress Markers:
    • Measure malondialdehyde (MDA) levels using thiobarbituric acid method.
    • Assess superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px) activities using colorimetric kits.
    • Quantify intracellular ROS using fluorescent probes (e.g., DCFH-DA) with flow cytometry.
  • Apoptosis Assessment:
    • Measure caspase-3/7 activity using luminescent assays (e.g., Caspase-Glo 3/7).
    • Analyze apoptotic cells by flow cytometry using Annexin V/PI staining.

Technical Notes:

  • Optimize H₂O₂ concentration and exposure time for specific cell types to achieve sublethal oxidative stress.
  • Include antioxidant positive controls (e.g., N-acetylcysteine) for assay validation.
  • Perform Western blot analysis of p53, p21Cip1/Waf1, and p16INK4a to investigate protective mechanisms.

Mechanistic Assay Protocols

Target Protein and Signaling Pathway Analysis

Purpose: To investigate this compound's effects on specific molecular targets and signaling pathways relevant to its mechanisms of action.

G cluster_targets Molecular Targets cluster_pathways Affected Pathways cluster_outcomes Cellular Outcomes This compound This compound EAG1 EAG1 This compound->EAG1 Blocks channel Ptch1 Ptch1 This compound->Ptch1 Inhibits efflux p53 p53 This compound->p53 Activates VDR VDR This compound->VDR Upregulates H1_Receptor H1_Receptor This compound->H1_Receptor Antagonizes CellCycle CellCycle EAG1->CellCycle Disrupts Viability Viability Ptch1->Viability Chemosensitizes Autophagy Autophagy p53->Autophagy Modulates Apoptosis Apoptosis p53->Apoptosis Induces CYP24A1 CYP24A1 VDR->CYP24A1 Regulates Proliferation Proliferation VDR->Proliferation Inhibits Invasion Invasion H1_Receptor->Invasion Suppresses Autophagy->Apoptosis Enhances CellCycle->Proliferation Arrests OxidativeStress OxidativeStress OxidativeStress->Viability Protects CYP24A1->Proliferation Promotes

Figure 1: this compound's Molecular Targets and Signaling Pathways

Materials:

  • RIPA lysis buffer
  • Protease and phosphatase inhibitors
  • BCA protein assay kit
  • SDS-PAGE equipment
  • Nitrocellulose or PVDF membranes
  • ECL detection reagents
  • Primary antibodies against target proteins (EAG1, Ptch1, p53, VDR, p21, p16, LC3, etc.)
  • HRP-conjugated secondary antibodies

Procedure:

  • Protein Extraction:
    • Culture and treat cells with this compound under experimental conditions.
    • Wash cells with ice-cold PBS and lyse using RIPA buffer containing protease and phosphatase inhibitors.
    • Centrifuge lysates at 14,000 × g for 15 minutes at 4°C.
    • Collect supernatant and determine protein concentration using BCA assay.
  • Western Blotting:
    • Separate proteins (20-50 μg per lane) by SDS-PAGE and transfer to membranes.
    • Block membranes with 5% non-fat milk or BSA in TBST for 1 hour.
    • Incubate with primary antibodies overnight at 4°C.
    • Wash membranes and incubate with HRP-conjugated secondary antibodies for 1 hour.
    • Detect signals using ECL reagents and visualize with chemiluminescence imaging system.
  • Data Analysis:
    • Normalize target protein levels to housekeeping controls (GAPDH, β-actin).
    • Quantify band intensities using ImageJ or similar software.

Technical Notes:

  • Optimize antibody concentrations and exposure times for each target protein.
  • Include positive and negative controls for antibody validation.
  • For autophagy studies, assess LC3-I to LC3-II conversion and p62 degradation.
Gene Expression Analysis

Purpose: To evaluate this compound-induced changes in gene expression relevant to its mechanisms of action.

Materials:

  • TRIzol reagent
  • cDNA synthesis kit
  • Real-time PCR system
  • Gene-specific primers and probes

Procedure:

  • RNA Extraction:
    • Extract total RNA using TRIzol reagent according to manufacturer's protocol.
    • Determine RNA concentration and purity by spectrophotometry.
  • cDNA Synthesis:
    • Reverse transcribe 1 μg total RNA using reverse transcriptase and oligo(dT) or random primers.
  • Quantitative Real-time PCR:
    • Prepare reaction mixtures containing cDNA, gene-specific primers, and SYBR Green or TaqMan master mix.
    • Perform amplification with appropriate cycling conditions.
    • Analyze data using the ΔΔCt method with normalization to housekeeping genes.

Technical Notes:

  • Design primers to span exon-exon junctions to avoid genomic DNA amplification.
  • Include no-template controls and reverse transcription controls.
  • Verify amplification specificity by melt curve analysis.
Amyloid Aggregation Assays

Purpose: To assess this compound's effects on amyloid protein aggregation, relevant to neurodegenerative disease research.

Materials:

  • Recombinant human proteins (α-synuclein, Aβ42)
  • Thioflavin T (ThT)
  • Congo red
  • Black 96-well plates
  • Fluorescence plate reader
  • Transmission electron microscope

Procedure:

  • Thioflavin T Assay:
    • Prepare protein solutions (10 μM α-synuclein or 40 μM Aβ42) in appropriate buffers.
    • Add this compound at various molar ratios (e.g., 10-100 μM).
    • Add ThT to final concentration of 200 μM.
    • Transfer to black 96-well plates and monitor fluorescence (excitation 440 nm/emission 484 nm) every 5-15 minutes at 37°C with agitation between readings.
  • Congo Red Binding Assay:
    • Incubate protein solutions with or without this compound with Congo red (final concentration 50 μM) for 30 minutes at 25°C.
    • Measure absorbance spectra from 400-650 nm.
  • Transmission Electron Microscopy:
    • Apply samples to carbon-coated copper grids.
    • Negative stain with 2% uranyl acetate.
    • Examine using TEM at 120 kV acceleration voltage.

Technical Notes:

  • Include protein-only and vehicle controls in all experiments.
  • Perform experiments in triplicate with multiple independent repetitions.
  • Use appropriate kinetic models for analyzing aggregation data.

Research Applications and Key Findings

Cancer Research Applications

Breast Cancer Models: this compound demonstrates significant antiproliferative activity against various breast cancer cell lines, including MCF-7, T-47D, and SUM-229PE cells. The compound exhibits concentration-dependent inhibition of proliferation with IC₅₀ values in the low micromolar range (approximately 1.72 μM in MCF-7 cells). Mechanistic studies reveal that this compound targets the EAG1 potassium channel, which is overexpressed in breast cancer tissues and plays a crucial role in cell cycle progression and tumorigenesis. Additionally, this compound synergizes with calcitriol (vitamin D) by inhibiting CYP24A1-mediated calcitriol degradation and upregulating vitamin D receptor (VDR) expression, leading to enhanced antiproliferative effects. This combination represents a promising therapeutic approach for breast cancers expressing VDR and EAG1, potentially allowing for reduced dosing of both agents while maintaining efficacy [1] [2].

Hepatocellular Carcinoma (HCC): In HCC models using HepG2 and SMMC-7221 cell lines, this compound at concentrations greater than 2 μM significantly decreases cell viability and proliferation. The compound enhances the anti-tumor effect of vitamin D through inhibition of miR-125a-5p-mediated regulation of VDR. This mechanism was confirmed through reporter gene assays showing that VDR is a direct target of miR-125a-5p. The synergistic interaction between this compound and vitamin D observed in HCC models suggests potential combination strategies for liver cancer treatment, particularly given the poor prognosis and limited treatment options for advanced HCC [3] [4].

Adrenocortical Carcinoma (ACC): this compound sensitizes ACC cells to doxorubicin, a component of the standard EDPM (etoposide, doxorubicin, cisplatin, mitotane) regimen for ACC. At concentrations as low as 1 μM, this compound enhances the cytotoxic, proapoptotic, antiproliferative, and anticlonogenic effects of doxorubicin. This sensitization occurs through inhibition of Ptch1-mediated drug efflux, a mechanism distinct from classical ABC transporters. The combination of this compound with standard chemotherapy may improve treatment effectiveness while potentially reducing chemotherapeutic doses and associated side effects, addressing a significant clinical challenge in ACC management [5].

Neurodegenerative Disease Research

Protein Aggregation Studies: Despite showing beneficial effects in preclinical models of Parkinson's disease, this compound does not directly inhibit α-synuclein aggregation in vitro, even at high molar ratios (up to 100 μM). This contrasts with its inhibitory activity on Alzheimer's disease-related Aβ42 aggregation, demonstrating the target-protein selectivity of this compound's anti-amyloid effects. These findings suggest that the neuroprotective effects of this compound observed in translational PD models likely involve mechanisms other than direct interference with α-synuclein fibrillation, possibly through modulation of cellular pathways affected by protein aggregation or through interactions with other pathological processes in neurodegenerative diseases [8] [9].

Cardiovascular Research

Endothelial Protection: this compound demonstrates protective effects against oxidative stress-induced damage in human umbilical vein endothelial cells (HUVECs). At concentrations of 0.5-1 μM, this compound significantly restores cell viability under H₂O₂-induced oxidative stress, scavenges intracellular ROS, suppresses lipid peroxidation, and restores activities of endogenous antioxidants (SOD and GSH-Px). These protective effects are associated with increased protein expression of p53, p21Cip1/Waf1, and p16INK4a, suggesting involvement of the ROS/p53 signaling pathway. These findings indicate potential applications for this compound in preventing or mitigating endothelial dysfunction in cardiovascular diseases, particularly those involving oxidative stress mechanisms such as atherosclerosis [6] [7].

Conclusion and Future Perspectives

The experimental protocols and application notes presented in this document provide comprehensive guidance for investigating this compound's effects on cellular proliferation and related mechanisms across various research contexts. The versatile nature of this compound's biological activities, spanning from anticancer effects to potential neuroprotective and cardiovascular applications, underscores its value as a research tool and candidate for drug repurposing. The detailed methodologies outlined for proliferation assessment, combination studies, and mechanistic investigations enable researchers to conduct robust experiments that yield reproducible and biologically relevant results.

Future research directions for this compound should include more extensive investigation of its target selectivity across different cell types and disease models, particularly given its interactions with multiple ion channels and signaling pathways. Additionally, the synergistic potential of this compound with established therapeutic agents warrants further exploration in more complex experimental systems, including 3D culture models and in vivo studies. The development of analog compounds with improved selectivity and safety profiles may also represent a promising avenue for translational research. As scientific understanding of this compound's mechanisms continues to evolve, these protocols will serve as a foundation for standardized assessment of its biological activities and therapeutic potential across multiple research domains.

References

Comprehensive Application Notes and Protocols: Astemizole in Cancer Research Using Colony Formation Assays

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Astemizole as a Repurposed Anticancer Agent

This compound is a second-generation antihistamine that was previously used for allergic conditions but withdrawn from many markets due to rare cardiac side effects at high doses. However, it has gained significant interest in oncology research through drug repurposing approaches, offering the advantage of known safety profiles and pharmacological data from its historical clinical use [1]. This compound exhibits multimodal anticancer activity through several distinct mechanisms: it functions as a histamine H1 receptor antagonist, inhibits potassium channels (including Eag1 and HERG), and modulates drug efflux pumps including Patched (Ptch1) and ABC transporters [2] [1]. This diverse mechanism profile makes this compound particularly valuable for investigating combination therapies and overcoming chemotherapy resistance in various cancer models.

The colony formation assay (CFA), also known as clonogenic assay, represents a gold standard method for evaluating the long-term effects of anticancer compounds like this compound on cellular reproductive viability. Unlike short-term viability assays that measure immediate metabolic activity or membrane integrity, CFAs assess the ability of single cells to proliferate into colonies of 50 or more cells, reflecting sustained proliferative capacity after treatment [3]. This is particularly important in cancer research because surviving cells do not always retain the ability to proliferate, and CFAs can identify reproductive cell death where cells appear viable but cannot divide—an essential concept in evaluating cancer therapy efficacy [3].

Theoretical Principles of Colony Formation Assays

Fundamental Concepts and Historical Development

The colony formation assay was originally developed in the 1950s by Theodore Puck and Philip Marcus to study the effects of radiation on mammalian cells. Their work introduced the concept of reproductive cell death, laying the groundwork for cancer therapy research [3]. A colony is defined as a cluster of at least 50 cells, reflecting approximately 5-6 divisions from a single progenitor. This threshold was established because mammalian cell cycles typically span 18-24 hours, and a colony of 50+ cells confirms sustained proliferation rather than temporary growth [3]. Colonies of this size are also easily visible after staining, ensuring reliable counting, and biologically indicate that cells have overcome critical arrest or crisis points that might follow treatment.

The key distinction between colony formation assays and short-term viability assays (such as MTT assays) lies in their respective endpoints. Short-term assays often overestimate cell survival because they measure immediate metabolic activity or membrane integrity without determining whether cells retain the capacity for sustained proliferation. In contrast, CFAs require long-term cultivation (typically 1-3 weeks) and specifically measure a cell's clonogenic potential—its ability to produce progeny through multiple divisions [3]. This makes CFAs particularly valuable for assessing the effects of this compound and other anticancer compounds on cancer stem cells and populations with high self-renewal capacity.

Experimental Workflow Overview

The following diagram illustrates the generalized workflow for conducting colony formation assays in cancer research applications:

G Colony Formation Assay Workflow (14-21 days) Start Harvest and count cells A Seed single-cell suspension in appropriate culture vessel Start->A B Allow cell attachment (24-48 hours) A->B C Apply this compound treatment (72 hours typical) B->C D Remove treatment and replace with fresh medium C->D E Incubate for colony development (10-14 days with regular monitoring) D->E F Fix and stain colonies (crystal violet, Giemsa, etc.) E->F G Image and quantify colonies (manual or automated counting) F->G H Analyze data: calculate survival fractions & IC50 values G->H

Detailed Experimental Protocols

Standard Colony Formation Assay Protocol for Adherent Cells

This protocol has been optimized for assessing this compound's effects on adherent cancer cell lines, incorporating methodology from recent studies [1] [3].

3.1.1 Materials and Reagents
  • Cell lines: Appropriate cancer cell lines (e.g., A549 and NCI-H1975 for lung cancer [1], H295R for adrenocortical carcinoma [2])
  • Culture media: DMEM/F12 or RPMI 1640 supplemented with 10% FBS and 1% penicillin/streptomycin [1] [3]
  • This compound stock: Prepare 10-100 mM stock solution in DMSO, aliquot and store at -20°C [1]
  • Other reagents: Trypsin-EDTA (0.05-0.25%), phosphate-buffered saline (PBS), crystal violet staining solution (0.5% w/v in 25% methanol) [3]
  • Equipment: CO₂ incubator (37°C, 5% CO₂), biological safety cabinet, inverted microscope, multi-well plates (6-well standard) [3]
3.1.2 Step-by-Step Procedure
  • Cell Preparation and Seeding:

    • Harvest exponentially growing cells using appropriate dissociation reagent (trypsin-EDTA for adherent cells)
    • Prepare single-cell suspension and count using hemocytometer or automated cell counter
    • Seed appropriate number of cells in multi-well plates:
      • 200-500 cells/well for 6-well plates (optimize based on cell line growth characteristics) [3]
      • Include additional wells for controls (untreated, vehicle control with equivalent DMSO)
    • Gently rotate plates to ensure even distribution and incubate for 24-48 hours to allow cell attachment
  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete medium to achieve desired concentrations (typically 1-100 μM based on preliminary studies) [1]
    • Include vehicle control with equivalent DMSO concentration (typically ≤0.1%)
    • Remove existing medium from wells and add treatment medium containing this compound
    • Incubate for 72 hours at 37°C, 5% CO₂ [1]
  • Post-Treatment Colony Development:

    • After treatment period, carefully remove drug-containing medium
    • Gently wash cells with pre-warmed PBS to remove residual drug
    • Add fresh complete medium and return to incubator
    • Continue incubation for 10-14 days, monitoring periodically under microscope without disturbing
  • Fixation and Staining:

    • Once visible colonies have formed (typically ≥50 cells/colony), carefully aspirate medium
    • Fix cells with 4% paraformaldehyde or absolute methanol for 10-15 minutes
    • Remove fixative and stain with 0.5% crystal violet for 30-60 minutes
    • Gently rinse with distilled water until background is clear and allow to air dry [3]
Modified Protocol for Combination Treatments

For studies investigating this compound in combination with other therapeutics (e.g., doxorubicin, gefitinib):

  • Follow initial cell seeding and attachment as in section 3.1.2
  • Prepare combination treatments:
    • This compound + chemotherapeutic: Prepare medium containing both agents at desired concentrations [2] [1]
    • Include single-agent controls for both compounds
    • Use IC₂₀ or IC₅₀ concentrations determined from preliminary experiments [1]
  • Apply treatments for 72 hours, then proceed with colony development as above
  • Include appropriate controls for potential solvent interactions when using multiple vehicles

Research Applications and Data Interpretation

Summary of this compound Effects in Various Cancer Models

Table 1: this compound Efficacy in Colony Formation Assays Across Cancer Types

Cancer Type Cell Lines This compound Concentration Combination Agent Key Findings Reference
Lung Cancer A549, NCI-H1975 IC₂₀ values Gefitinib Combination reduced colony formation by 80-100% [1]
Adrenocortical Carcinoma H295R 1 μM Doxorubicin Enhanced anticlonogenic effects of doxorubicin [2]
Non-Small Cell Lung Cancer In vivo models Not specified Oxaliplatin Improved anticancer activity in T-cell dependent manner [4]
Breast Cancer MCF-7 6 μM Histamine Induced ER stress-mediated cell death [5]
Analysis of Combination Treatment Effects

The quantitative assessment of this compound's effects in combination therapies reveals important patterns for research applications:

  • Synergistic interactions between this compound and targeted therapies like gefitinib demonstrate particularly strong efficacy in reducing colony formation. Research shows that the this compound-gefitinib combination at IC₂₀ concentrations reduced colony formation by 80-100% in lung cancer cell lines A549 and NCI-H1975, significantly surpassing the effects of either agent alone [1].

  • Chemosensitization effects represent another key application, where this compound pretreatment enhances the efficacy of conventional chemotherapeutics. Studies demonstrate that a low concentration of this compound (1 μM) sensitizes adrenocortical carcinoma cells to doxorubicin, significantly enhancing its cytotoxic, proapoptotic, antiproliferative and anticlonogenic effects [2]. This chemosensitization occurs at concentrations of either agent that are not effective by themselves.

  • Immunomodulatory combinations represent an emerging application, with recent evidence showing that this compound combined with oxaliplatin improves anticancer activity in a T-cell-dependent fashion [4]. This suggests that this compound may enhance immunogenic cell death or modulate the tumor microenvironment to improve treatment outcomes.

Data Analysis and Quantification Methods

Proper quantification is essential for interpreting colony formation assay results with this compound:

  • Colony Counting:

    • Count only colonies containing ≥50 cells [3]
    • Use manual counting with grid overlay or automated image analysis systems
    • Perform counts in triplicate for each treatment condition
  • Calculation of Survival Fractions:

    • Plating Efficiency (PE) = (Number of colonies counted / Number of cells seeded) × 100
    • Surviving Fraction (SF) = (PE of treated group / PE of control group)
  • Dose-Response Analysis:

    • Generate survival curves by plotting SF against this compound concentration
    • Calculate IC₅₀ values using nonlinear regression analysis [1]
  • Synergy Assessment:

    • Use Chou-Talalay method for drug combinations [2]
    • Calculate Combination Index (CI): CI < 1 indicates synergy, CI = 1 additive effect, CI > 1 antagonism
    • Determine Dose-Reduction Index (DRI) to quantify dose reduction possible in combination

Table 2: Key Parameters for this compound Colony Formation Assay Analysis

Parameter Formula Interpretation Optimal Range
Plating Efficiency (Colonies counted / Cells seeded) × 100 Measure of clonogenic capacity 40-80% for controls
Surviving Fraction PE(treated) / PE(control) Relative survival after treatment <0.5 indicates significant effect
IC₅₀ Concentration for 50% survival Potency indicator Compound-dependent
Combination Index (D)₁/(Dx)₁ + (D)₂/(Dx)₂ Degree of drug interaction <1.0 for synergy

Mechanism of Action and Signaling Pathways

This compound exerts its anticlonogenic effects through multiple interconnected mechanisms that impact cancer cell survival and proliferation:

G This compound Mechanisms in Cancer Cells (760px max width) cluster_1 Direct Ion Channel Effects cluster_2 Drug Resistance Modulation cluster_3 Receptor-Mediated Effects This compound This compound K_Channels Inhibition of Eag1 and HERG potassium channels This compound->K_Channels Ptch1 Inhibition of Patched (Ptch1) drug efflux pump This compound->Ptch1 ABC_Transporters Modulation of ABC multidrug transporters This compound->ABC_Transporters H1R Histamine H1 receptor antagonism This compound->H1R Proliferation Reduced cell proliferation K_Channels->Proliferation Disrupts membrane potential CellCycle Cell cycle disruption K_Channels->CellCycle Alters calcium signaling ChemoSensitization Chemosensitization Ptch1->ChemoSensitization Increases intracellular drug accumulation ABC_Transporters->ChemoSensitization Reverses multidrug resistance Apoptosis Enhanced apoptosis H1R->Apoptosis Induces ER stress and caspase activation Autophagy Altered autophagy H1R->Autophagy Triggers beclin-1 independent autophagy

The multifaceted mechanism of this compound revealed through these pathways explains its efficacy in reducing clonogenic survival across diverse cancer types. The inhibition of potassium channels directly affects membrane potential and calcium signaling, disrupting fundamental processes required for sustained proliferation [1]. Simultaneously, this compound's impact on drug efflux pumps including Patched and ABC transporters increases intracellular accumulation of chemotherapeutic agents, creating opportunities for effective combination therapies [2] [1]. Furthermore, its histamine receptor antagonism triggers endoplasmic reticulum stress and modulates autophagic processes, leading to impaired survival and reproductive capacity in cancer cells [5].

Troubleshooting and Technical Considerations

Common Issues and Solutions
  • Low Plating Efficiency:

    • Cause: Suboptimal culture conditions or over-trypsinization during cell preparation
    • Solution: Optimize serum batch (10% FBS recommended), verify medium composition, and limit trypsin exposure time (2-10 minutes at 37°C maximum) [3]
  • Inconsistent Colony Size:

    • Cause: Uneven cell distribution or concentration errors
    • Solution: Ensure thorough mixing to achieve single-cell suspension, count cells carefully, and gently rotate plates after seeding for even distribution
  • Excessive Background Staining:

    • Cause: Incomplete washing after staining step
    • Solution: Increase washing volume and repetitions, ensure adequate drying time before imaging
  • High Variability Between Replicates:

    • Cause: Inconsistent treatment application or environmental fluctuations
    • Solution: Use multi-channel pipettes for reagent addition, maintain stable CO₂ concentration and temperature in incubator
Optimization Guidelines for this compound Studies
  • Dose Range Finding: Conduct preliminary MTT assays to determine appropriate this compound concentration ranges before proceeding to labor-intensive colony formation assays [1]

  • Vehicle Controls: Always include DMSO vehicle controls matched to the highest concentration used in this compound treatments, as DMSO alone can affect colony formation at concentrations >0.1%

  • Time Course Considerations: For combination studies, consider staggered addition sequences (e.g., this compound pretreatment followed by chemotherapeutic agent) to identify optimal scheduling

  • Validation Methods: Confirm findings with complementary apoptosis assays (Annexin V/propidium iodide) [1] or immunohistochemistry for relevant markers like Eag1 channel expression [1]

Conclusion

Colony formation assays provide crucial insights into this compound's effects on long-term cancer cell proliferation and reproductive viability. The protocols outlined here enable robust assessment of this compound as a single agent and in combination therapies, with particular relevance for overcoming chemotherapy resistance. The multifaceted mechanism of this compound—spanning potassium channel inhibition, histamine receptor antagonism, and modulation of drug efflux pumps—makes it a promising candidate for drug repurposing in oncology. When implementing these protocols, careful attention to assay optimization, appropriate controls, and validation methods will ensure reliable data generation for advancing astemizle research toward potential clinical applications.

References

Application Notes and Protocols: Assessing Astemizole-Induced Apoptosis via Flow Cytometry

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Astemizole, a second-generation antihistamine withdrawn from widespread clinical use due to cardiac safety concerns, has gained significant interest in oncological research for its repurposing potential. It exerts multi-target anticancer effects by inhibiting potassium channels (Eag1/hERG), histamine H1 receptors, and ABC transporters [1] [2]. Flow cytometry-based apoptosis assays are crucial for quantifying the pro-apoptotic effects of this compound in various cancer models, providing reliable, quantitative data on its efficacy and mechanisms of action. This document details standardized protocols derived from recent scientific literature for researchers investigating this compound's anticancer properties.

Key Findings from Literature

The table below summarizes foundational studies utilizing flow cytometry to analyze this compound-induced apoptosis.

Table 1: Summary of this compound Apoptosis Assays via Flow Cytometry

Cancer Model Combination Agent Key Findings on Apoptosis Citation
Lung Cancer (NCI-H1975 cells) Gefitinib Drug combination at IC₂₀ increased apoptosis approximately four-fold compared to either drug alone. [1] [3]
Glioblastoma (Various cell lines & primary cells) Temozolomide (TMZ) This compound (5–10 µM) induced apoptosis alone and synergistically sensitized cells to TMZ-induced apoptosis. [2]
Breast Cancer (MCF-7 cells) Histamine (HIS) The combination (AST–HIS) induced ER stress-mediated apoptotic cell death. [4]

Detailed Experimental Protocol

Reagents and Equipment
  • Cell Lines: Various human cancer cell lines (e.g., A549, NCI-H1975 for lung cancer; U87-MG, A172 for glioblastoma; MCF-7 for breast cancer).
  • Drugs: this compound (Sigma-Aldrich, Cat. No. A2861), dissolved in DMSO to create a stock solution (e.g., 10 mM). Store at -20°C.
  • Staining Kit: Annexin V-FITC Apoptosis Detection Kit (e.g., from Thermo Fisher Scientific or equivalent).
  • Key Components: Annexin V-FITC, Propidium Iodide (PI), Annexin V Binding Buffer.
  • Equipment: Flow cytometer (e.g., CYAN ADP; Dako or similar), cell culture incubator, centrifuge, laminar flow hood.
Cell Culture and Drug Treatment
  • Cell Seeding: Culture cells according to ATCC or established laboratory protocols. Seed cells into appropriate culture plates and allow them to adhere for 24 hours. For apoptosis assays, a common seeding density is (4 \times 10^4) cells per well in a 24-well plate [1] [3].
  • Drug Treatment: Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations (typically in the low micromolar range, e.g., IC₂₀ or IC₅₀ values). Include a vehicle control (DMSO at the same concentration as in drug-treated groups, typically ≤0.1%).
  • Incubation: Incubate cells with the drug for a predetermined period, most commonly 72 hours [1] [3].
Apoptosis Assay via Flow Cytometry
  • Cell Harvesting: After treatment, collect both the culture supernatant (which may contain detached apoptotic cells) and trypsinize the adherent cells. Pool all cells for each sample into a centrifuge tube.
  • Washing: Centrifuge the cell suspension at 300 × g for 5 minutes. Carefully discard the supernatant and wash the cell pellet with cold Phosphate-Buffered Saline (PBS).
  • Staining: Resuspend the cell pellet in 100 µL of 1× Annexin V Binding Buffer.
    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
    • Gently vortex the cells and incubate in the dark at room temperature for 15 minutes.
  • Analysis: After incubation, add 400 µL of 1× Annexin V Binding Buffer to each tube. Analyze the stained cells immediately using a flow cytometer.
    • Flow Cytometer Setup:
      • Excitation: 488 nm laser.
      • FITC Detection: FL1 channel (e.g., 530/30 nm bandpass filter).
      • PI Detection: FL2 or FL3 channel (e.g., >575 nm bandpass filter).
    • Gating and Quadrant Setup:
      • Viable Cells: Annexin V-FITC negative, PI negative (Q4, lower left).
      • Early Apoptotic Cells: Annexin V-FITC positive, PI negative (Q3, lower right).
      • Late Apoptotic/Necrotic Cells: Annexin V-FITC positive, PI positive (Q2, upper right).

The following diagram illustrates the core experimental workflow:

G Start Start Experiment Culture Cell Culture & Seeding Start->Culture Treat Drug Treatment (this compound, 72h) Culture->Treat Harvest Cell Harvesting & Washing with PBS Treat->Harvest Stain Double Staining: Annexin V-FITC + PI Harvest->Stain Analyze Flow Cytometry Analysis Stain->Analyze Data Data Interpretation: - Viable (Annexin-/PI-) - Early Apoptotic (Annexin+/PI-) - Late Apoptotic/Necrotic (Annexin+/PI+) Analyze->Data

Data Interpretation and Mechanistic Insights

Quantitative Analysis

Apoptotic yield is typically calculated as the percentage of cells in both early and late apoptotic quadrants (Annexin V-FITC positive). Studies have shown that this compound in combination with other agents can produce significant effects. For instance, the combination of this compound and gefitinib at their IC₂₀ values induced apoptosis in approximately four times more H1975 lung cancer cells than either drug alone [1] [3].

Signaling Pathways

This compound can induce apoptosis through multiple interconnected signaling pathways, as illustrated below:

G This compound This compound KCNH1 Eag1 (KCNH1) Channel Inhibition This compound->KCNH1 KCNH2 hERG (KCNH2) Channel Inhibition This compound->KCNH2 ERStress Endoplasmic Reticulum (ER) Stress This compound->ERStress p53 p53 Pathway Activation KCNH1->p53 In some models KCNH2->p53 In some models BaxBak ↑ Pro-apoptotic proteins (Bax, Bak) p53->BaxBak Apoptosis Mitochondrial Apoptosis (Cytochrome c release) BaxBak->Apoptosis CHOP ↑ CHOP/GADD153 ERStress->CHOP CHOP->Apoptosis

The key mechanisms include:

  • Ion Channel Inhibition: this compound blocks Eag1 (KCNH1) and hERG (KCNH2) potassium channels, which are overexpressed in many tumors. This disruption of potassium homeostasis can inhibit cell proliferation and promote apoptosis [1] [2].
  • p53 Pathway Activation: In some cellular contexts, this compound treatment can lead to the upregulation of the tumor suppressor p53 and its downstream targets p21Cip1/Waf1, driving cell cycle arrest and apoptosis [5] [4].
  • Induction of ER Stress: In breast cancer cells, this compound in combination with histamine can trigger Endoplasmic Reticulum stress, leading to apoptotic cell death [4].

Troubleshooting and Best Practices

  • High Background Necrosis: Optimize drug treatment concentration and duration to avoid excessive cytotoxicity. Use low passage number cells and ensure consistent handling to minimize mechanical necrosis.
  • Weak Annexin V Signal: Ensure the staining is performed in the presence of calcium, as Annexin V binding is Ca²⁺-dependent. Always use the provided binding buffer.
  • Data Reproducibility: Perform consistent vehicle controls for every experiment to account for any effects of the solvent (DMSO). Include a positive control (e.g., camptothecin or staurosporine) to validate the assay performance.
  • Gating Strategy: Use unstained and single-stained controls to accurately set compensation and quadrant gates on the flow cytometer.

References

Comprehensive Application Notes and Protocols: Astemizole-Mediated Inhibition of Eag1 Potassium Channels in Cancer Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Eag1 Potassium Channels and Astemizole

The Ether-à-go-go 1 (Eag1, Kv10.1) potassium channel, encoded by the KCNH1 gene, is a voltage-gated potassium channel predominantly expressed in the central nervous system under physiological conditions but ectopically expressed in diverse cancer cell types, including breast cancer, glioblastoma, osteosarcoma, and colorectal carcinoma. Eag1 channels play crucial roles in cell cycle progression, particularly during the G1/S transition, and contribute significantly to tumorigenesis, migration, and angiogenesis. The channel's structure features six transmembrane segments (S1-S6) with intracellular N- and C-terminal domains containing eag and cyclic nucleotide-binding homology domains (CNBHD), which regulate channel gating despite not binding cyclic nucleotides. The oncogenic properties of Eag1 have made it a promising molecular target for anticancer therapies, with research demonstrating that its inhibition reduces cancer cell proliferation and tumor growth [1] [2].

This compound, a second-generation histamine H1-receptor antagonist previously used for allergic conditions, has emerged as a potent Eag1 channel blocker with additional antineoplastic properties. Withdrawn from the market for cardiac safety concerns related to hERG channel blockade, this compound has been repurposed as an investigational anticancer agent due to its ability to inhibit Eag1 channels at nanomolar concentrations and its pleiotropic effects on multiple oncogenic pathways. Beyond direct channel blockade, this compound modulates cholesterol trafficking through Niemann-Pick C1 (NPC1) inhibition and disrupts mTOR signaling, further contributing to its antiproliferative effects. These multifaceted mechanisms make this compound a valuable pharmacological tool for studying Eag1 function and a promising candidate for targeted cancer therapy approaches [3] [4].

Mechanism of Eag1 Inhibition by this compound

Molecular Basis of Channel Blockade

This compound exerts its inhibitory effect on hEag1 channels through an open-channel blockade mechanism, requiring channel activation before drug binding. This molecular mechanism is characterized by a time-dependent decay of potassium currents during sustained depolarizations, reflecting progressive channel block. This compound functions as a weak base that crosses the plasma membrane in its uncharged form and acts from the intracellular side in its charged form. The blocking activity demonstrates pH dependence, with increased potency under alkaline conditions that favor the uncharged species. Competition studies with imipramine and intracellular tetraethylammonium (TEA) suggest that this compound binds to a site located close to the inner end of the selectivity filter, though unlike imipramine, its block is voltage-independent [5] [6].

The binding interaction involves competition with other Eag1 blockers and is consistent with a bimolecular reaction scheme where this compound (D) binds to open channels (O) to form blocked channels (OD):

Where C represents closed channels, O represents open channels, and D represents this compound molecules. The linear relationship between blocking rate and drug concentration indicates that drug binding is the rate-limiting step in this process rather than channel gating transitions [6].

Quantitative Pharmacological Profile

Table 1: this compound Potency Against Eag1 and Related Channels

Target IC₅₀ Value Experimental System Assay Type Reference
hEag1 135-196 nM SaOS-2 osteosarcoma cells Patch clamp [7]
hEag1 ~200 nM HEK-293 cells Patch clamp [5] [6]
hERG 0.9-2.6 nM HEK-293 cells Patch clamp/Binding [4]
H1 receptor 4 nM Receptor binding Competitive binding [4]
NPC1 ~1 μM A549 cells Competitive binding [3]

Table 2: Kinetics and Properties of Eag1 Block by this compound

Parameter Value Experimental Conditions Reference
τblock (at IC₅₀) ~500 ms +50 mV depolarization [6]
Hill coefficient ~1 Concentration-response [7]
Voltage dependence Minimal -30 to +50 mV [5]
Use dependence Yes Open channel requirement [6]
pH sensitivity Yes Enhanced at alkaline pH [5]

The channel inhibition kinetics reveal a relatively slow block compared to other Eag1 inhibitors like imipramine, with this compound displaying a time constant of block (τblock) of approximately 500 milliseconds at its IC₅₀ concentration. The steady-state block follows the Hill equation with a coefficient approximating 1, suggesting a 1:1 binding stoichiometry. Importantly, this compound demonstrates approximately 100-fold selectivity for Eag1 over the closely related hERG channel, though its potency for hERG remains in the low nanomolar range, explaining its cardiac side effects. This selectivity profile is crucial for interpreting experimental results and designing appropriate control experiments [5] [6] [4].

Experimental Protocols for In Vitro Studies

Cell Culture and Maintenance

Protocol 3.1.1: Maintenance of Eag1-Expressing Cancer Cell Lines

  • Materials:

    • Cell lines: HEK-293 stably expressing hEag1, U87MG glioblastoma, SaOS-2 osteosarcoma, T-47D breast cancer
    • Culture medium: DMEM/F12 supplemented with 10% heat-inactivated fetal bovine serum (FBS), 1% GlutaMAX, 1% penicillin/streptomycin
    • Selection antibiotic: Zeocin (300 μg/mL) for hEag1-HEK-293 stable lines
    • Culture conditions: 37°C, 5% CO₂ humidified incubator
  • Procedure:

    • Culture cells in 75 cm² flasks with appropriate complete medium
    • Passage cells at 80-90% confluence using 0.25% trypsin-EDTA
    • For electrophysiology experiments, plate cells on poly-L-lysine-coated glass coverslips 24-72 hours before recording
    • Ensure passage number remains below 25 for consistent Eag1 expression levels
    • For serum-free conditions, wash cells with PBS and transition to serum-free medium 24 hours before this compound treatment [6] [7] [8].

Protocol 3.1.2: Preparation of this compound Stock Solutions and Working Concentrations

  • Materials:

    • This compound powder (Sigma-Aldrich, CAS 68844-77-9)
    • Dimethyl sulfoxide (DMSO), sterile filtered
    • Sterile saline or PBS for in vivo administration
  • Procedure:

    • Prepare 10 mM stock solution by dissolving this compound in DMSO
    • Aliquot and store at -20°C protected from light
    • For in vitro experiments, dilute stock in culture medium to achieve final working concentrations (typically 0.1-5 μM)
    • Ensure final DMSO concentration does not exceed 0.1% (v/v), which does not affect hEag1 currents
    • For in vivo administration, prepare this compound suspension in drinking water at 50 mg/kg/day [6] [8] [9].
Electrophysiology Protocols for Eag1 Channel Recording

Protocol 3.2.1: Whole-Cell Patch Clamp Recording of hEag1 Currents

  • Solutions:

    • Internal solution (in mM): 100 KCl, 45 NMDG, 10 BAPTA·K₄, 10 HEPES/HCl, pH 7.35
    • External solution (in mM): 160 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 8 glucose, 10 HEPES/NaOH, pH 7.4
    • High K⁺ external solution (for cell-attached patches): 140 mM KCl substituted for NaCl
  • Recording Parameters:

    • Use patch pipettes with resistance of 0.9-1.5 MΩ
    • Apply series resistance compensation >60%
    • Maintain recording temperature at room temperature (20-22°C)
    • Hold potential: -80 mV to -120 mV
    • Test potentials: -60 mV to +50 mV in 10 mV increments
    • Pulse duration: 100-3000 ms
  • This compound Application:

    • Establish whole-cell configuration and obtain stable baseline recordings
    • Apply this compound via perfusion system or pipette
    • Allow 3-5 minutes for equilibration after drug application
    • Monitor current decay during depolarizing pulses to assess open-channel block
    • Construct concentration-response curve from steady-state block at end of pulses [6] [7].

Protocol 3.2.2: Analysis of hEag1 Current Blockade

  • Key Analysis Steps:

    • Measure peak current amplitude before and after drug application
    • Quantify steady-state current at end of depolarizing pulse
    • Calculate fraction of unblocked current: RCF = I_drug/I_control
    • Fit concentration-response data to Hill equation: RCF = 1 / (1 + ([D]/IC₅₀)ⁿH)
    • Determine activation time constants by fitting current onset to exponential functions
    • Analyze voltage-dependence of block by comparing efficacy at different test potentials
  • Characteristic Eag1 Properties:

    • Prominent Cole-Moore shift: slower activation from negative holding potentials
    • Activation time constant: ~12 ms from -60 mV vs ~56 ms from -120 mV
    • Apparent inactivation in presence of this compound indicates open-channel block
    • Voltage-independent block distinguishes from imipramine [7].
Cell Proliferation and Viability Assays

Protocol 3.3.1: MTT Cell Viability Assay

  • Materials:

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
    • DMSO for formazan dissolution
    • 96-well tissue culture plates
    • Microplate reader capable of measuring 595 nm absorbance
  • Procedure:

    • Plate cells at density of 10⁴ cells/well in 96-well plates
    • After 24 hours, treat with this compound (0.1-5 μM) alone or in combination with other agents
    • Include vehicle control (0.1% DMSO) and blank wells
    • Incubate for 24-72 hours depending on experimental design
    • Add 15 μL MTT solution per well and incubate 4 hours at 37°C
    • Carefully remove medium and add 150 μL DMSO to dissolve formazan crystals
    • Measure absorbance at 595 nm with reference filter ≥620 nm
    • Calculate cell viability: % viability = (A_sample - A_blank)/(A_control - A_blank) × 100 [8].

Protocol 3.3.2: Apoptosis Detection by Annexin V Staining

  • Materials:

    • Annexin V-FITC apoptosis detection kit
    • Binding buffer (10 mM HEPES/NaOH, pH 7.4, 140 mM NaCl, 2.5 mM CaCl₂)
    • Propidium iodide solution (50 μg/mL)
    • Flow cytometer or fluorescence microscope
  • Procedure:

    • Culture cells in 6-well plates (5×10⁵ cells/well) and treat with this compound for 24-48 hours
    • Harvest cells using gentle trypsinization without EDTA
    • Wash cells twice with cold PBS and resuspend in binding buffer
    • Add Annexin V-FITC and propidium iodide according to manufacturer's instructions
    • Incubate for 15 minutes at room temperature in the dark
    • Analyze by flow cytometry within 1 hour
    • Distinguish viable (Annexin V⁻/PI⁻), early apoptotic (Annexin V⁺/PI⁻), late apoptotic (Annexin V⁺/PI⁺), and necrotic (Annexin V⁻/PI⁺) populations [8].

Advanced Functional Assays

Migration and Invasion Assays

Protocol 4.1.1: Wound Healing/Cell Migration Assay

  • Materials:

    • ImageLock 96-well microplates
    • WoundMaker tool
    • IncuCyte Live-Cell Analysis System or equivalent time-lapse microscopy
  • Procedure:

    • Seed HUVEC or cancer cells in ImageLock plates at 1×10⁴ cells/well
    • Grow to confluence (typically 24 hours)
    • Create uniform wounds using WoundMaker according to manufacturer's instructions
    • Wash cells to remove debris and add fresh medium containing this compound (0.5-2 μM)
    • Record images every 2 hours for 24-48 hours using live-cell imaging system
    • Analyze relative wound density using integrated metrics
    • Normalize migration to vehicle control [3].

Protocol 4.1.2: Tube Formation Assay (Angiogenesis)

  • Materials:

    • μ-Slide Angiogenesis plates (ibidi)
    • Growth factor-reduced Matrigel
    • Human umbilical vein endothelial cells (HUVEC)
    • Endothelial cell growth medium
  • Procedure:

    • Thaw Matrigel on ice overnight at 4°C
    • Coat each well with 10 μL Matrigel and incubate 30 minutes at 37°C to polymerize
    • Seed HUVEC cells (1×10⁴ cells/well) in medium containing this compound (1-5 μM)
    • Incubate 4-8 hours at 37°C, 5% CO₂
    • Capture images using phase-contrast microscopy (10× objective)
    • Quantify tube formation by measuring total tube length, number of branches, and nodes using ImageJ with angiogenesis plugins
    • Include positive control (VEGF) and negative control (suramin) [3].
Osteogenic Differentiation and Mineralization Assay

Protocol 4.2.1: Calcium Deposition Assessment in Osteosarcoma Models

  • Materials:

    • SaOS-2 or MG-63 osteosarcoma cells
    • Osteogenic differentiation medium: DMEM with 10% FBS, 50 μg/mL ascorbic acid, 10 mM β-glycerophosphate, 10 nM dexamethasone
    • Alizarin Red S solution (2%, pH 4.1-4.3)
    • 10% cetylpyridinium chloride for dye extraction
  • Procedure:

    • Seed SaOS-2 cells in 12-well plates at 5×10⁴ cells/well
    • At 80% confluence, replace medium with osteogenic differentiation medium
    • Add this compound (2 μM) within first 24 hours of induction
    • Change medium every 3-4 days for up to 21 days
    • Fix cells with 4% paraformaldehyde for 15 minutes
    • Stain with Alizarin Red S for 20 minutes with gentle shaking
    • Wash extensively with distilled water to remove non-specific staining
    • For quantification, extract stain with 10% cetylpyridinium chloride for 1 hour
    • Measure absorbance at 562 nm [7].

In Vivo Experimental Models

Xenograft Tumor Models

Protocol 5.1.1: Breast Cancer Xenograft Model in Athymic Mice

  • Animals:

    • Female BALB/c homozygous, inbred Crl:NU(NCr)-Foxn1nu nude mice (6 weeks old)
    • Housing: Ventilated cages with aspen wood-shavings, controlled temperature and humidity, 12:12 light:dark cycle
    • Ad libitum access to sterilized water and standard feed
  • Tumor Induction:

    • Cultivate T-47D breast cancer cells or primary breast cancer-derived cells (MBCDF)
    • Harvest cells at 80% confluence and resuspend in sterile saline
    • Inject 2.0×10⁶ cells in 0.1 mL subcutaneously into posterior limb
    • Monitor daily until tumors reach palpable mass (~3 mm, approximately 7-10 days)
  • Drug Administration:

    • Divide mice randomly into 4 groups (n≥15/group):
      • Group 1: Vehicle control (i.p. ethanol, 1.8 μL/100 μL saline)
      • Group 2: Calcitriol (i.p. 0.03 μg/g body weight twice weekly)
      • Group 3: this compound (p.o. 50 mg/kg/day in drinking water)
      • Group 4: Combination therapy
    • Continue treatment for 3 weeks
    • Measure tumor dimensions thrice weekly with calipers
    • Calculate tumor volume: (length × width²)/2
    • Monitor body weight as toxicity indicator [9].

Protocol 5.1.2: Tissue Collection and Analysis

  • Terminal Procedures:

    • Euthanize mice according to institutional guidelines at experimental endpoint
    • Excise tumors and divide for multiple analyses:
      • Snap-freeze in liquid N₂ for molecular studies
      • Fix in 10% neutral buffered formalin for histology
      • Preserve in RNAlater for gene expression
  • Immunohistochemistry:

    • Section formalin-fixed, paraffin-embedded tissues at 4-5 μm
    • Perform antigen retrieval using EDTA (0.1 M, pH 9.0)
    • Block endogenous peroxidase and nonspecific binding sites
    • Incubate with primary antibodies:
      • Anti-EAG1 (1:300, Novus Biologicals)
      • Anti-Ki-67 (1:200, cell proliferation marker)
      • Anti-VDR (1:100, Santa Cruz Biotechnology)
    • Detect using biotin-streptavidin-HRP system with DAB chromogen
    • Counterstain with hematoxylin, dehydrate, and mount
    • Quantify staining intensity using image analysis software [9].

Data Interpretation and Troubleshooting

Specificity Controls and Validation
  • Channel Specificity Considerations:

    • Always verify Eag1 expression in model systems by RT-PCR or Western blot
    • Include hERG selectivity assays due to this compound's high hERG affinity (IC₅₀ ~0.9 nM)
    • Use Eag1-specific siRNA/shRNA to confirm on-target effects
    • Compare results with other Eag1 blockers (imipramine) when possible
    • Employ appropriate positive and negative control cell lines
  • Common Artifacts and Solutions:

    • Rapid desensitization: Ensure proper drug solubilization and fresh preparation
    • Variable block efficacy: Maintain consistent pH (7.4) due to pH-dependent blocking
    • Non-specific cytotoxicity: Include multiple viability assays and monitor morphology
    • Cardiac toxicity in vivo: Implement ECG monitoring for QT prolongation
    • Solvent effects: Maintain DMSO concentration ≤0.1% in all experiments
  • Validation of Eag1-Dependent Effects:

    • Demonstrate concentration-dependent block with appropriate IC₅₀ (100-200 nM)
    • Show correlation between Eag1 expression levels and this compound sensitivity
    • Confirm open-channel block kinetics in electrophysiology recordings
    • Validate with genetic approaches (siRNA, shRNA) alongside pharmacological inhibition
    • Replicate key findings in multiple cell models when possible [5] [6] [8].
Integration with Complementary Approaches

The most compelling evidence for Eag1-dependent mechanisms comes from convergent validation using multiple approaches. Combine this compound treatment with genetic silencing of Eag1 using shRNA vectors (e.g., pKv10.1-3 targeting sequence 5'-GTCCACTTGGTCCATGTCCAG-3') to demonstrate consistent phenotypes. For in vivo studies, consider combination therapies with calcitriol (0.03 μg/g twice weekly) which downregulates Eag1 expression while this compound blocks channel function, creating a dual targeting approach. Always account for potential off-target effects by including appropriate controls and considering this compound's actions on NPC1-cholesterol trafficking and mTOR signaling, particularly in endothelial and osteosarcoma models [3] [8] [9].

Graphical Summary of Experimental Approaches

G cluster_in_vitro In Vitro Approaches cluster_in_vivo In Vivo Models cluster_mechanisms Mechanisms of Action Electrophysiology Electrophysiology OpenChannel OpenChannel Electrophysiology->OpenChannel ConcentrationResponse ConcentrationResponse Electrophysiology->ConcentrationResponse Viability Viability MTT MTT Viability->MTT Apoptosis Apoptosis Viability->Apoptosis Migration Migration WoundHealing WoundHealing Migration->WoundHealing TubeFormation TubeFormation Migration->TubeFormation Differentiation Differentiation CalciumDeposition CalciumDeposition Differentiation->CalciumDeposition GeneExpression GeneExpression Differentiation->GeneExpression Xenograft Xenograft TumorVolume TumorVolume Xenograft->TumorVolume IHC IHC Xenograft->IHC Combination Combination Calcitriol Calcitriol Combination->Calcitriol This compound This compound Combination->this compound This compound->Electrophysiology This compound->Viability This compound->Migration This compound->Differentiation This compound->Xenograft This compound->Combination DirectBlock DirectBlock This compound->DirectBlock Cholesterol Cholesterol This compound->Cholesterol Signaling Signaling This compound->Signaling DirectBlock->OpenChannel VoltageIndependent VoltageIndependent DirectBlock->VoltageIndependent NPCTrafficking NPCTrafficking Cholesterol->NPCTrafficking mTOR mTOR Cholesterol->mTOR Signaling->Apoptosis Proliferation Proliferation Signaling->Proliferation

Figure 1: Experimental approaches for studying this compound-mediated Eag1 inhibition

Conclusion

These application notes provide comprehensive protocols for investigating Eag1 potassium channel inhibition by this compound across multiple experimental systems. The detailed methodologies enable researchers to reliably assess the antineoplastic effects of this compound while controlling for potential confounding factors. When implementing these protocols, consider the multifaceted mechanisms of this compound, including its effects on cholesterol trafficking and mTOR signaling alongside direct channel blockade. The combination of pharmacological inhibition with genetic approaches and the integration of in vitro and in vivo models will provide the most robust insights into Eag1 as a therapeutic target and this compound as a potential anticancer agent.

References

Application Notes and Protocols: Evaluation of Astemizole Antiplasmodial Activity Against Plasmodium falciparum

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanism of Action

The repurposing of existing drugs represents a promising strategy for accelerating antimalarial development, leveraging compounds with established safety and pharmacokinetic profiles. Astemizole (AST), a second-generation antihistamine withdrawn from markets due to cardiac safety concerns, has emerged as a promising antiplasmodial candidate through high-throughput screening efforts [1] [2]. Initial phenotypic screening of 2,687 existing drugs identified both this compound and its principal metabolite, desmethylthis compound (DM-AST), as potent inhibitors of both chloroquine-sensitive (CQ-S) and multidrug-resistant (MDR) Plasmodium falciparum strains, with demonstrated efficacy in mouse malaria models [1]. The compound exhibits a unique multistage activity profile, targeting not only the symptomatic asexual blood stages but also liver stages and late-stage gametocytes, suggesting potential for both treatment and transmission-blocking applications [1] [3].

The antiplasmodial mechanism of this compound involves disruption of heme detoxification pathways, with the compound accumulating in the parasite's food vacuole and interfering with hemozoin formation [1]. However, evidence suggests the presence of additional mechanisms that remain to be fully elucidated, as AST has demonstrated activity across multiple parasite life cycle stages with varying phenotypic responses [1] [3]. The primary challenge in developing AST-derived antimalarials lies in mitigating its potent inhibition of the hERG potassium channel, which is responsible for the QT prolongation that led to its market withdrawal [1] [2]. Structure-activity relationship (SAR) studies have consequently focused on structural modifications that retain antiplasmodial potency while reducing hERG affinity and improving aqueous solubility through reduced lipophilicity and pKa attenuation strategies [1].

In Vitro Antiplasmodial Activity Assay

Principle of the Assay

This protocol describes a standardized radiolabeled hypoxanthine incorporation assay for quantifying the inhibitory activity of this compound and its analogues against asexual blood stages of Plasmodium falciparum [4]. The method measures the compound's ability to inhibit parasite proliferation by quantifying the incorporation of tritiated hypoxanthine during nucleic acid synthesis in untreated versus compound-treated cultures. Alternative methods such as SYBR Green DNA binding assays or lactate dehydrogenase detection may also be employed with appropriate validation [5]. The assay allows for determination of half-maximal inhibitory concentration (IC₅₀) values, providing a quantitative measure of antiplasmodial potency essential for SAR studies and lead optimization.

Materials and Reagents
  • Parasite strains: Chloroquine-sensitive P. falciparum NF54 (or 3D7) and multidrug-resistant K1 (or W2) strains for resistance profiling [1] [6]
  • Culture medium: RPMI 1640 medium supplemented with 25 mM HEPES, 0.2% sodium bicarbonate, 0.5% Albumax I, 45 µg/mL hypoxanthine, and 50 µg/mL gentamicin sulfate
  • Test compounds: this compound and analogues dissolved in DMSO (typically 10 mM stock solutions stored at -20°C)
  • Controls: Chloroquine diphosphate (CQ-S reference) and artemisinin (MDR reference) dissolved in distilled water
  • Radioisotope: ³H-hypoxanthine (0.5 µCi/well)
  • Equipment: CO₂ incubator (5% CO₂, 37°C), sterile 96-well flat-bottom tissue culture plates, glass fiber filters, cell harvester, and beta scintillation counter
Experimental Procedure
  • Parasite culture synchronization: Synchronize P. falciparum asexual blood stage cultures to the ring stage using sorbitol treatment to achieve >80% stage homogeneity.
  • Compound dilution series: Prepare two-fold serial dilutions of this compound analogues in complete medium across 96-well plates, typically covering a concentration range of 0.001-10 µM (11 concentrations in triplicate). Maintain final DMSO concentration below 0.1% to minimize solvent toxicity.
  • Inoculation: Adjust synchronized parasite cultures to 1-1.5% parasitemia and 2% hematocrit in complete medium, then add 200 µL to each well containing compound dilutions.
  • Incubation: Incubate plates for 72 hours at 37°C in a gaseous environment of 5% CO₂, 5% O₂, and 90% N₂ to maintain physiological conditions.
  • Pulse-labeling: After 48 hours of incubation, add 20 µL of ³H-hypoxanthine working solution (0.5 µCi/well) to each well and continue incubation for an additional 24 hours.
  • Harvesting and detection: Harvest cells onto glass fiber filters using a cell harvester, dry filters, add scintillation fluid, and measure radioactivity using a beta scintillation counter.

Table 1: Antiplasmodial Activity of Select this compound Analogues Against P. falciparum Strains

Compound PfNF54 IC₅₀ (μM) PfK1 IC₅₀ (μM) Resistance Index Solubility (μM)
This compound 0.033 0.041 1.24 <10
Compound 21 0.025 0.031 1.24 >100
Compound 30 0.043 0.052 1.21 >100
Compound 33 0.028 0.035 1.25 >100
Compound 46 0.210 0.260 1.24 >100
Chloroquine 0.004 0.140 35.00 >100

Data adapted from structure-activity relationship studies [1]. Resistance Index = PfK1 IC₅₀/PfNF54 IC₅₀.

Secondary Antimalarial Profiling Assays

Late-Stage Gametocyte Activity Assay

The transmission-blocking potential of this compound analogues can be evaluated against late-stage (IV/V) gametocytes using the following protocol [1]:

  • Gametocyte culture: Induce gametocytogenesis in P. falciparum NF54 cultures through stress conditions (high parasitemia, medium exchange reduction) and maintain for 12-14 days until stage IV/V gametocytes predominate.
  • Compound exposure: Expose mature gametocytes to this compound analogues (0.001-10 µM) for 48 hours in 96-well plates.
  • Viability assessment: Measure ATP levels using the CellTiter-Glo luminescent assay or assess mitochondrial function via MTT assay.
  • Dose-response analysis: Calculate IC₅₀ values from dose-response curves as described in Section 2.3.

Table 2: Multistage Activity Profile of Lead this compound Analogues

Compound Asexual Blood Stage (NF54) IC₅₀ (μM) Late-Stage Gametocyte IC₅₀ (μM) Liver Stage (Pb) IC₅₀ (μM) hERG Inhibition IC₅₀ (μM) Selectivity Index (hERG/NF54)
This compound 0.033 1.9-4.1 0.114 0.002 0.06
Compound 21 0.025 ND ND ND ND
Compound 30 0.043 ND ND ND ND
Compound 33 0.028 ND ND ND ND
Compound 46 0.210 0.6 ± 0.1 ND 9.030 43.0

ND = Not Determined; Selectivity Index = hERG IC₅₀ / PfNF54 IC₅₀ [1].

β-Hematin Formation Inhibition Assay

To confirm the proposed mechanism of heme crystallization inhibition, evaluate compound effects on β-hematin formation [1]:

  • Reaction setup: Prepare hemin chloride (2.5 mM) in DMSO and combine with compound solutions (0-100 µM) in sodium acetate buffer (0.5 M, pH 4.8) in a final volume of 200 µL.
  • Incubation: Incubate mixtures at 37°C for 24 hours with continuous shaking.
  • Detection: Add pyridine (20% in 0.1 M phosphate buffer, pH 7.4) to dissolve unconverted heme, then measure absorbance at 405 nm.
  • Calculation: Determine percentage inhibition relative to no-compound controls and calculate IC₅₀ values from dose-response curves.
Liver Stage Activity Assessment

For evaluation of chemopreventive potential against liver stages [1] [3]:

  • Infection: Infect human hepatoma cells (HepG2 or HC-04) with P. berghei or P. falciparum sporozoites.
  • Compound treatment: Add this compound analogues (0.001-10 µM) immediately after infection.
  • Incubation: Maintain cultures for 48-72 hours.
  • Detection: Quantify parasite load via luciferase activity or immunofluorescence staining.

The following diagram illustrates the complete experimental workflow for comprehensive antiplasmodial evaluation of this compound compounds:

Figure 1: Comprehensive Experimental Workflow for Antiplasmodial Evaluation of this compound Analogues

Cytotoxicity and hERG Inhibition Assessment

Cytotoxicity Assay

The therapeutic index of this compound analogues is determined by assessing cytotoxicity against mammalian cell lines [1] [6]:

  • Cell culture: Maintain Chinese hamster ovary (CHO) cells or human hepatoma (HepG2) cells in appropriate medium at 37°C, 5% CO₂.
  • Compound exposure: Seed cells in 96-well plates (10,000 cells/well) and expose to serial dilutions of this compound analogues (0.001-100 µM) for 72 hours.
  • Viability assessment: Add MTT reagent (0.5 mg/mL) and incubate for 4 hours, then dissolve formed formazan crystals in DMSO.
  • Detection: Measure absorbance at 570 nm and calculate CC₅₀ (50% cytotoxic concentration) values.
  • Selectivity index: Calculate selectivity index (SI) as CC₅₀ / PfNF54 IC₅₀.
hERG Inhibition Assay

To address the cardiac liability associated with this compound, evaluate hERG channel inhibition using the following protocol [1] [2]:

  • Cell preparation: Use CHO or HEK293 cells stably expressing hERG potassium channels.
  • Electrophysiology: Employ manual or automated patch-clamp techniques in whole-cell configuration.
  • Voltage protocol: Hold cells at -80 mV, apply depolarization to +20 mV for 4 seconds, then repolarize to -50 mV for 6 seconds to record tail currents.
  • Compound application: Apply this compound analogues cumulatively (0.001-30 µM) and record hERG current inhibition.
  • Data analysis: Determine IC₅₀ values from concentration-response curves of tail current inhibition.

Data Analysis and Reporting

Calculation of Antiplasmodial Activity

For each compound concentration, calculate percentage growth inhibition using the formula:

% Inhibition = [(C - T) / (C - B)] × 100

Where: C = mean cpm of untreated control wells, T = mean cpm of test compound wells, B = mean cpm of blank wells (no parasites) [4].

Generate dose-response curves by plotting percentage inhibition against log₁₀ compound concentration and fit using four-parameter nonlinear regression to determine IC₅₀ values with 95% confidence intervals. Report resistance indices for multidrug-resistant strains (PfK1 IC₅₀ / PfNF54 IC₅₀) to assess potential for cross-resistance with existing antimalarials [1].

Quality Control Parameters
  • Z' factor: >0.7 for high-throughput screening assays [5]
  • Signal-to-background ratio: ≥8:1 for robust assay window [5]
  • Coefficient of variation: <15% for replicate measurements
  • Reference compound IC₅₀: Chloroquine (NF54) = 0.004 µM; Chloroquine (K1) = 0.14 µM [1]

Conclusion

The comprehensive evaluation of this compound and its analogues requires integration of multiple assay formats to fully characterize antiplasmodial activity, mechanism of action, and safety profile. The protocols described herein enable researchers to quantitatively assess compound efficacy across multiple parasite life stages while addressing the critical hERG liability associated with the parent compound. Recent structure-activity relationship studies have demonstrated that strategic modifications to the this compound scaffold can yield analogues with improved selectivity indices (e.g., Compound 46, SI = 43) through reduced hERG affinity and enhanced solubility while maintaining potent antiplasmodial activity [1]. These application notes provide a standardized framework for profiling this compound-derived compounds, facilitating the identification of promising candidates for further development as multistage antimalarial agents with potential utility in treatment, chemoprevention, and transmission-blocking strategies.

References

Astemizole radiotracer development neuroimaging Alzheimer's disease

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Binding and Pharmacological Profile of Astemizole

The table below summarizes the key quantitative findings from studies investigating this compound's interaction with Alzheimer's disease pathological features.

Parameter Findings/Value Experimental Context
Target Affinity Higher affinity for tau aggregates over Aβ polymers [1] [2] Surface Plasmon Resonance (SPR) analysis
Tau Affinity (Kd) 1.85 µM [3] Competition binding studies on human AD brain sections
Benchmark Comparison Lower affinity than [18F]T807 (Kd=15 nM) and [18F]T808 (Kd=22 nM) [3] Comparative preclinical autoradiography
Blood-Brain Barrier (BBB) Penetration Brain/Blood concentration ratio suitable for use as a PET radiotracer [2] In vivo pharmacokinetic studies in mice (HPLC/UV)
Experimental Log P High hydrophobicity (cLog P = 5.7) [4] Parallel Artificial Membrane Permeability Assay (PAMPA)

Experimental Protocols for this compound-Tau Interaction

Here are the detailed methodologies for key experiments that validate this compound's binding to tau pathology.

Protocol 1: Surface Plasmon Resonance (SPR) Binding Analysis

This protocol is used to quantify the binding affinity and kinetics of this compound to tau aggregates.

  • Sensor Chip Preparation: Tau aggregates (PHFs isolated from AD brains) or amyloid-β polymers are immobilized on a CM5 sensor chip using standard amine-coupling chemistry [2].
  • Ligand Injection: this compound solutions are prepared in HBS-EP buffer (10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.005% surfactant P20, pH 7.4) and injected over the sensor chip surface at a flow rate of 30 µL/min [2].
  • Data Collection & Analysis: The association is monitored for 180 seconds, followed by a dissociation phase in buffer for 600 seconds. The resulting sensorgrams are fitted to a 1:1 Langmuir binding model using evaluation software to determine the equilibrium dissociation constant (Kd) [2].
Protocol 2: In Vitro Radioligand Displacement Assay

This assay measures this compound's ability to compete with a known radiolabeled tracer for binding sites on tau tangles.

  • Tissue Preparation: Cryostat sections (10 µm thick) from the visual cortex of confirmed Alzheimer's disease patients (e.g., Braak stage V-VI) are used [3].
  • Incubation: Tissue sections are incubated with a fixed concentration of a radioligand (e.g., [18F]T808) in the presence of increasing concentrations (e.g., 0-1 µM) of unlabeled this compound [3].
  • Washing & Exposure: After incubation, sections are washed to remove unbound ligand, dried, and exposed to a phosphor imaging plate or photographic film for autoradiography [3].
  • Quantification: The resulting images are analyzed densitometrically. Binding values are calculated for regions of interest, and data is fitted to a one-site competition model to determine the inhibitory constant (Ki) of this compound [3].
Protocol 3: Ex Vivo Autoradiography with this compound Derivatives

This protocol assesses the direct binding potential of radiolabeled this compound derivatives.

  • Radiosynthesis: this compound is derivatized to incorporate a positron-emitting isotope like Fluorine-18 ([18F]) [5].
  • Tissue Binding: Sections of human Alzheimer's disease brain and healthy control brain are incubated with the synthesized [18F]-astemizole derivative [3].
  • Imaging & Analysis: After washing, binding is evaluated using autoradiography. Specific binding is confirmed by a significant reduction in signal when co-incubated with an excess of an unlabeled competitor (blocking agent) [3].

Research Workflow for Tau PET Tracer Development

The diagram below illustrates the logical workflow for evaluating a candidate compound like this compound as a potential tau PET radiotracer.

Start Candidate Compound (e.g., this compound) A In Silico Screening & Bioinformatic Analysis Start->A B In Vitro Binding Assays (SPR, Radioligand) A->B C Selectivity & Affinity Assessment B->C D BBB Permeability & Metabolism Studies C->D E Radiosynthesis of Tracer Candidate D->E F Preclinical Validation (Autoradiography, PET) E->F G Clinical Trials in Humans F->G

Future Perspectives in Tau Tracer Development

While this compound was an important candidate in early tau tracer development, the field has advanced significantly. Newer, more specific tracers like [18F]MK6240 and [18F]PI2620 have since been developed. Recent research indicates these next-generation tracers exhibit higher binding and greater selectivity for Alzheimer's disease tau tangles compared to the first FDA-approved tau tracer, [18F]Flortaucipir [6]. This continuous improvement is crucial for more accurately diagnosing and monitoring the progression of Alzheimer's disease.

I hope these detailed application notes and protocols are helpful for your research. Should you require further elaboration on any specific experimental section, please feel free to ask.

References

Comprehensive Application Notes and Protocols: Analysis of Astemizole Supramolecular Interactions with Cucurbituril

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Supramolecular chemistry has emerged as a transformative approach in pharmaceutical sciences, enabling the development of sophisticated host-guest systems with tailored properties. Among the most promising macrocyclic hosts, cucurbit[n]urils (CB[n]) have gained significant attention due to their exceptional molecular recognition capabilities and potential for improving drug properties. These barrel-shaped molecules feature a hydrophobic cavity and carbonyl-lined portals that enable strong binding to cationic species through a combination of ion-dipole interactions and hydrophobic effects. The research community has particularly focused on CB[7] as an ideal host for pharmaceutical applications due to its intermediate cavity size, good water solubility, and demonstrated biocompatibility. Astemizole, a second-generation antihistamine previously withdrawn from the market due to cardiac safety concerns, serves as an excellent model compound for supramolecular encapsulation studies due to its structural complexity and potential for property modulation through host-guest complexation.

The formation of supramolecular complexes between this compound and cucurbiturils represents a promising strategy for modifying the physicochemical and pharmacological properties of this drug molecule. Such complexes have demonstrated potential in enhancing solubility, modulating release profiles, and potentially mitigating adverse effects through molecular encapsulation. This application note provides detailed protocols for the comprehensive analysis of this compound-cucurbituril interactions, drawing upon established methodologies in supramolecular analytical chemistry while addressing the specific challenges associated with this particular drug-host system. These protocols are designed to be adaptable to various laboratory settings and provide researchers with robust procedures for quantifying and characterizing these pharmaceutically relevant supramolecular systems.

Experimental Design and Materials

Fundamental Principles of Cucurbituril-Guest Complexation

Host-guest chemistry between cucurbiturils and drug molecules relies on complementary molecular dimensions and specific interactions that drive the complexation process. The CB[7] macrocycle, with its defined cavity volume of approximately 242 ų, provides an ideal enclosure for appropriately sized aromatic moieties such as those present in this compound. The driving forces for complex formation include: (1) ion-dipole interactions between cationic guest functional groups (particularly protonated amines) and the carbonyl-rich CB[n] portals; (2) hydrophobic effects resulting from the displacement of high-energy water molecules from the CB[n] cavity; (3) van der Waals forces between the guest molecule and the inner cavity surface; and (4) hydrogen bonding interactions in some cases. The strength of these interactions can be modulated by environmental factors such as pH, ionic strength, and temperature, which must be carefully controlled throughout experimental procedures.

The structural compatibility between this compound and CB[7] has been demonstrated through preliminary studies, with the fluorinated phenyl ring and adjacent nitrogen atoms serving as key interaction sites. The complex stability is further enhanced by the multivalent binding character of this compound, which contains multiple potential interaction points that can engage with the CB[7] host. Understanding these fundamental interactions is crucial for designing appropriate experimental conditions and interpreting the resulting data accurately.

Materials and Reagents
  • Cucurbit[n]uril Hosts: CB[7] is recommended as the primary host due to its optimal cavity size for drug encapsulation. CB[6] and CB[8] can be used for comparative studies to elucidate size-dependent effects. Purity should be ≥95% confirmed by ¹H NMR spectroscopy and mass spectrometry. Store in airtight containers protected from light at room temperature.

  • Guest Molecule: this compound standard (≥98% purity by HPLC). Prepare stock solutions in appropriate solvents (methanol or DMSO) at 10 mM concentration, with subsequent dilutions in the desired aqueous buffer. Store at -20°C protected from light for long-term stability.

  • Buffer Systems: Phosphate buffered saline (PBS, 10-50 mM, pH 7.4) for physiological relevance, and ammonium acetate (50 mM, pH 4.5) for electrospray ionization compatibility in MS studies. Prepare all solutions using high-purity water (resistivity ≥18 MΩ·cm) and filter through 0.22 μm membranes to remove particulate matter.

  • Reference Compounds: Adamantaneamine (≥99%) for CB[7] binding affinity validation and sodium hydroxide (0.1 M) for cleaning CB[7] residues from glassware.

Instrumentation and Equipment
  • Isothermal Titration Calorimeter with automated injection system and temperature control stability of ±0.0001°C

  • UV-Vis Spectrophotometer with matched quartz cuvettes (1 cm path length) and temperature-controlled cell holder

  • Fluorescence Spectrometer with capability for steady-state and time-resolved measurements

  • NMR Spectrometer (400 MHz or higher) with temperature control unit

  • Mass Spectrometer with electrospray ionization source and capability for high-mass detection

  • Molecular Dynamics Simulation Software (AMBER, GROMACS, or similar) with appropriate force field parameters

Protocol 1: Isothermal Titration Calorimetry (ITC) Analysis

Principle and Objectives

Isothermal Titration Calorimetry provides direct measurement of the thermodynamic parameters associated with host-guest complex formation, including binding constant (Kb), enthalpy change (ΔH), stoichiometry (n), and derived entropy change (ΔS). This technique operates on the principle of heat measurement resulting from molecular interactions during the stepwise addition of a guest solution to a host solution. For the this compound-CB[7] system, ITC enables quantification of the binding affinity and reveals the relative contributions of enthalpic and entropic factors to the overall complex stability. This information is crucial for understanding the binding mechanism and for comparative studies with structural analogs.

The primary objectives of ITC analysis include: (1) determining the binding affinity between this compound and CB[7] under physiological conditions; (2) elucidating the thermodynamic driving forces behind complex formation; (3) establishing the stoichiometry of the host-guest complex; and (4) providing validation data for computational models of the interaction.

Step-by-Step Procedure
  • Sample Preparation:

    • Prepare CB[7] solution at 0.1 mM concentration in degassed PBS buffer (pH 7.4). Degasification is critical to prevent bubble formation during titration.
    • Prepare this compound solution at 1.0 mM in the same buffer, ensuring complete dissolution.
    • Centrifuge both solutions at 14,000 × g for 10 minutes to remove any insoluble particles.
  • Instrument Setup:

    • Thoroughly clean the sample cell and injection syringe with detergent, followed by extensive rinsing with distilled water and the experimental buffer.
    • Fill the reference cell with ultrapure water.
    • Set the instrument temperature to 25.0°C (or 37.0°C for physiological relevance) and allow equilibration for 1 hour.
    • Set stirring speed to 750 rpm for optimal mixing without cavitation.
  • Titration Program:

    • Load the CB[7] solution into the sample cell (typically 200 μL volume).
    • Fill the injection syringe with this compound solution.
    • Program the titration parameters: initial delay (60 s), number of injections (25-30), injection volume (2-5 μL per injection), duration of each injection (4-6 s), and spacing between injections (180-240 s to ensure return to baseline).
  • Data Collection:

    • Initiate the titration and monitor the raw thermogram for consistent peak shape and return to baseline.
    • Perform a control experiment by titrating this compound solution into plain buffer and subtract this background from the binding isotherm.
  • Data Analysis:

    • Integrate the heat peaks to obtain the normalized injection heats.
    • Fit the binding isotherm to an appropriate model (typically "one set of sites") using nonlinear regression.
    • Extract the binding parameters: n (stoichiometry), Kb (binding constant), and ΔH (binding enthalpy).
    • Calculate the entropy term using the relationship: ΔG = -RTlnKb = ΔH - TΔS.

Table 1: Representative ITC Data for this compound-CB[7] Binding at 25°C

Parameter Value Standard Error Units
Kb 1.05 × 10⁵ ± 0.15 × 10⁵ M⁻¹
ΔG -7.15 ± 0.12 kcal/mol
ΔH -5.82 ± 0.09 kcal/mol
TΔS +1.33 ± 0.11 kcal/mol
n 0.98 ± 0.03 -
Troubleshooting and Optimization
  • Flat Isotherm: If minimal heat changes are observed, increase concentrations if solubility allows or try alternative buffers with different ionization enthalpies.
  • Poor Curve Fitting: Verify stoichiometry is reasonable (should be approximately 1:1 for CB[7]-drug complexes) and consider alternative binding models if necessary.
  • Baseline Drift: Ensure thorough degassing and temperature equilibration before beginning titration.
  • High Heats of Dilution: Increase concentration of host solution in the cell or decrease guest concentration in the syringe.

Protocol 2: Computational Analysis via Molecular Dynamics

Principle and Objectives

Molecular dynamics (MD) simulations provide atomistic-level insight into the binding mechanisms, conformational preferences, and dynamic behavior of supramolecular complexes. For the this compound-CB[7] system, MD simulations can elucidate the orientation preferences of the drug within the host cavity, identify key interaction sites, and quantify the energetic contributions to binding. The methodology involves solving Newton's equations of motion for all atoms in the system over time, generating trajectories that sample the configurational space accessible to the host-guest complex. These simulations bridge experimental calorimetry and structural data by providing a dynamic visualization of the complexation process that cannot be obtained through experimental methods alone.

The primary objectives include: (1) predicting the most stable binding mode of this compound within CB[7]; (2) calculating the binding free energy and its components using advanced sampling methods; (3) identifying specific intermolecular interactions responsible for complex stability; and (4) rationalizing structure-activity relationships for cucurbituril-based drug formulation.

System Setup and Simulation Parameters
  • Initial Structure Preparation:

    • Obtain CB[7] coordinates from crystallographic data (CSD refcode: SAWMEJ).
    • Generate this compound structure using molecular building tools and optimize geometry using quantum chemical methods (HF/6-31G* or similar).
    • Create the initial host-guest complex by manually docking this compound into the CB[7] cavity with the fluorophenyl group oriented toward the host center.
  • Force Field Selection:

    • Use the GAFF force field for this compound with AM1-BCC partial charges.
    • Apply specialized parameters for CB[7] from published studies that accurately reproduce host geometry and electrostatic properties.
    • Employ TIP3P water model for solvation, which has demonstrated good performance for cucurbituril binding enthalpy calculations [1].
  • Simulation Protocol:

    • Solvate the complex in a cubic water box with a 10 Å buffer between the solute and box edge.
    • Add counterions to neutralize the system and additional ions to achieve physiological salt concentration (0.15 M NaCl).
    • Perform energy minimization using steepest descent algorithm (5000 steps) followed by conjugate gradient (5000 steps).
    • Gradually heat the system from 0 to 300 K over 100 ps in the NVT ensemble with position restraints on solute heavy atoms.
    • Equilibrate without restraints in the NPT ensemble (300 K, 1 atm) for 1 ns.
    • Run production simulation for 100-1000 ns with a 2 fs time step, saving coordinates every 10 ps for analysis.
Binding Energy Calculations

The MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) method provides an efficient approach for estimating binding free energies from MD trajectories:

  • Extract snapshots from the equilibrated portion of the trajectory (typically every 100 ps).

  • Calculate the gas-phase interaction energy between host and guest for each snapshot.

  • Compute the solvation free energy for host, guest, and complex using the Poisson-Boltzmann equation for electrostatic solvation and surface area-based models for nonpolar contributions.

  • Calculate the binding free energy using the equation:

    ΔGbind = Gcomplex - Ghost - Gguest

    where Gi = EMM,i + Gsolv,i - TSi

    EMM,i represents molecular mechanics energy, Gsolv,i solvation free energy, and Si the conformational entropy.

Table 2: Energy Component Analysis from MD/MM-PBSA Calculations (kcal/mol)

Energy Component This compound-CB[7] Aliphatic Guest-CB[7]* Aromatic Guest-CB[7]*
ΔEvan der Waals -28.7 ± 2.1 -35.2 ± 1.8 -24.3 ± 2.3
ΔEElectrostatic -15.3 ± 3.2 -20.1 ± 2.9 -12.8 ± 2.7
ΔGPolar Solvation 32.5 ± 4.1 40.3 ± 3.8 28.9 ± 3.5
ΔGNonpolar Solvation -3.2 ± 0.3 -3.8 ± 0.3 -2.9 ± 0.4
ΔGBinding -7.3 ± 1.2 -12.7 ± 1.1 -5.9 ± 1.4

Representative values from [1] for comparison

Analysis and Visualization
  • Trajectory Analysis: Calculate root-mean-square deviation (RMSD) to assess stability, radius of gyration for compactness, and intermolecular distances for specific interactions.
  • Interaction Networks: Identify hydrogen bonds, cation-dipole interactions, and π-effects using geometric criteria (distance < 3.5 Å, appropriate angles).
  • Energetic Decomposition: Per-residue or per-group decomposition to identify key structural elements contributing to binding affinity.
  • Visualization: Use VMD or PyMOL for structure visualization and creation of publication-quality figures depicting binding modes.

G MD Molecular Dynamics Simulation Setup Equil System Equilibration MD->Equil Struct Initial Structure Preparation Struct->MD Force Force Field Parameterization Force->MD Solvate System Solvation and Neutralization Solvate->MD Production Production Simulation Equil->Production Analysis Trajectory Analysis Production->Analysis Energy Binding Energy Calculation Analysis->Energy Visual Interaction Visualization Analysis->Visual

Figure 1: Computational Workflow for Molecular Dynamics Analysis of Host-Guest Complexes

Protocol 3: Supramolecular Fluorescence Enhancement Assay

Principle and Applications

Fluorescence enhancement upon supramolecular complexation provides a sensitive method for detecting host-guest interactions and quantifying binding parameters. This compound exhibits intrinsic fluorescence that can be modulated upon inclusion within the CB[7] cavity. The shielding from aqueous solvent and restricted molecular motion within the host cavity typically result in fluorescence amplification and sometimes spectral shifts. This phenomenon can be exploited for developing sensitive analytical methods for this compound quantification and for rapid screening of binding affinities under different conditions.

This protocol describes the methodology for: (1) quantifying the binding constant from fluorescence titration data; (2) determining the stoichiometry of the complex using Job's method; (3) assessing potential applications in analytical detection and formulation quality control; and (4) probing environmental effects on complex stability.

Experimental Procedure
  • Instrument Calibration:

    • Set excitation and emission slit widths to 5 nm initially, adjusting as needed for signal optimization.
    • Perform wavelength calibration using appropriate standards (e.g., Raman scattering band of water).
    • Set temperature control to 25.0 ± 0.1°C.
  • Titration Experiment:

    • Prepare a fixed concentration of this compound (1.0 μM) in PBS buffer.
    • Prepare CB[7] stock solutions at varying concentrations (0-100 μM) in the same buffer.
    • Mix this compound with increasing concentrations of CB[7] keeping the final volume constant.
    • Allow equilibration for 5 minutes at each concentration before measurement.
    • Record emission spectra from 300-500 nm with excitation at 285 nm.
  • Data Analysis:

    • Plot fluorescence intensity at λmax against CB[7] concentration.

    • Fit data to a 1:1 binding model using nonlinear regression:

      F = F₀ + (F∞ - F₀) × (1/(1 + 1/(Kb[CB])))

      where F₀ and F∞ represent fluorescence in absence and presence of saturating CB[7], respectively.

    • For Job's plot, prepare solutions with varying mole fractions of host and guest while keeping total concentration constant. Plot ΔF × Xguest against Xguest, where ΔF is fluorescence change and Xguest is the mole fraction of guest.

Analytical Applications

The fluorescence enhancement effect can be leveraged for developing sensitive detection methods for this compound in pharmaceutical formulations. A calibration curve can be constructed using fixed CB[7] concentration with varying this compound standards, resulting in improved sensitivity and selectivity compared to direct fluorescence measurement. The method can be validated for linearity, limit of detection, and precision according to ICH guidelines.

Analytical Applications and Formulation Development

Supramolecular Formulation Strategies

The formation of stable inclusion complexes between this compound and CB[7] enables several pharmaceutical applications that leverage the property modulation afforded by supramolecular encapsulation. These applications exploit the ability of cucurbiturils to alter solubility, stability, and release characteristics of incorporated drug molecules.

  • Solubility Enhancement: The hydrophobic effect driving complex formation simultaneously increases aqueous solubility of poorly soluble drugs. For this compound, solubility improvements of 3-5 fold have been reported upon complexation with CB[7] at 1:1 molar ratio. This enhancement follows the mathematical relationship:

    Sₜ = S₀ + KbS₀[CB]

    where Sₜ is total solubility, S₀ is intrinsic solubility, and [CB] is free cucurbituril concentration.

  • Stability Improvement: Protection from photodegradation and oxidative metabolism through encapsulation of labile functional groups within the CB[7] cavity. Conduct accelerated stability studies according to ICH guidelines to quantify degradation rate reduction.

  • Taste Masking: Reduction of bitter taste through encapsulation of taste-producing functional groups, particularly useful for pediatric formulations.

  • Controlled Release Systems: pH-dependent release profiles resulting from modulation of protonation states and consequent binding affinity changes.

Supramolecular Polymer Integration

Beyond simple binary complexes, this compound-CB[7] systems can be incorporated into supramolecular polymers for advanced drug delivery applications [2]. These materials leverage the multivalent presentation of CB[n] hosts on polymer backbones to create systems with enhanced drug loading capacity and stimuli-responsive release characteristics.

Table 3: Applications of this compound-CB[7] Complexation in Pharmaceutical Development

Application Protocol Key Measurements Expected Outcome
Solubility Enhancement Phase solubility study UV-Vis quantification 3-5 fold solubility increase
Photostability Improvement Forced degradation study HPLC quantification of parent compound ≥2-fold reduction in degradation rate
Taste Masking Electronic tongue or sensory panel Bitterness intensity scoring Significant reduction in bitterness perception
Controlled Release Dialysis membrane method Cumulative release vs. time profiles pH-dependent release modulation

Data Analysis and Interpretation

Binding Parameter Determination

Accurate interpretation of experimental data requires careful analysis and understanding of the limitations of each methodological approach. The binding constant (Kb) for the this compound-CB[7] interaction typically falls in the range of 10⁴-10⁵ M⁻¹ under physiological conditions, indicating moderately strong binding suitable for pharmaceutical applications. The enthalpic contribution generally dominates the binding free energy, consistent with the importance of ion-dipole interactions and van der Waals contacts in cucurbituril complexes.

When comparing data across different techniques, note that method-dependent variations may arise due to differences in concentration ranges, detection principles, and data processing methods. ITC provides the most complete thermodynamic picture but requires relatively high concentrations, while fluorescence methods offer higher sensitivity but probe only specific aspects of the interaction.

Structural Interpretation

Molecular dynamics simulations reveal that this compound typically adopts an orientation within the CB[7] cavity that positions the fluorophenyl moiety deep inside the host cavity, with the protonated piperidine nitrogen interacting favorably with the carbonyl-lined portals. This binding mode maximizes both hydrophobic interactions within the cavity and ion-dipole interactions at the portals, explaining the favorable enthalpy observed in ITC experiments.

The circular geometry of CB[7] provides optimal complementarity for the bulky, three-dimensional structure of this compound compared to flatter aromatic systems, which typically show lower binding affinities due to poorer steric fit [1]. This understanding of structure-binding relationships enables predictive design of improved cucurbituril-based formulations.

Statistical Validation and Quality Control

Implement appropriate statistical measures to ensure reliability of reported parameters:

  • Replication: Perform all experiments in at least triplicate unless limited by material availability.
  • Error Reporting: Express uncertainties as standard deviations or standard errors of the mean with clear indication of sample size.
  • Goodness-of-Fit Metrics: For nonlinear regression, report R² values, reduced chi-square statistics, and residual analysis.
  • Cross-Validation: Compare binding parameters obtained from different methodological approaches to identify potential systematic errors.

G Data Raw Data Collection Validation Data Quality Validation Data->Validation Validation->Data Fail QC Processing Data Processing Validation->Processing Pass QC Fitting Model Fitting Processing->Fitting Output Binding Parameters Fitting->Output

Figure 2: Data Analysis Workflow with Quality Control Checkpoint

Conclusion and Future Perspectives

The comprehensive analysis of supramolecular interactions between this compound and cucurbiturils, particularly CB[7], provides valuable insights for pharmaceutical scientists exploring host-guest strategies for drug property modulation. The protocols detailed in this application note enable robust quantification and characterization of these complexes using orthogonal analytical approaches. The integration of experimental and computational methods offers a powerful strategy for elucidating the structural and energetic basis of supramolecular complexation, moving beyond empirical observations toward predictive design.

Future developments in this field will likely focus on several key areas: (1) the design of functionalized cucurbiturils with tailored binding properties and enhanced selectivity; (2) the development of multicomponent supramolecular systems incorporating this compound for combination therapies; (3) the integration of artificial intelligence approaches for predictive binding affinity calculations; and (4) the advancement of regulatory frameworks for supramolecular pharmaceutical formulations. As these methodologies continue to evolve, they will further establish supramolecular complexation as a versatile tool in the pharmaceutical development arsenal.

References

FAQ: Astemizole Cardiotoxicity Technical Support

Author: Smolecule Technical Support Team. Date: February 2026

Q1: What is the primary mechanism behind astemizole-induced cardiotoxicity? The primary mechanism is the blockade of the hERG (human Ether-à-go-go-Related Gene) potassium channel [1]. This channel is crucial for the rapid delayed rectifier potassium current (IKr) that mediates the repolarization phase of the cardiac action potential.

  • Mechanistic Explanation: When a drug like this compound blocks the hERG channel, it delays ventricular repolarization. This delay manifests as a prolongation of the QT interval on an electrocardiogram (ECG), which can lead to a life-threatening polymorphic ventricular tachycardia known as Torsades de Pointes (TdP) [1] [2].
  • Key Evidence: this compound and terfenadine were shown to block HERG K+ channels at concentrations similar to those found in the plasma of patients experiencing cardiotoxic events [1]. The table below summarizes the core concepts:
Concept Description Clinical Manifestation
hERG K+ Channel A protein channel critical for cardiac action potential repolarization [3]. -
Channel Blockade This compound binds to and inhibits the hERG channel, delaying repolarization [1]. Prolonged QT interval on an ECG [2].
Torsades de Pointes (TdP) A specific type of polymorphic ventricular arrhythmia linked to QT prolongation [1] [3]. Palpitations, dizziness, syncope, sudden cardiac death [3].

Q2: Why was this compound withdrawn, and are all antihistamines cardiotoxic? No, cardiotoxicity is not a class effect of all second-generation antihistamines [1]. This compound and terfenadine were withdrawn because they potently block the hERG channel at therapeutic or supra-therapeutic doses, especially when metabolism is inhibited (e.g., by CYP inhibitors like ketoconazole or grapefruit juice) [1] [4].

  • Comparative Safety: Subsequent antihistamines like cetirizine, loratadine, and fexofenadine were developed and shown to have a much lower risk of hERG blockade and cardiotoxicity at standard therapeutic doses [1]. The key lesson was the importance of screening for hERG liability during drug design.

Q3: What are the modern strategies to mitigate hERG-related cardiotoxicity in drug development? Modern strategies are integrated early in the drug discovery pipeline to identify and eliminate compounds with hERG liability.

  • In Vitro hERG Assays: Direct testing of new chemical entities on the hERG channel using patch-clamp electrophysiology is a gold standard and a regulatory requirement [2]. This provides a direct functional measure of a compound's potential to inhibit the hERG current.
  • In Silico AI Prediction Tools: Computational models are now used for early, high-throughput screening. For example, HERGAI is an artificial intelligence tool that uses a stacking ensemble classifier to predict hERG blockade based on protein-ligand interaction fingerprints, achieving high accuracy in identifying blockers [3].
  • Medicinal Chemistry Strategies: Chemical modification of lead compounds is performed to reduce hERG affinity while maintaining primary pharmacological activity. This involves strategies like:
    • Reducing the molecule's lipophilicity.
    • Introducing ionizable groups that are charged at physiological pH.
    • Removing or substituting structural features known to be hERG "structural alerts" [3] [5].
  • Use of Human iPSC-Derived Cardiomyocytes: These cells provide a more integrated physiological system to assess not only hERG blockade but also multiple aspects of cardiotoxicity, such as effects on field potential and contractility, offering a comprehensive in vitro risk profile [6].

The following diagram illustrates the relationship between this compound, its primary target (the hERG channel), and the subsequent cascade that leads to clinical cardiotoxicity.

G A This compound Administration B Blocks hERG K+ Channel A->B C Delayed Cardiac Action Potential Repolarization B->C D Prolonged QT Interval on ECG (LQTS) C->D E Risk of Torsades de Pointes (TdP) Arrhythmia D->E

Experimental Protocols for Risk Assessment

Protocol 1: In Vitro hERG Channel Inhibition Assay using Patch-Clamp This is a foundational assay for assessing a compound's direct interaction with the hERG channel.

  • Objective: To measure the concentration-dependent inhibition of the hERG potassium current (IKr) by a test compound.
  • Cell Line: HEK293 or CHO cells stably expressing the hERG channel.
  • Procedure:
    • Maintain cells under standard conditions and plate onto coverslips.
    • Using a patch-clamp setup in whole-cell configuration, hold the cell at a resting potential (e.g., -80 mV).
    • Apply a depolarizing voltage step (e.g., to +20 mV for 1-2 seconds) to activate the hERG channels, followed by a repolarizing step (e.g., to -50 mV) to elicit the characteristic tail current (IKr).
    • After obtaining a stable baseline current, perfuse the cell with increasing concentrations of the test compound (e.g., from 0.1 nM to 30 µM).
    • Measure the amplitude of the tail current after each concentration and plot the percentage of inhibition relative to baseline against the log of the compound concentration.
  • Data Analysis: Fit the data with a Hill equation to calculate the half-maximal inhibitory concentration (IC50). An IC50 value significantly higher than the expected therapeutic plasma concentration is desirable [1] [2].

Protocol 2: In Silico Prediction of hERG Blockade using HERGAI This protocol uses a publicly available AI tool for early-stage, high-throughput screening [3].

  • Objective: To predict the probability that a small molecule will inhibit the hERG channel.
  • Tool: HERGAI, a stacking ensemble classifier combining random forest, extreme gradient boosting, and deep neural networks.
  • Input Data: Canonical SMILES strings of the test compounds.
  • Workflow:
    • Data Preparation: Compile a list of SMILES strings for the compounds to be screened.
    • Docking & Fingerprinting: The HERGAI workflow internally docks these molecules into a hERG channel structure and computes Protein-Ligand Extended Connectivity (PLEC) fingerprints as molecular descriptors.
    • Model Prediction: The PLEC fingerprints are fed into the HERGAI ensemble model, which outputs a binary classification (blocker/non-blocker) and a probability score.
    • Output: The tool provides a list of compounds flagged as potential hERG blockers, allowing for prioritization or structural redesign early in the discovery process [3].
  • Availability: The source code and data for HERGAI are available on GitHub, enabling integration into custom pipelines.

The workflow below outlines the steps for using computational and in vitro methods to de-risk cardiotoxicity in modern drug development.

G Start Start: Novel Compound InSilico In Silico Screening (e.g., HERGAI Model) Start->InSilico Decision1 High Risk Predicted? InSilico->Decision1 MedChem Medicinal Chemistry Optimization Decision1->MedChem Yes InVitro In Vitro Assay (Patch-Clamp) Decision1->InVitro No MedChem->InSilico Re-evaluate new analog Decision2 Acceptable IC50? InVitro->Decision2 Decision2->MedChem No Proceed Proceed in Development Decision2->Proceed Yes

Comparison of Modern hERG Risk Prediction Tools

The field has moved beyond reactive measures to sophisticated predictive tools. The table below compares the core methodology of some modern computational approaches.

Tool / Approach Methodology / Basis Key Advantage / Application
HERGAI [3] Stacking ensemble classifier (RF, XGB, DNN) using PLEC fingerprints from docked poses. High accuracy (86% on a challenging test set); publicly available code for large-scale screening.
hERGAT [3] Graph Attention Network and Gated Recurrent Unit. Interprets molecular substructure importance for hERG inhibition.
XGB-ISE [3] Extreme Gradient Boosting with Isometric Stratified Ensemble mapping. Robust performance on imbalanced datasets (more realistic for screening).

References

Structural Insights & Rational Design Strategies

Author: Smolecule Technical Support Team. Date: February 2026

Understanding how Astemizole binds to the hERG channel is the first step in rational drug design. Recent high-resolution structural biology and Structure-Activity Relationship (SAR) studies provide a clear roadmap.

  • Binding Mode Insight: A 2024 cryo-EM structure of the hERG channel bound to this compound (PDB: 8ZYO) reveals that the drug binds in the central cavity of the channel. The molecule engages in specific interactions, particularly π-stacking with Tyr652 and Phe656, which are critical for high-affinity binding [1] [2].
  • Key Modification Strategies: Research indicates that the following modifications can effectively reduce hERG affinity [3] [4]:
    • Reduce Lipophilicity: Lowering the calculated logP (clogP) decreases hydrophobic interactions with the channel's pore.
    • Attenuate Basicity: Reducing the pKa of the piperidine nitrogen diminishes the favorable cation-π interaction with aromatic residues in the channel.
    • Remove Aromaticity: Replacing aromatic rings with aliphatic or saturated heterocycles disrupts π-stacking.
    • Introduce Polar Groups: Incorporating polar moieties like amides can improve solubility and disrupt the hydrophobic binding environment.

The table below summarizes the effects of specific structural modifications based on a 2021 SAR study [3].

Modified Region Modification Strategy Example Change Effect on hERG Affinity & Key Findings
Piperidine Linker Reduce basicity Introduce carbonyl group (C=O) adjacent to nitrogen ↓ Reduced affinity; lowers pKa of basic nitrogen [3].
Benzyl Group Reduce lipophilicity & aromaticity Truncate, replace with polar group (e.g., CN), or introduce heteroatoms [3]. ↓ Significant reduction in hERG binding; improves solubility [3].
Anisole Group Replace with polar, non-aromatic groups Replace 4-methoxy group with amide or aliphatic heterocycles [3]. ↓ Dramatic reduction; a specific amide analogue (Compound 46) showed an 860-fold higher selectivity over hERG compared to this compound [3].

Experimental Protocols for Validation

After designing new analogues, you must experimentally validate their reduced hERG inhibition and retained therapeutic activity. The following are standard and well-accepted protocols.

Radioligand Binding Assay to Measure hERG Affinity

This competitive binding assay directly measures a compound's affinity for the hERG channel [5] [6].

  • Objective: To determine the IC50 value (the concentration that inhibits 50% of specific binding) for the test compound.
  • Materials:
    • Cell membranes from hERG-transfected HEK293 cells.
    • Radiolabeled hERG ligand (e.g., [³H]Dofetilide).
    • Test compounds at varying concentrations.
    • Filtration apparatus to separate bound from free radioligand.
  • Procedure:
    • Incubate hERG-HEK293 cell membranes with a fixed concentration of [³H]Dofetilide and increasing concentrations of the test compound (e.g., this compound derivative).
    • After equilibrium is reached, filter the mixture to trap the membrane-bound radioligand.
    • Measure the radioactivity on the filters using a scintillation counter.
    • Analyze the data to determine the concentration-response curve and calculate the IC50.
    • The inhibition constant (Ki) can be calculated from the IC50 using the Cheng-Prusoff equation [5].
Whole-Cell Patch-Clamp Electrophysiology

This is the gold-standard functional assay to confirm that reduced binding translates to reduced channel blockade [7] [8].

  • Objective: To functionally assess the inhibition of the hERG potassium current (IKr) by a test compound.
  • Materials:
    • hERG-transfected HEK293 or CHO cells.
    • Patch-clamp rig with amplifier, micromanipulator, and data acquisition software.
    • Bath and pipette solutions designed to isolate potassium currents.
  • Procedure:
    • A patch pipette forms a high-resistance seal ("giga-ohm seal") on the cell membrane.
    • The membrane under the pipette is ruptured to achieve the "whole-cell" configuration, allowing electrical and chemical access to the cell interior.
    • A voltage protocol is applied to activate and inactivate the hERG channel (e.g., a depolarizing step to +20 mV followed by a repolarizing step to -50 mV).
    • The resulting tail current (IKr) is measured.
    • The cell is perfused with increasing concentrations of the test compound, and the corresponding reduction in IKr is recorded.
    • The concentration-response relationship is plotted to determine the functional IC50 for hERG blockade [8].
Assessing Therapeutic Activity

To ensure your modifications do not compromise the desired therapeutic effect (e.g., anti-malarial activity), you must run a parallel efficacy assay [3].

  • For Anti-malarial Activity:
    • In vitro growth inhibition assay against *Plasmodium falciparum* (e.g., NF54 strain).
    • Cultures of asexual blood-stage parasites are incubated with serial dilutions of the test compound.
    • After a growth cycle (usually 72 hours), parasitemia is measured using a method like [³H]hypoxanthine incorporation or SYBR Green fluorescence.
    • The data is analyzed to determine the IC50 for antiplasmodial activity [3].
  • Key Metric: The Selectivity Index (SI) is then calculated as SI = hERG IC50 / Anti-malarial IC50. A higher SI indicates a wider safety margin and a more successful derivative [3].

Key Takeaways for Your Troubleshooting Guide

FAQ: What are the most effective first steps to reduce this compound's hERG toxicity?

  • A: Prioritize modifying the anisole group by replacing it with a polar amide. This strategy has proven most successful, leading to analogues with drastically reduced hERG affinity while maintaining potent anti-malarial action [3].

FAQ: How can I quickly triage newly synthesized analogues?

  • A: Employ a tiered testing approach. First, use the in silico and radioligand binding assays to screen for hERG affinity. Then, confirm the results of promising candidates using the more resource-intensive but definitive patch-clamp assay.

FAQ: What is a good target for the hERG selectivity index?

  • A: While context-dependent, the 2021 study demonstrated that an SI of 43 (meaning the hERG IC50 is 43 times higher than the anti-malarial IC50) is a significant improvement over this compound itself, which has a very low SI due to its potent hERG blockade [3].

The following diagram summarizes the logical workflow for troubleshooting and optimizing this compound derivatives.

Start Start: this compound Derivative InSilico In-Silico Screening (Reduce clogP, pKa) Start->InSilico InSilicoFail Redesign Molecule InSilico->InSilicoFail Poor predicted properties Bind Radioligand Binding Assay (hERG IC50) InSilico->Bind Favorable prediction InSilicoFail->InSilico BindFail High hERG affinity (IC50 too low) Bind->BindFail High Ki Patch Patch-Clamp Assay (Functional hERG IC50) Bind->Patch Low Ki BindFail->InSilico PatchFail Potent functional block Patch->PatchFail Low IC50 Activity Therapeutic Activity Assay (e.g., Anti-malarial IC50) Patch->Activity High IC50 PatchFail->InSilico ActivityFail Loss of efficacy Activity->ActivityFail High IC50 Success Lead Candidate (High Selectivity Index) Activity->Success Low IC50 ActivityFail->InSilico

References

FAQ: How does norastemizole compare to astemizole in cardiotoxicity?

Author: Smolecule Technical Support Team. Date: February 2026

Norastemizole is a major metabolite of the second-generation antihistamine This compound and was developed as a third-generation antihistamine (formerly known as tecthis compound) to provide allergic relief without the significant cardiotoxicity associated with its parent compound [1]. The cardiotoxicity of certain antihistamines is primarily linked to their ability to block the hERG (Human Ether-à-go-go-Related Gene) potassium channel, an action that can prolong the QT interval on an electrocardiogram and increase the risk of life-threatening ventricular arrhythmias, such as Torsades de Pointes [1] [2].

The key advantage of northis compound lies in its significantly weaker interaction with the hERG channel compared to this compound and another metabolite, desmethylthis compound [3] [2].

Quantitative Comparison of Cardiotoxic Potential

The table below summarizes key experimental data comparing the cardiotoxicity and pharmacology of this compound and its metabolites.

Compound hERG Block (IC₅₀) Effect on QTc Interval (Guinea Pig Model) Antihistamine Activity Key Findings / Notes
This compound ~1 nM [2] Pronounced prolongation at doses 1-4x antihistamine dose [3] Potent H1-receptor antagonist [3] Rapidly metabolized; risk of arrhythmias [3] [2]
Desmethylthis compound ~1 nM [2] Largely devoid of effects [3] Retains potent H1-receptor antagonist properties [2] Long elimination time (9-13 days); steady-state serum concentration exceeds this compound by >30-fold [2]
Northis compound Requires concentrations up to 1,000 nM for significant effect [2] No significant alteration [3] More potent H1-receptor blockade than this compound [1] Developed as a less cardiotoxic alternative; weak hERG block [1] [2]

Experimental Protocol: Assessing hERG Channel Block

This methodology is based on the study that directly compared the effects of this compound and its metabolites on hERG channels [2].

Objective: To quantify the half-maximal inhibitory concentration (IC₅₀) of this compound, desmethylthis compound, and northis compound on the hERG potassium current.

Key Materials:

  • Cell Line: HEK 293 cells stably transfected with the hERG gene.
  • Equipment: Patch-clamp rig for high-resolution current recording.
  • Drug Preparations: Stock solutions of this compound, desmethylthis compound, and northis compound.

Procedure:

  • Cell Culture & Preparation: Maintain hERG-HEK 293 cells under standard conditions. Plate cells on appropriate dishes for patch-clamp recording.
  • Electrophysiology Setup: Use the whole-cell patch-clamp configuration at physiological temperature (37°C).
  • Baseline Recording: Elicit hERG currents using a standardized voltage-protocol (e.g., a depolarizing step followed by a repolarizing step to measure tail current) before drug application to establish a baseline.
  • Drug Application: Apply increasing concentrations of each test compound (e.g., from 0.1 nM to 1000 nM) to the cell bath.
  • Data Collection: At each concentration, record the hERG tail current amplitude after a steady-state effect is reached.
  • Data Analysis: Normalize the current amplitude at each drug concentration to the baseline amplitude. Plot the normalized current against the drug concentration and fit the data with a dose-response curve (e.g., Hill equation) to calculate the IC₅₀ value for each compound.

Mechanism of Reduced Cardiotoxicity: A Pathways Diagram

The following diagram illustrates the metabolic fate of this compound and the distinct cardiotoxicity pathways of its metabolites, particularly highlighting why northis compound is a safer alternative.

G This compound This compound NOR NOR This compound->NOR N-dealkylation (Multiple CYP450s) DES DES This compound->DES O-demethylation (CYP2J2, others) hERG hERG NOR->hERG Weak Block (High IC₅₀) DES->hERG Potent Block (Low IC₅₀) QTc QTc hERG->QTc Inhibition Prolongs Arrhythmia Arrhythmia QTc->Arrhythmia Risk of

Troubleshooting Guide for Related Experiments

  • Issue: Lack of Effect in hERG Assay

    • Solution: Verify the functional expression of hERG channels in your cell line by using a known hERG blocker (e.g., E-4031) as a positive control. Ensure drugs are prepared in the correct vehicle and that applied concentrations are accurate.
  • Issue: High Variability in IC₅₀ Values

    • Solution: Strictly control temperature, as hERG block is often temperature-sensitive. Use a consistent recording protocol and ensure stable, whole-cell patch configuration throughout the experiment.
  • Issue: Interpreting In Vivo QTc Data

    • Solution: As shown in the comparative table, always relate the dose that causes QTc prolongation to the dose that produces the primary pharmacodynamic effect (e.g., the antihistamine ED₅₀). A large separation between these doses indicates a better safety profile [3].

References

Astemizole QT interval prolongation management

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • Q1: What is the primary safety concern with astemizole? this compound was withdrawn from the market due to its potential to cause life-threatening ventricular arrhythmias, specifically Torsades de Pointes (TdP), which is linked to its ability to prolong the QT interval on an electrocardiogram (ECG) [1] [2] [3]. This risk is significantly heightened in overdose or when co-administered with drugs that inhibit its metabolism [4].

  • Q2: What is the molecular mechanism behind this compound-induced QT prolongation? this compound and its active metabolites (particularly desmethylthis compound) block the rapid delayed rectifier potassium channel (IKr) [3]. This channel, encoded by the hERG (Human Ether-à-go-go-Related Gene) gene, is critical for the repolarization phase of the cardiac action potential. By inhibiting IKr, this compound delays ventricular repolarization, which manifests as QT interval prolongation on the ECG and creates an electrophysiological substrate for TdP [5] [2].

  • Q3: Which drug interactions dramatically increase the risk of arrhythmia? The most dangerous interactions occur with drugs that inhibit the cytochrome P450 CYP3A4 enzyme, which is primarily responsible for this compound's metabolism [1] [3] [4]. Co-administration leads to increased systemic levels of this compound and its cardiotoxic metabolites.

    • Macrolide antibiotics: Erythromycin, clarithromycin.
    • Antifungal agents: Ketoconazole, itraconazole, fluconazole. Studies have shown that concurrent use with drugs like erythromycin or ketoconazole can lead to dangerous QT prolongation and fatal arrhythmias [4].
  • Q4: How is a prolonged QT interval defined and measured? The QT interval is measured from the start of the QRS complex to the end of the T wave on an ECG. It must be corrected for heart rate (QTc). The following table summarizes the thresholds for a prolonged QTc [5] [2]:

    | Population | Prolonged QTc | Borderline QTc | | :--- | :--- | :--- | | Adult Males | > 450 ms | 430 - 450 ms | | Adult Females | > 470 ms | 450 - 470 ms | A QTc value greater than 500 ms is associated with a significantly higher risk of TdP [2].

  • Q5: What are the key non-pharmacologic risk factors for QT prolongation? Several conditions can lower the threshold for drug-induced QT prolongation. Researchers should control for these variables in experimental models [5] [2]:

    • Female sex
    • Electrolyte imbalances: Hypokalemia, hypomagnesemia, hypocalcemia
    • Bradycardia (slow heart rate)
    • Preexisting heart conditions: Heart failure, congenital Long QT Syndrome
    • Liver disease (which can impair drug metabolism)

Experimental Protocols & Data Analysis

Assessing QT Prolongation in Preclinical Models

a) In Vitro hERG Assay

  • Purpose: To directly evaluate a compound's potential to block the IKr channel.
  • Methodology: Use cell lines (e.g., HEK293 or CHO cells) stably expressing the hERG potassium channel. The effect of this compound on the hERG current (IhERG) is measured using the patch-clamp technique.
  • Protocol:
    • Maintain hERG-expressing cells under standard conditions.
    • Obtain whole-cell patch-clamp recordings.
    • Apply ascending concentrations of this compound (e.g., 1 nM to 10 µM) to the extracellular solution.
    • Measure the percentage inhibition of IhERG at each concentration.
    • Generate a dose-response curve to calculate the half-maximal inhibitory concentration (IC50).

b) In Vivo Electrocardiogram (ECG) Monitoring

  • Purpose: To assess the integrated effect of this compound on cardiac repolarization in a live animal model.
  • Methodology: Implant telemetry transmitters in animals (e.g., guinea pigs or dogs) for continuous, ambulatory ECG monitoring, or use surface ECG electrodes under anesthesia.
  • Protocol:
    • Record a baseline ECG.
    • Administer the test compound (this compound) or vehicle control.
    • Continuously record ECG for a period covering the drug's Cmax and elimination phase.
    • Manually or automatically measure the QT interval from several consecutive cardiac cycles.
    • Correct the QT interval for heart rate using an appropriate formula (see table below). Fredericia or Framingham corrections are often preferred over Bazett's in preclinical research for better accuracy across a wide range of heart rates [5].
Key Quantitative Data & Formulas
Correction Method Formula Application Note
Bazett QTc = QT / √RR Commonly used but over-corrects at high heart rates [5] [2].
Fredericia QTc = QT / RR^(1/3) Often considered more accurate than Bazett in animal studies [5].
Framingham QTc = QT + 0.154(1 - RR) Linear correction method, performs well in adult populations [5].

RR interval in seconds.

Mechanism and Experimental Workflow Diagrams

The following diagrams illustrate the cardiotoxicity mechanism and a standard experimental workflow for evaluating QT risk.

G This compound This compound hERG_Block Block of hERG/Kv11.1 Channel This compound->hERG_Block IKr_Reduction Reduced IKr Potassium Current hERG_Block->IKr_Reduction APD_Prolongation Prolonged Action Potential Duration IKr_Reduction->APD_Prolongation QT_Prolongation QT Interval Prolongation on ECG APD_Prolongation->QT_Prolongation EAD Early Afterdepolarizations (EADs) APD_Prolongation->EAD TdP Torsades de Pointes (TdP) QT_Prolongation->TdP EAD->TdP

Mechanism of this compound-Induced Cardiotoxicity

G Start Study Design InVitro In Vitro hERG Assay Start->InVitro InVivo In Vivo Telemetry Study Start->InVivo Data1 IC50 Value InVitro->Data1 Data2 Raw ECG & QTc Data InVivo->Data2 Analysis1 Dose-Response Analysis Data1->Analysis1 Analysis2 Statistical Analysis (vs. Baseline/Control) Data2->Analysis2 Result1 hERG Blocking Potency Analysis1->Result1 Result2 QTc Prolongation Significance Analysis2->Result2 Integrate Integrated Risk Assessment Result1->Integrate Result2->Integrate

QT Prolongation Assessment Workflow

Important Disclaimer for Researchers

The information provided here is for research and educational purposes only. This compound is not approved for clinical use, and all experimental work must comply with relevant institutional safety guidelines and ethical regulations for handling hazardous substances.

References

Astemizole drug interactions erythromycin terfenadine

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • FAQ 1: What is the primary mechanism behind the dangerous interaction between erythromycin and astemizole/terfenadine? The interaction is primarily pharmacokinetic, centered on the potent inhibition of the cytochrome P450 3A4 (CYP3A4) enzyme system by erythromycin [1] [2] [3]. This compound and terfenadine are both prodrugs that rely heavily on CYP3A4 for metabolism into their active, non-cardiotoxic metabolites [4] [2]. When erythromycin blocks this pathway, it leads to the accumulation of the parent drugs to toxic levels in the bloodstream [1] [2].

  • FAQ 2: What is the specific cardiac risk and what is the clinical outcome? The primary risk is the blockade of the cardiac hERG (human ether-a-go-go-related gene) potassium channels by elevated levels of this compound or terfenadine [1] [2]. This results in a prolongation of the QT interval on an electrocardiogram (ECG), which can precipitate a potentially fatal polymorphic ventricular tachycardia known as torsades de pointes, potentially degenerating into ventricular fibrillation and sudden cardiac death [5] [4] [1].

  • FAQ 3: Is this interaction considered a theoretical or a documented risk? This is a well-documented risk supported by clinical evidence and pharmacokinetic studies. The concurrent use of these drugs was associated with documented cases of arrhythmias and sudden death, which contributed to the market withdrawal of both this compound and terfenadine in many countries [5] [2]. One study noted 122 episodes of concurrent use in a 22-month review period, with the frequency of such events increasing threefold from 1991 to 1992 [5].

  • FAQ 4: What are the recommended risk management strategies for researchers and clinicians? The interaction is considered contraindicated [4]. Management strategies include:

    • Avoidance: Completely avoid concurrent administration [1] [2].
    • Therapeutic Alternatives:
      • For allergies: Use alternative antihistamines such as loratadine, cetirizine, or fexofenadine (the active metabolite of terfenadine) [4] [2].
      • For infections: Use alternative antibiotics such as azithromycin (which has little effect on CYP3A4) or non-macrolide antibiotics [4] [1].
    • Monitoring: In any exceptional circumstance where use is unavoidable, intensive cardiac monitoring with frequent ECGs for QT interval and electrolyte level correction is mandatory [2].

Summary of Quantitative Data & Evidence

The table below consolidates key data from clinical and pharmacokinetic studies on these interactions.

Aspect This compound & Erythromycin Terfenadine & Erythromycin
Interaction Severity Severe, life-threatening [1] Severe, life-threatening [4] [2]
Pharmacokinetic Change Significant accumulation of this compound [1] 170% increase in AUC of active metabolite; 107% increase in Cmax; parent drug accumulation [4]
Electrocardiographic Effect QT interval prolongation [1] QT interval prolongation [4]
Clinical Outcome Torsades de pointes, sudden cardiac death [1] Torsades de pointes, ventricular arrhythmias, cardiac arrest [4] [2]
Regulatory Status Withdrawn from most markets [1] Withdrawn from most markets [2]

Experimental Protocols & Methodologies

For researchers, understanding the foundational experiments that revealed these interactions is crucial. The following protocols summarize the key methodologies cited in the literature.

  • Protocol 1: In-vitro Metabolic Inhibition Assay

    • Objective: To demonstrate the inhibition of terfenadine metabolism by macrolide antibiotics in human liver samples.
    • Methodology: Human liver microsomes or S9 fractions are incubated with terfenadine in the presence and absence of erythromycin. The formation of terfenadine's primary metabolite, fexofenadine, is measured over time using high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS).
    • Key Citation: Jurima-Romet et al. (1994), "Terfenadine metabolism in human liver. In vitro inhibition by macrolide antibiotics and azole antifungals," as cited in [4].
  • Protocol 2: Clinical Pharmacokinetic & Pharmacodynamic (PK/PD) Study

    • Objective: To quantify the effect of erythromycin on terfenadine pharmacokinetics and its electrocardiographic consequences in healthy volunteers.
    • Methodology: A randomized, crossover study where subjects receive either terfenadine alone or terfenadine with erythromycin (e.g., 500 mg every 8 hours for 7 days). Serial blood samples are taken to measure plasma concentrations of terfenadine and its metabolites. Simultaneous ECGs are recorded to monitor the QT interval.
    • Key Citation: Honig et al. (1992), "Changes in the pharmacokinetics and electrocardiographic pharmacodynamics of terfenadine with concomitant administration of erythromycin," as cited in [4]. This study specifically found QT interval changes in subjects with drug accumulation.
  • Protocol 3: Retrospective Cohort Analysis

    • Objective: To determine the frequency and patterns of concurrent prescribing of terfenadine or this compound with contraindicated macrolides.
    • Methodology: Prescription claims databases (e.g., state Medicaid data) are analyzed over a defined period. Episodes of concurrent dispensing (overlapping prescription fills) are identified. Patterns of prescribing (e.g., single vs. multiple prescribers or pharmacies) are also investigated.
    • Key Citation: The Oregon Medicaid study (1994) reviewed 22 months of data and found 122 episodes of concurrent use, highlighting the real-world prevalence of this dangerous practice [5].

Visualization of Drug Interaction Pathways

The following diagrams, generated using Graphviz, illustrate the core mechanistic pathways of these drug interactions. The DOT scripts are provided for your use and modification.

Pharmacokinetic & Pharmacodynamic Interaction Pathway

This diagram visualizes the sequential process from drug co-administration to the dangerous clinical outcome.

PK_PD_Interaction Drug Interaction Leading to Torsades de Pointes A Coadministration of Erythromycin and Terfenadine/Astemizole B Erythromycin Potently Inhibits CYP3A4 Enzyme A->B Pharmacokinetic Interaction C Reduced Metabolism of Terfenadine/Astemizole B->C Inhibits D Toxic Accumulation of Parent Drug in Plasma C->D Causes E Blockade of Cardiac hERG Potassium Channels D->E Leads to F Prolongation of QT Interval on ECG E->F Results in G Torsades de Pointes (Potentially Fatal) F->G Precipitates

Molecular Mechanism of CYP3A4 Inhibition

This diagram provides a more detailed view of the molecular interaction at the enzyme level.

Molecular_Mechanism Molecular Mechanism of CYP3A4 Inhibition Substrate Terfenadine/Astemizole (Prodrug) Enzyme CYP3A4 Enzyme (Normal Metabolism) Substrate->Enzyme Binds to Metabolite Fexofenadine/Active Metabolite (Non-Cardiotoxic) Enzyme->Metabolite Converts to Blank2 Enzyme->Blank2 Metabolic Pathway Blocked Inhibitor Erythromycin (CYP3A4 Inhibitor) Blank1 Inhibitor->Blank1 Binds to ToxicParent Accumulated Parent Drug (Cardiotoxic) Blank1->Enzyme Blocks Active Site Blank2->ToxicParent Leads to

References

optimizing Astemizole analytical method sensitivity

Author: Smolecule Technical Support Team. Date: February 2026

Established Methods for Astemizole Determination

The foundational methods for this compound analysis are primarily spectrophotometric. The table below summarizes four key methods suitable for pure samples and pharmaceutical formulations [1] [2].

Method Principle λ_max (nm) Key Reagents & Conditions
Method A Oxidation by NBS; unconsumed NBS reacted with metol & sulphanilamide 520 NBS, acetic acid, metol, sulphanilamide; 20 min room temp [1]
Method B Oxidation by NBS; unconsumed NBS reacted with Celestine Blue (CB) 540 NBS, HCl, CB; 15 min room temp [1]
Method C Reduction of Folin-Ciocalteu (FC) reagent 720 Sodium carbonate, FC reagent; 20 min at room temp [1]
Method D Formation of ion-association complex with Azocarmine G (AG) 540 AG, HCl-KCl buffer (pH 1.5); chloroform extraction [1]
Detailed Experimental Protocols

Here are the step-by-step procedures for two of the methods, which you can adapt for your troubleshooting guides.

Protocol for Method A (NBS with Metol-Sulphanilamide) This method is a two-stage reaction involving drug oxidation followed by color development [1].

  • Reagents: Aqueous NBS (4.94×10⁻³ M), acetic acid (8.76×10⁻¹ M), metol (8.71×10⁻³ M), and sulphanilamide (1.16×10⁻² M).
  • Procedure:
    • Transfer an aliquot of the this compound solution into a 25 ml test tube.
    • Add 1.0 ml of acetic acid and 1.0 ml of NBS solution.
    • Dilute to 10 ml with distilled water and let stand for 20 minutes at room temperature (28±5°C).
    • Add 1.0 ml of metol solution, wait 2 minutes, then add 2.0 ml of sulphanilamide solution.
    • Make up to the 25 ml mark with distilled water.
    • Measure the absorbance at 520 nm against a distilled water blank within a 10-30 minute stability window.
    • Prepare a calibration curve using a standard this compound solution.

Protocol for Method D (Azocarmine G Complex) This method is based on forming a colored complex that is extracted into chloroform [1].

  • Reagents: Azocarmine G (AG, 0.1% w/v), HCl-KCl buffer (pH 1.5), chloroform.
  • Procedure:
    • Transfer a suitable aliquot of this compound solution to a 125 ml separating funnel.
    • Add 3.0 ml of HCl-KCl buffer (pH 1.5) and 2.0 ml of AG reagent.
    • Add 10.0 ml of chloroform, shake vigorously for 2 minutes, and allow the layers to separate.
    • Collect the organic layer and measure the absorbance of the clear chloroform extract at 540 nm against a reagent blank prepared similarly but without the drug.

General Strategies to Improve Sensitivity

For more advanced techniques like HPLC or LC-MS, the following general principles can significantly enhance method sensitivity.

Improving HPLC/LC-MS Sensitivity

The core goal is to improve the signal-to-noise ratio (S/N), which can be achieved by increasing the analyte signal and/or reducing background noise [3] [4] [5].

Approach Action Rationale
Increase Signal Use smaller ID columns (e.g., 2.1 mm vs. 4.6 mm) Reduces sample dilution in the column, leading to higher analyte concentration at the detector [3].
Use columns with smaller particles (e.g., sub-2μm) or core-shell technology Increases column efficiency, producing narrower and higher peaks [3] [4].
Optimize flow rate based on van Deemter plot Operates the system at its maximum efficiency [3].
Pre-concentrate the sample Increases the absolute amount of analyte introduced into the system [4].
Reduce Noise Use high-purity solvents and mobile phase additives Minimizes UV absorbance and chemical background from impurities [3] [5].
Perform regular system maintenance (pumps, detector cell) Reduces baseline drift and noise from contamination or hardware issues [3] [4].
Optimize sample clean-up (e.g., SPE, LLE) Reduces matrix effects that can interfere with the analyte signal [4].
Systematic Method Optimization

For developing a robust and sensitive method, a structured approach is superior to trial-and-error. A recommended workflow is shown below.

Start Start Optimization Define Define Objective(s) Maximize S/N, Minimize LOD Start->Define Screen Screening Experiment Identify critical parameters Define->Screen ANOVA Statistical Analysis (ANOVA) Filter significant factors Screen->ANOVA Model Design of Experiment (DOE) Fit objective equation ANOVA->Model Solve Apply Constraints & Solve Find optimal parameters Model->Solve End Optimal Method Solve->End

This process involves using multivariate, multi-objective optimization to find the best combination of instrument parameters within their physical limits, ensuring the method is both highly sensitive and robust [6].

Troubleshooting FAQs

This FAQ section addresses common sensitivity issues that might arise during experiments.

Q: My baseline noise is high in HPLC-UV analysis. What should I check? A: High noise can originate from multiple sources. Systematically check the following [3] [5]:

  • Mobile Phase: Use fresh, high-purity (LC-MS grade) solvents. Ensure additives are volatile and suitable for your detection wavelength.
  • System Contamination: Check for air bubbles in the detector cell or contamination in the pump seals and injector. Perform system cleaning and purge.
  • Column: A contaminated or old column can contribute to noise. Consider replacing the guard column or the analytical column.
  • UV Lamp: If the UV lamp is near the end of its life, noise often increases. Check the lamp energy profile.

Q: How can I lower the detection limit of my this compound LC-MS method? A: Beyond HPLC optimizations, LC-MS offers specific levers [4]:

  • Ionization Efficiency: Fine-tune source parameters (spray voltage, gas flows, temperatures) specifically for this compound.
  • Sample Clean-up: Use solid-phase extraction (SPE) to remove salts and matrix components that suppress ionization.
  • Low-Flow Techniques: Switching to micro- or nano-LC with lower flow rates can dramatically improve ionization efficiency.
  • Mobile Phase: Use volatile buffers (ammonium formate/acetate) and adjust pH to promote analyte ionization.

Q: My chromatographic peaks are broad and tailing. How does this affect sensitivity and how can I fix it? A: Broad and tailing peaks dilute the analyte signal, lowering the peak height and reducing sensitivity. To address this [3]:

  • Column Chemistry: Ensure the selected column stationary phase is appropriate for this compound.
  • Mobile Phase pH: Adjust the pH to suppress the ionization of acidic/basic analytes, often leading to sharper, more symmetrical peaks.
  • Column Temperature: Increasing the temperature can improve mass transfer and reduce peak tailing.

References

Astemizole stability in biological matrices

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Method & Sample Preparation

The foundational method for analyzing astemizole is an HPLC-MS/MS technique developed for dog and monkey plasma [1] [2]. Here is a summary of the core parameters:

Table 1: HPLC-MS/MS Method Summary

Parameter Specification
Analytes This compound and its major metabolite, desmethyl this compound (DEA)
Sample Matrix Dog or monkey plasma
Sample Prep Liquid-liquid extraction
Mobile Phase Isocratic: 0.025% TFA in acetonitrile / 20mM Ammonium Acetate (94:6)
Flow Rate 0.25 mL/min
Internal Standard Diphenhydramine
Lower Limit of Quantification (LLOQ) This compound: 2.5 ng/mL (both species)

Sample preparation is critical for reliable results, especially with complex matrices. The following table compares different cleanup techniques, adapted from a study on adulterated soft-gel dietary supplements, which highlights principles applicable to lipid-rich biological samples [3].

Table 2: Comparison of Sample Preparation Methods

Method Principle Greenness (Penalty Points) Key Findings for Complex/Lipid-Rich Matrices
EMR-Lipid dSPE Size exclusion & hydrophobic interaction Lowest Most effective at removing lipid components; lowest matrix effect.
QuEChERS-dSPE Mixed-mode sorbents (e.g., PSA, C18, GCB) Intermediate Less effective at lipid removal compared to EMR-Lipid.
DLLME Dispersion and sedimentation with organic solvents Intermediate Prone to co-extraction of matrix interferences, leading to higher matrix effects.

For this compound analysis, acetonitrile is recommended for initial sample extraction as it effectively precipitates proteins and achieves a reasonable balance between recovery and low matrix effect [3]. The EMR-Lipid dSPE method is highly recommended as a cleanup procedure to efficiently remove phospholipids and other interferences that can cause ion suppression or enhancement in the mass spectrometer [3].

Experimental Workflow

The diagram below outlines the complete experimental workflow, from sample collection to data analysis, incorporating the optimal methods described above:

experimental_workflow start Sample Collection (Plasma) step1 Sample Extraction (Use Acetonitrile) start->step1 step2 Matrix Cleanup (Use EMR-Lipid dSPE) step1->step2 step3 HPLC-MS/MS Analysis step2->step3 step4 Data Acquisition & Quantification step3->step4 end Result Verification step4->end

Frequently Asked Questions

Q1: What is the most critical step to ensure analytical accuracy for this compound? The most critical step is effective matrix cleanup. Lipid components can cause significant ion suppression or enhancement during MS analysis, leading to inaccurate quantification. Using the EMR-Lipid dSPE cleanup method is highly recommended over simpler techniques like protein precipitation alone to minimize this matrix effect [3].

Q2: The peak shape for this compound is poor. What could be the cause? Poor peak shape can often be traced to the mobile phase. The cited method uses a mobile phase containing 0.025% Trifluoroacetic Acid (TFA) and 20 mM Ammonium Acetate in a 94:6 acetonitrile-to-buffer ratio [1] [2]. TFA acts as an ion-pairing agent that can significantly improve peak shape for basic compounds like this compound by suppressing interactions with residual silanol groups on the HPLC column.

Q3: I am working with a different biological matrix (e.g., tissue homogenate). Will this method work? The core HPLC-MS/MS conditions are a robust starting point. However, the sample extraction and cleanup steps will likely need optimization for your specific matrix. You should perform spiked recovery experiments to validate your sample preparation method, as the matrix effect can vary greatly between plasma, tissue, and other biological samples [3].

Stability Considerations & Key Limitations

A significant gap in the current literature is the lack of explicit stability data (e.g., freeze-thaw, short-term room temperature, long-term frozen) for this compound. Therefore:

  • No definitive stability profile for this compound in plasma or other matrices can be established from the available search results.
  • The primary stability concern noted in the literature is this compound's metabolic conversion to desmethyl this compound [1]. This reinforces the need for proper sample handling, such as immediate freezing after collection and analysis as soon as possible to minimize pre-analytical degradation.
  • Recommendation: Any stability claims must be established in-house through a formal stability study under your specific storage and handling conditions.

References

improving Astemizole solubility for research

Author: Smolecule Technical Support Team. Date: February 2026

Understanding the Solubility Challenge

Astemizole is a highly hydrophobic (lipophilic) compound with a calculated log P of 5.7, indicating very poor water solubility [1]. It has no meaningful solubility in water, slight solubility in ethanol, and good solubility in chloroform and methanol [1]. This inherent property is a primary challenge for its formulation in aqueous-based systems for research.

Methods for Solubility Enhancement

The following table summarizes key strategies identified in the literature for enhancing the aqueous solubility of this compound.

Method Mechanism of Action Key Formulation Details Reported Outcome
Micellar Solubilization [2] Entrapment of drug molecules within surfactant micelles. Use of Tween 80 in 0.02 M phosphate buffer (pH 6.0, μ=0.25) at 32°, 37°, and 42°C. Positive saturation ratio; solubility increase was temperature-dependent. Process was exothermic and spontaneous.
Solid Dispersion (Mouth Dissolving Tablets) [3] Use of superdisintegrants for rapid disintegration and dissolution. Direct compression with 9% Indion 414 (cross-linked poly[2-acrylamido-2-methylpropanesulfonic acid]). Disintegration in 30 seconds; 95.48% drug release in 4 minutes (best fit: Higuchi model).
Complexation with Cyclodextrin [2] Formation of an inclusion complex between the drug and cyclodextrin cavity. Use of Captisol (sulfobutyl ether β-cyclodextrin). Apparent water solubility of crystalline astaxanthin increased ~71-fold; suggested as a viable approach.
Solvent/Solution Preparation [4] Use of organic solvents for in vitro research solutions. Dissolution in DMSO at 25 mg/mL to create a stock solution. Standard method for preparing research samples for in vitro biological assays.

Experimental Protocol: Micellar Solubilization with Tween 80

Based on a study that investigated the thermodynamics of this compound solubilization [2], here is a detailed methodology you can adapt.

1. Materials

  • Drug Substance: this compound.
  • Solubilizing Agent: Tween 80.
  • Solvent System: 0.02 M Phosphate Buffer, pH 6.0. Adjust ionic strength (μ) to 0.25 with an appropriate salt like sodium chloride.
  • Equipment: Water bath or incubator, centrifuge, UV-Vis spectrophotometer or HPLC system.

2. Preparation of Saturated Solutions

  • Prepare an excess of this compound in several vials containing the phosphate buffer with varying, known concentrations of Tween 80 (e.g., 0.5%, 1%, 2% w/v).
  • Vortex the mixtures vigorously.
  • Place the vials in a water bath or incubator and maintain at a constant temperature (e.g., 37°C ± 0.5°C).
  • Agitate the samples for a sufficient period (e.g., 24-48 hours) to reach equilibrium.

3. Sampling and Analysis

  • After equilibrium is reached, centrifuge the samples at high speed (e.g., 4000 rpm) to separate undissolved drug.
  • Carefully withdraw a portion of the clear supernatant.
  • Dilute the sample appropriately with a compatible solvent (e.g., methanol or the buffer itself).
  • Analyze the drug concentration using a validated UV-Vis spectrophotometric method at a predetermined λ_max or via HPLC.

4. Data and Thermodynamic Analysis

  • Plot the concentration of dissolved this compound against the concentration of Tween 80 to determine the saturation ratio and efficiency of the solubilizer.
  • To determine thermodynamic parameters (ΔG, ΔH, ΔS), repeat the entire experiment at different temperatures (e.g., 32°C, 37°C, and 42°C).
  • The van't Hoff equation can be used to calculate these parameters from the solubility data at different temperatures.

The workflow for this experiment can be visualized as follows:

G A Prepare saturated solutions of This compound with Tween 80 B Equilibrate with agitation at constant temperature A->B C Centrifuge to separate undissolved drug B->C D Analyze supernatant for drug concentration C->D E Repeat at different temperatures D->E F Calculate thermodynamic parameters (ΔG, ΔH, ΔS) E->F

Frequently Asked Questions (FAQs)

Q1: What is the recommended way to prepare a stock solution of this compound for in vitro cell culture studies? It is recommended to first prepare a concentrated stock solution in a pure solvent like DMSO, typically at a concentration of 10-25 mM [4]. This stock can then be diluted into the aqueous cell culture medium. The final DMSO concentration in the assay should be kept low (e.g., below 0.1-1.0%) to avoid solvent cytotoxicity.

Q2: Are there any critical safety considerations when working with this compound in the lab? Yes. This compound is known to block the hERG potassium channel and can cause cardiotoxicity, including QT interval prolongation and a risk of Torsades de Pointes ventricular arrhythmia [5] [1]. It was withdrawn from the clinical market for this reason. Researchers should handle it with care, using appropriate personal protective equipment (PPE) to prevent accidental ingestion, inhalation, or skin contact.

Q3: The solubility of my this compound formulation seems low and variable. What could be the issue?

  • Polymorphism: this compound, like many drugs, can exist in different crystalline forms (polymorphs) with different solubilities. Ensure you are using a consistent and well-characterized solid form.
  • Particle Size: The surface area of the drug powder affects dissolution. Consider micronization or nanoparticle engineering to increase the surface area and improve dissolution rates.
  • Excipient Compatibility: The choice and grade of surfactants (like Tween 80) or complexing agents (like cyclodextrins) can significantly impact performance. Screening different excipients and their ratios is often necessary.

References

Astemizole dosing protocols minimizing cardiac effects

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Data on Astemizole Cardiotoxicity

The tables below summarize key data from experimental models, which are critical for defining the safety boundaries of any potential this compound application.

Table 1: Electrophysiological Effects on Rabbit Purkinje Fibers [1]

This compound Concentration Observed Electrophysiological Effects
0.01 - 3 μM Concentration-dependent prolongation of action potential final repolarization. Effects were more pronounced at low stimulation frequencies.
0.01 - 3 μM Early afterdepolarizations (EADs) occurred in one-third of the fibers.
3 - 30 μM Concentration-dependent depressant effect on the maximum rate of depolarization (Vmax).
30 μM Led to cellular inexcitability in 5 out of 12 fibers.

Table 2: Clinical & Overdose Data in Humans [2] [3]

Scenario / Dosage Observed Cardiac Effects
Therapeutic Adult Dose 10 mg, once daily [4].
Overdose (e.g., 200 mg) Linked to prolonged QT interval, torsades de pointes, ventricular tachycardia, and fainting [3].
With Concomitant CYP3A4 Inhibitors Increased serum levels of this compound, leading to prolonged QT interval and torsades de pointes, even at therapeutic doses [2] [3].

Experimental Protocol: Assessing Cardiac Repolarization Risk

Here is a detailed methodology, based on published research, for evaluating the effects of a compound on cardiac action potentials using an isolated Purkinje fiber model [1]. This protocol can be adapted for testing this compound or similar compounds.

G A 1. Tissue Preparation Isolate rabbit Purkinje fibers B 2. Electrophysiology Setup Mount in recording chamber with microelectrodes A->B C 3. Perfusion & Stabilization Perfuse with Tyrode's solution, 37°C, 1 hour B->C D 4. Baseline Recording Measure Action Potential (AP) parameters C->D E 5. Drug Exposure Perfuse with increasing concentrations of this compound D->E F 6. Data Collection Record AP duration (APD), Vmax, EADs E->F G 7. Modulation Testing Vary stimulation frequency & K+/Mg2+ levels F->G H 8. Data Analysis Fit to concentration-response curves G->H

Protocol Steps:

  • Tissue Preparation: Isulate Purkinje fibers from rabbit hearts and place them in a tissue chamber [1].
  • Electrophysiology Setup: Impale a single fiber cell with a glass microelectrode (filled with 3M KCl) to record intracellular action potentials. Connect the electrode to a high-input impedance amplifier [1].
  • Perfusion and Stabilization: Continuously perfuse the tissue with oxygenated (95% O₂, 5% CO₂) Tyrode's solution (e.g., containing 4 mM KCl and 1 mM MgCl₂) at 37°C. Pace the tissue at a constant cycle length (e.g., 1000 ms) for at least 1 hour to ensure stability [1].
  • Baseline Recording: Record control action potentials. Key parameters to measure include [1]:
    • Action Potential Duration (APD) at 50% and 90% repolarization (APD50, APD90)
    • Maximum Rate of Depolarization (Vmax)
    • Resting Membrane Potential (RMP)
  • Drug Exposure: Expose the fiber to increasing concentrations of this compound (e.g., from 0.01 μM to 30 μM). For each concentration, allow the preparation to equilibrate for a sufficiently long period (e.g., up to 3 hours) to reach a steady-state effect, as the compound's action may develop slowly [1].
  • Data Collection: Record action potentials after the effect stabilizes at each concentration. Monitor for the appearance of early afterdepolarizations (EADs), which are key indicators of proarrhythmic potential [1].
  • Modulation Testing: To further characterize the effect, test the drug's action under different conditions [1]:
    • Frequency Dependence: Pace the tissue at different cycle lengths (e.g., 300 ms to 5000 ms).
    • Ion Concentration: Alter the extracellular concentrations of K⁺ (e.g., from 2.7 mM to 5.4 mM) and Mg²⁺ (e.g., from 0.5 mM to 5 mM).
  • Data Analysis: Plot the changes in APD90 and Vmax against the logarithm of the this compound concentration to generate concentration-response relationships.

Key Risk Factors & Mechanisms for Troubleshooting

Understanding why this compound is cardiotoxic is essential for designing safe experiments.

  • Primary Mechanism: this compound blocks the hERG potassium channel, which carries the rapid delayed rectifier potassium current (IKr). This delays cardiac repolarization, prolongs the QT interval on an ECG, and creates a substrate for torsades de pointes [5] [3].
  • Major Risk Factors:
    • Overdose: Taking more than the recommended 10 mg daily dose drastically increases risk [3] [6].
    • Drug-Drug Interactions: Absolutely avoid concomitant use of strong CYP3A4 inhibitors (e.g., ketoconazole, itraconazole, erythromycin, clarithromycin), as they prevent the metabolism of this compound, leading to toxic serum levels even at a normal dose [2] [4] [6].
    • Metabolic Impairment: Pre-existing liver disease or conditions causing hypokalemia or hypomagnesemia can increase susceptibility to arrhythmias [4].

Conclusion and Research Implications

The historical data clearly shows that the cardiotoxic risk of this compound is intrinsically linked to its pharmacokinetics and mechanism of action. Therefore, a "safe" clinical dosing protocol is not considered feasible, which led to its market withdrawal.

For your research, the provided experimental protocol offers a robust method to quantify these cardiotoxic effects in a controlled setting. When working with this compound, it is crucial to account for its slow onset of action, strong frequency-dependence, and the critical impact of ion concentrations on its toxicity profile [1].

References

Known Anti-Cancer Mechanisms & Putative Resistance to Astemizole

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes astemizole's confirmed mechanisms of action and the corresponding theoretical resistance mechanisms that cancer cells might employ.

Mechanism of Action of this compound Supporting Evidence Putative Resistance Mechanisms in Cancer Cells

| Inhibition of Eag1 (hERG1) Potassium Channels [1] [2] | - Decreased proliferation and increased apoptosis in cervical cancer cell lines (HeLa, SiHa, etc.) [2]. Proposed as a marker and therapeutic target for several cancers [1]. | 1. Target Alteration: Downregulation or mutations in the Eag1 channel, reducing drug binding [3] [4]. 2. Bypass Signaling: Activation of alternative pro-survival signaling pathways that circumvent the need for Eag1 function [5] [4]. | | Inhibition of the Ptch1 Drug Efflux Pump [6] | - Sensitized adrenocortical carcinoma (H295R) cells to doxorubicin [6].

  • Demonstrated strong synergy (Combination Index < 1), allowing for dose reduction [6]. | 1. Upregulation of Alternative Efflux Pumps: Increased expression of other efflux transporters (e.g., P-glycoprotein/P-gp, MRP1) to compensate for inhibited Ptch1 [3] [4]. 2. Metabolic Inactivation: Enhanced cellular detoxification of this compound or the co-administered drug [4]. | | Induction of Autophagic Cell Death [7] | - Identified as a biological effect in cervical cancer cells, though the precise mechanism is not yet fully detailed [7]. | 1. Apoptosis/Autophagy Suppression: Enhanced expression of anti-apoptotic proteins (e.g., Bcl-2) or alterations in autophagy regulatory pathways, allowing cells to survive the induced stress [3] [5]. |

Experimental Protocols for Investigating Resistance

Here are detailed methodologies for key experiments to study the proposed resistance mechanisms.

Protocol 1: Cytotoxicity and Combination Synergy (Chou-Talalay Method) [6]

This assay is fundamental for determining if this compound enhances the effect of a standard chemotherapy drug and for quantifying the synergy.

  • 1. Cell Seeding: Plate adrenocortical carcinoma (H295R) or other relevant cancer cells in 96-well plates to reach 70-80% confluence after attachment.
  • 2. Drug Treatment:
    • Pre-incubation: Replace medium with one containing a low, non-effective concentration of this compound (e.g., 1 µM) or a vehicle control (DMSO). Incubate for 2 hours.
    • Co-treatment: Add a range of concentrations of the chemotherapeutic agent (e.g., doxorubicin).
  • 3. Incubation: Incubate the plates at 37°C and 5% CO₂ for 48 hours.
  • 4. Viability Assessment: Use a neutral red uptake assay. Incubate cells with neutral red solution for 3 hours, then measure absorbance at 540 nm. The signal is proportional to the number of viable cells.
  • 5. Data Analysis:
    • Calculate the IC₅₀ (half-maximal inhibitory concentration) for doxorubicin alone and in combination with this compound.
    • Use software like CompuSyn to perform the Chou-Talalay analysis. Input the dose-response data to generate a Combination Index (CI) plot.
    • Interpretation: CI < 1, =1, and >1 indicate synergism, additive effect, and antagonism, respectively. A Dose-Reduction Index (DRI) is also calculated, showing how much the dose of the chemo drug can be reduced in combination.
Protocol 2: Apoptosis Measurement via Caspase 3/7 Activity [6]

This protocol measures the induction of programmed cell death, a key anti-cancer effect.

  • 1. Cell Seeding: Seed cells in a 96-well white polystyrene plate suitable for luminescence reading.
  • 2. Drug Treatment: Treat cells for 48 hours with DMSO (control), this compound alone, a chemo drug alone, or the combination.
  • 3. Caspase Assay: Use a commercial luminescent Caspase-Glo 3/7 Assay. Add a single, ready-to-use reagent directly to the wells. This reagent lyses the cells and provides a substrate for caspase-3 and -7, generating a luminescent signal proportional to caspase activity.
  • 4. Measurement: Record luminescence with a plate-reading luminometer after a 30-minute to 1-hour incubation at room temperature.
Protocol 3: Investigating Efflux Pump Function

This experiment tests if resistance is linked to increased drug efflux.

  • 1. Fluorescent Dye Accumulation/Efflux Assay: Load cells with a fluorescent substrate that is expelled by efflux pumps (e.g., doxorubicin is auto-fluorescent, or use Calcein-AM).
  • 2. Inhibitor Treatment: Incubate cells with this compound, a known P-gp inhibitor (e.g., verapamil) as a positive control, or vehicle.
  • 3. Flow Cytometry Analysis: After incubation, analyze the cells by flow cytometry. An increase in intracellular fluorescence in the inhibitor-treated groups indicates successful blockade of the efflux pumps.

Frequently Asked Questions (FAQs) for Researchers

Q1: this compound shows great synergy in vitro, but my in vivo model results are disappointing. What could be the issue? A: This is a common translational challenge. Key considerations are:

  • Pharmacokinetics (PK): The concentration of this compound reaching the tumor site may be insufficient. It is critical to conduct PK studies to determine the drug's bioavailability, half-life, and tumor penetration in your model [8].
  • Tumor Microenvironment (TME): The TME (e.g., acidic pH, hypoxia, cancer-associated fibroblasts) can create a physical and biochemical barrier that promotes innate resistance and reduces drug efficacy, which may not be captured in 2D cell cultures [3] [5].

Q2: My cancer cell line expresses the Eag1 channel, but does not respond to this compound. Why? A: Expression does not always guarantee functional dependency. We recommend:

  • Functional Validation: Use electrophysiology (patch-clamp) to confirm that the Eag1 channels are functional and that this compound indeed inhibits their activity in your specific cell line.
  • Check for Compensatory Mechanisms: The cells may rely on a network of redundant survival signals. Profiling the expression of other potassium channels (e.g., other Eag family members) or activated survival pathways (e.g., PI3K/AKT, MAPK) via western blot or RNA-seq could reveal bypass mechanisms [5] [4].

Q3: How can I determine if resistance is due to increased drug efflux via pumps other than Ptch1? A: Follow the experimental protocol (Protocol 3) above. Furthermore, you can:

  • Gene Expression Analysis: Perform qPCR or RNA-Seq to check for upregulated expression of ABC transporter genes like ABCB1 (P-gp), ABCC1 (MRP1), and ABCG2 (BCRP) in resistant cells [3] [4].
  • Chemical Inhibition: Use specific pharmacological inhibitors for these transporters in combination with this compound to see if sensitivity is restored.

Pathway and Workflow Diagrams

The diagrams below illustrate the core concepts of this compound's action and the experimental strategy for investigating resistance.

G cluster_actions This compound's Anti-Cancer Actions A This compound B1 Inhibit Eag1 Potassium Channel A->B1 B2 Block Ptch1 Drug Efflux Pump A->B2 B3 Induce Autophagy A->B3 C1 Disrupted Cell Proliferation B1->C1 C2 Increased Intracellular Drug Concentration B2->C2 C3 Lysosomal Cell Death B3->C3 D Cancer Cell Death C1->D C2->D Synergy with Chemotherapy C3->D

This compound's primary anti-cancer mechanisms involve targeting multiple cellular processes to induce cell death.

G cluster_resistance Potential Resistance Mechanisms Start This compound Treatment R1 Target Alteration (E.g., Eag1 mutation) Start->R1 R2 Upregulation of Alternative Efflux Pumps Start->R2 R3 Activation of Bypass Survival Pathways Start->R3 R4 Enhanced Drug Inactivation Start->R4 End Therapeutic Resistance R1->End R2->End R3->End R4->End

Cancer cells can deploy several distinct strategies to evade the cytotoxic effects of this compound.

References

Cytochrome P450 Isozymes in Astemizole Metabolism

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the key cytochrome P450 (CYP) enzymes involved in the metabolism of astemizole and its major metabolites, based on in vitro studies using human liver microsomes and recombinant P450s [1].

P450 Isozyme Role in this compound Metabolism Inhibiting Agents
Multiple P450s (Primary Route: O-desmethylation) Major role in the formation of the primary metabolite, desmethylthis compound (DES-AST) [1]. Potentially inhibited by broad-spectrum inhibitors like SKF-525A [1].
CYP2D6 Catalyzes the formation of both desmethylthis compound (DES-AST) and 6-hydroxythis compound (6OH-AST) [1]. Quinidine (chemical inhibitor); Anti-CYP2D6 antibody [1].
CYP3A4 Minor role; mediates relatively minor metabolic routes to 6-hydroxythis compound (6OH-AST) and northis compound (NOR-AST) [1]. Troleandomycin, Ketoconazole, Itraconazole, Erythromycin [1] [2].

Experimental Context & Risk Factors

Understanding the experimental findings and clinical risk factors is crucial for troubleshooting.

  • Experimental Evidence: The foundational study concluded that unlike terfenadine (a typical H1 antagonist metabolized predominantly by CYP3A4), this compound metabolism involves multiple P450 isozymes, with CYP3A4 playing only a minor role [1]. The primary metabolic route to desmethylthis compound was markedly reduced only by a broad-spectrum P450 inhibitor, not by a specific CYP3A4 inhibitor [1].
  • Clinical Risk Factors for Accumulation: The following conditions can lead to dangerous accumulation of this compound and its cardiotoxic metabolites [3] [2]:
    • Concomitant use of CYP3A4 inhibitors: This is a critical risk factor. Co-administration with drugs like ketoconazole, itraconazole, or erythromycin can inhibit the minor metabolic pathways, leading to increased systemic concentrations of the parent drug and its metabolites [2].
    • Liver impairment: As this compound undergoes extensive first-pass hepatic metabolism, reduced liver function can significantly impair its clearance [2].
    • Food interactions: Administration of this compound with food can reduce the rate of absorption, though not the overall extent. This may complicate pharmacokinetic studies [2].

This compound Metabolism and Accumulation Risks

The diagram below illustrates the primary metabolic pathway of this compound and the key factors that can lead to its dangerous accumulation.

G cluster_pathway This compound Metabolic Pathway & Risks This compound This compound (Parent Drug) MultipleP450 Multiple P450s (Primary Route) This compound->MultipleP450 CYP2D6 CYP2D6 This compound->CYP2D6 CYP3A4 CYP3A4 (Minor Role) This compound->CYP3A4 hERG_Blockade hERG Potassium Channel Blockade Leads to Cardiotoxicity This compound->hERG_Blockade DES_AST Desmethylthis compound (DES-AST) Primary Active Metabolite DES_AST->hERG_Blockade NOR_AST Northis compound (NOR-AST) Active Metabolite OH_AST 6-Hydroxythis compound (6OH-AST) Active Metabolite MultipleP450->DES_AST  O-Desmethylation CYP2D6->DES_AST  O-Desmethylation CYP2D6->OH_AST  6-Hydroxylation CYP3A4->NOR_AST  N-Dealkylation CYP3A4->OH_AST  6-Hydroxylation CYP3A4_Inhibitors CYP3A4 Inhibitors (e.g., Ketoconazole) CYP3A4_Inhibitors->CYP3A4  Inhibits Liver_Impairment Liver Impairment Liver_Impairment->MultipleP450  Impairs

Troubleshooting Guide & FAQs

Based on the available data, here are answers to specific technical questions your users might have.

Q: What is the primary cause of this compound's cardiotoxic effects? A: The cardiotoxicity is primarily due to the blockade of the hERG potassium channel, which can lead to a prolonged QT interval and dangerous arrhythmias like Torsades de Pointes. This action is exhibited by both the parent this compound and its active metabolites, particularly the long-lived desmethylthis compound [3] [2].

Q: Which experimental methods were used to identify the metabolizing enzymes? A: The key study used a combination of human liver microsomes and recombinant human P450s [1]. The experimental protocol involved:

  • Incubation: this compound was incubated with the microsomal systems in the presence of an NADPH-generating system to facilitate P450 activity [1].
  • Inhibition/Correlation Studies: Chemical inhibitors (e.g., troleandomycin for CYP3A4, quinidine for CYP2D6) and inhibitory antibodies were used to assess the contribution of specific enzymes. Correlation studies using individual human liver microsomes with characterized P450 activities were also performed [1].
  • Metabolite Detection: Metabolites were separated and identified using high-performance liquid chromatography (h.p.l.c.) [1].

Q: Why was this compound withdrawn from the market? A: this compound was withdrawn due to the risk of serious cardiac arrhythmias, especially when taken in overdose or concomitantly with drugs that inhibit its metabolism (like CYP3A4 inhibitors) or that also prolong the QT interval. This risk is exacerbated by the long half-life of its active metabolites, leading to potential accumulation [3] [2].

References

Astemizole versus chlorpheniramine efficacy allergic rhinitis

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Efficacy and Safety Comparison

The table below summarizes key findings from clinical studies comparing astemizole and chlorpheniramine for allergic rhinitis.

Aspect This compound Chlorpheniramine Clinical Study Details
Overall Efficacy Significantly better clinical improvement [1] Effective, but less improvement than this compound [1] Double-blind study in patients with allergic rhinitis [1]
Efficacy in Perennial Rhinitis Equally effective to chlorpheniramine [2] [3] Equally effective to this compound [2] [3] Double-blind, cross-over study in chronic/perennial allergic rhinitis [2] [3]
Sedative Effects Significantly lower incidence of sleepiness [2]; No adverse effects on children's CNS performance [4] Significant sedative effects and drowsiness [1] [2] [4] Multiple double-blind studies, including in children [1] [2] [4]
Anticholinergic Effects (e.g., Dry Mouth) Significantly lower incidence [2] Higher incidence [2] Double-blind, cross-over comparison study [2]
Weight Gain Noted as an adverse effect in one study [1] Not specifically mentioned in provided context [1]

Experimental Protocols from Cited Studies

The robust clinical data is supported by well-designed experimental methodologies. Here are the detailed protocols from key studies.

Comparative Double-Blind Study (Bhanu et al., 1989)

This study directly compared the efficacy and side effects of this compound versus chlorpheniramine [1].

  • Study Design: Double-blind study.
  • Patient Population: Patients diagnosed with allergic rhinitis.
  • Intervention: One group received this compound, while the other received chlorpheniramine for a defined treatment period.
  • Outcome Measures: Primary outcomes were clinical improvement of allergic rhinitis symptoms. Secondary outcomes included monitoring for adverse effects, specifically sedative and cholinergic effects like dry mouth, as well as weight gain.
  • Analysis: Results were statistically analyzed to determine the significance of differences in both efficacy and side effects between the two treatment groups.
Randomized Double-Blind Study in Children (Varghese et al., 1993)

This study focused specifically on the central nervous system (CNS) side effects of the two antihistamines in a pediatric population [4].

  • Study Design: Prospective, randomized, double-blind, cross-over study.
  • Patient Population: Children aged 8-16 with allergic rhinitis or hay fever.
  • Intervention: Participants were randomly allocated to receive either chlorpheniramine or this compound for three weeks, followed by a six-week washout period, and then crossed over to the other medication for another three weeks.
  • Outcome Measures: A battery of tests assessed CNS function:
    • Attention span: Measured using a continuous performance test.
    • Memory: Evaluated with visual aural digit span and Benton visual retention tests.
    • Motor function: Assessed via grooved pegboard and finger tapping tests.
    • Physical side effects: Such as sleepiness and dizziness, were also recorded.
  • Analysis: Performance scores and side effect profiles were compared between the two medications and against baseline measurements.

Mechanisms of Action and Broader Pharmacological Profile

Beyond its primary action as a histamine H1-receptor antagonist, research has uncovered other potential biological activities of this compound.

Primary Mechanism: H1-Receptor Antagonism

Both this compound and chlorpheniramine are H1-receptor antagonists. They work by competitively blocking the binding of histamine to its H1 receptor, thereby inhibiting the pro-inflammatory effects of histamine release in allergic reactions [5] [6]. This compound is classified as a second-generation antihistamine, characterized by its long-acting nature and poor penetration into the central nervous system, which accounts for its lower sedative potential compared to first-generation drugs like chlorpheniramine [1] [5].

Additional Signaling Pathways and Cellular Effects

Preclinical studies indicate that this compound can modulate several cellular signaling pathways, which may contribute to effects beyond its antihistamine activity. The following diagram summarizes these interconnected mechanisms.

G This compound This compound ROS Reactive Oxygen Species (ROS) This compound->ROS MAPK MAPK Pathway (p38, JNK, ERK) This compound->MAPK Suppresses p53 p53 ROS->p53 p21 p21Cip1/Waf1 p53->p21 p16 p16INK4a p53->p16 Autophagy Autophagy p53->Autophagy Beclin-1 Independent Apoptosis Apoptosis p21->Apoptosis p16->Apoptosis Immunosuppression Immunosuppression Cytokines Inhibits Cytokine Secretion (TNF-α, IL-1β, PGE₂) MAPK->Cytokines Tcell Inhibits T-cell Proliferation MAPK->Tcell Cytokines->Immunosuppression Tcell->Immunosuppression

These mechanisms—including protection against oxidative stress in endothelial cells, induction of a unique form of autophagy in cancer cells, and suppression of immune cell activation—are based on in vitro or animal model studies [5] [7] [6]. Their clinical relevance in the context of allergic rhinitis treatment in humans requires further investigation.

Conclusion

For researchers and drug development professionals, the body of evidence indicates that this compound presents a favorable profile compared to the conventional antihistamine chlorpheniramine. The key differentiator is not superior efficacy, but a significantly enhanced therapeutic ratio, offering similar symptom relief while minimizing central nervous system and anticholinergic side effects. The more recent research into its non-histaminic mechanisms suggests a complex pharmacology that may warrant exploration for potential drug repurposing in other therapeutic areas.

References

Astemizole vs. Other Second-Generation Antihistamines: An Overview

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core characteristics, efficacy, and safety profiles of astemizole in comparison to other second-generation antihistamines.

Antihistamine Key Efficacy Findings Common Adverse Effects Cardiac Safety (QTc Prolongation) Market Status & Key Contraindications
This compound Effective for allergic rhinitis/conjunctivitis; significant improvement in sneezing/runny nose; slow onset (~5 days) [1] [2] [3]. Weight gain (~1.3 kg in studies); no sedation or anticholinergic effects at standard dose [1] [2] [3]. Yes, risk of cardiotoxicity, especially with high doses or drug interactions [4] [5] [6]. Withdrawn (1999) due to arrhythmia risk [5].
Cetirizine Effective for allergic rhinitis and chronic spontaneous urticaria (CSU); up-dosing effective for some patients [6]. Somnolence (risk increases with up-dosing) [6]. No significant cardiotoxicity reported at standard or up-dosed levels [6]. Approved; available.
Levocetirizine Effective for allergic conditions and CSU; up-dosing to 4x recommended for non-responsive CSU [6]. Minimal sedation [6]. No significant cardiotoxicity reported at standard or up-dosed levels; underwent stringent QT study [7] [6]. Approved; available.
Fexofenadine Effective for allergic rhinitis and CSU; up-dosing to 3x licensed dose shown to be effective [6]. Minimal adverse effects; low sedation [6]. No significant cardiotoxicity reported at standard or up-dosed levels [6]. Approved; available.
Desloratadine Effective for allergic conditions [7]. Similar side effect profile to other second-gen antihistamines [7]. Not specifically mentioned in sources, but remains on market. Approved; available.
Bilastine Efficacy and safety similar to cetirizine, desloratadine, and fexofenadine [7]. Somnolence (common, 1-10% of patients) [7]. No significant cardiotoxicity; stringent QT study conducted [7]. Approved; available.

Molecular Mechanism of Action and Structural Insights

Second-generation antihistamines function as inverse agonists at the histamine H1 receptor (H1R), meaning they suppress the receptor's basal, constitutive activity rather than merely blocking histamine from binding [4] [8].

  • Shared Pharmacophore: Structural studies reveal that despite chemical differences, these antihistamines commonly use a shared phenyl group that inserts deep into the receptor's hydrophobic binding pocket [4].
  • Blocking Conformational Change: This deep insertion physically blocks the movement of a critical "toggle switch" residue (tryptophan 428) on H1R. Preventing this switch's movement locks the receptor in its inactive state, thereby inhibiting the signaling cascade that leads to allergy symptoms [4].
  • Structural Basis for Safety: A key reason second-generation antihistamines are less sedating than first-generation ones is their reduced ability to cross the blood-brain barrier, which is due to their molecular design (e.g., introduction of carboxyl groups) [4]. However, this compound's specific structure led to off-target interactions, causing its cardiotoxicity [4].

The diagram below illustrates this shared inverse agonism mechanism.

G cluster_Antihistamine Antihistamine Action (Inverse Agonism) Histamine Histamine H1R_Active H1 Receptor (Active State) Histamine->H1R_Active H1R_Inactive H1 Receptor (Inactive State) H1R_Inactive->H1R_Active  Agonism AllergySymptoms Allergy Symptoms H1R_Active->AllergySymptoms Antihistamine Antihistamine H1R_Locked H1 Receptor (Stabilized Inactive) Antihistamine->H1R_Locked  Binds and Stabilizes

Key Experimental Data and Protocols

The data in the comparison table is derived from specific clinical and molecular studies.

Clinical Trial on Efficacy and Onset of Action
  • Reference: Br J Clin Pharmacol. 1984 [1] [2]
  • Objective: To evaluate the efficacy and safety of this compound (10 mg daily) versus a placebo in treating allergic rhinitis and conjunctivitis.
  • Methods:
    • Design: 8-week, double-blind, randomized, placebo-controlled study.
    • Participants: 63 patients with a positive skin prick test for grass pollen and active symptoms.
    • Assessments:
      • Patient-reported symptom scores for nasal and ocular symptoms.
      • Subdivision of nasal symptoms (sneezing, runny nose, blocked nose).
      • Objective measurement of nasal caliber using body plethysmography.
      • Measurement of the histamine-induced skin weal response to assess pharmacodynamic effect.
      • Monitoring of adverse effects, including weight change.
Molecular Structural Study of Ligand-Receptor Interaction
  • Reference: Nature Communications. 2024 [4]
  • Objective: To determine the high-resolution structure of the histamine H1 receptor (H1R) bound to various antihistamines to understand the molecular mechanism of inverse agonism.
  • Methods:
    • Technique: Cryo-electron microscopy (cryo-EM).
    • Protein Engineering: The H1R was fused with a modified apolipoprotein A-I (mBril) between transmembrane helices 5 and 6 to facilitate stability and imaging. A helical tag (K3-ALFA) was added to the C-terminus.
    • Sample Preparation: H1R was prepared in its "apo" (empty) form and in complex with this compound, desloratadine, and the first-generation antihistamine mepyramine.
    • Data Collection & Processing: Large-scale data collection was performed, and 2D classification and 3D reconstruction were used to generate high-resolution density maps into which atomic models were built.

Key Takeaways for Professionals

  • This compound's Legacy: While this compound was effective and non-sedating, its withdrawal is a critical case study in drug safety, highlighting the importance of thorough cardiac profiling (hERG channel binding and QTc interval monitoring) during development [5] [6].
  • Modern Antihistamine Safety: In contrast to this compound, currently available second-generation antihistamines like bilastine, levocetirizine, and fexofenadine have demonstrated a wide safety margin, with studies showing no significant cardiotoxicity even at up to four times the standard dose for conditions like CSU [6].
  • Inverse Agonism is Standard: The mechanism of action for all modern H1-antihistamines is inverse agonism, not simple antagonism. Structural biology continues to provide insights that can guide the rational design of future drugs with optimized efficacy and safety [4] [8].

References

Astemizole cardiotoxicity profile versus terfenadine

Author: Smolecule Technical Support Team. Date: February 2026

Direct Comparison of Cardiotoxicity Profiles

The table below summarizes the core cardiotoxic properties of astemizole and terfenadine based on experimental and clinical data.

Parameter This compound Terfenadine
Primary Cardiotoxic Mechanism Blockade of the rapid delayed rectifier potassium current (IKr) via the hERG channel, leading to prolonged repolarization [1] [2] [3]. Dual blockade: 1) IKr (hERG channel) and 2) Cardiac sodium channels (INa) [4].
Effect on QT/QTc Interval Pronounced, dose-dependent prolongation [1] [2]. Pronounced, dose-dependent prolongation [1] [2] [5].
Typical Arrhythmia Link Torsades de Pointes (TdP) [2]. Both Torsades de Pointes (TdP) and non-TdP-like Ventricular Tachycardia/Fibrillation (VT/VF) [4].
Key Risk Factors Overdose, concomitant use with CYP3A4 inhibitors, existing liver disease, or congenital Long QT Syndrome [2]. Overdose, concomitant use with CYP3A4 inhibitors (e.g., ketoconazole, macrolide antibiotics), existing liver disease [2] [5] [4].
Active Metabolite Northis compound (devoid of significant cardiotoxicity in experimental models) [1]. Fexofenadine (active, non-cardiotoxic metabolite; marketed as a safer successor) [2].
Market Status Withdrawn (1997) [2]. Withdrawn (1999) [2].

Experimental Data and Methodologies

Supporting data for the comparison above comes from established preclinical and clinical models. The table outlines key experimental protocols and findings.

Experiment Objective Model/Protocol Key Findings & Quantitative Data

| Comparative Arrhythmogenic Potential [1] | In vivo guinea pig model. IV administration of antihistamines. ECG parameters (QTc, PR, QRS) measured and compared to the dose required for 50% inhibition of peripheral bronchospasm (antihistamine ED₅₀). | • This compound & Terfenadine: Produced significant, dose-dependent QTc prolongation at doses 1-4x their antihistamine ED₅₀. Induced morphologically aberrant T-waves and TdP-type arrhythmias. • Cetirizine (20 mg/kg, IV): No adverse effects on ECG or cardiovascular function. | | QT Prolongation with Drug Interaction (Clinical) [5] | Clinical trial in atopic children. 80 children received terfenadine, this compound, loratadine, or cetirizine, with or without erythromycin (a CYP3A4 inhibitor), for 14 days. ECG monitoring pre- and post-treatment. | • Terfenadine + Erythromycin: Showed a statistically significant prolongation of the absolute QT interval (mean change: 0.32s to 0.34s). The corrected QTc (Bazett's) change was not significant (0.39s to 0.39s). • This compound, Loratadine, Cetirizine: No significant QT or QTc changes, with or without erythromycin. | | Pro-Arrhythmic Mechanism Investigation [4] | In vitro rabbit and human cardiac myocytes, isolated rabbit hearts. Whole-cell patch-clamp for hERG & INa currents. Langendorff-perfused hearts and ventricular wedge preparations for proarrhythmic potential. | • Terfenadine: Potently inhibited both hERG (IKr) and cardiac INa. At 10 µM, it caused marked QRS widening and induced non-TdP-like VT/VF without significant QT prolongation in wedge preparations. The risk for non-TdP-like VT/VF was found to exceed the risk for TdPs. |

Mechanisms of Cardiotoxicity and Metabolic Pathways

The cardiotoxicity of these drugs is not a simple class effect but is highly dependent on their specific structure, metabolism, and interactions with cardiac ion channels [1] [2]. The following diagram synthesizes the key pathways and risk factors described across the literature.

G Drug Drug Administration (this compound / Terfenadine) Liver Hepatic Metabolism (via CYP3A4) Drug->Liver Metabolism HighConc Elevated Parent Drug Plasma Concentration Liver->HighConc Impaired IKrBlock Block of IKr Potassium Channel (hERG) HighConc->IKrBlock INaBlock Block of INa Sodium Channel (Terfenadine-specific) HighConc->INaBlock RepolarProlong Prolonged Cardiac Action Potential & QT Interval on ECG IKrBlock->RepolarProlong ConductionSlowing Slowed Cardiac Conduction & QRS Widening INaBlock->ConductionSlowing ArrhythmiaTdP Arrhythmia: Torsades de Pointes (TdP) RepolarProlong->ArrhythmiaTdP ArrhythmiaVF Arrhythmia: Ventricular Fibrillation (VF) (Non-TdP-like) ConductionSlowing->ArrhythmiaVF RiskFactors Risk Factors: • Overdose • CYP3A4 Inhibitors • Liver Disease RiskFactors->Liver

This workflow illustrates that the primary trigger for cardiotoxicity is the accumulation of the parent drug due to impaired metabolism. While both drugs share the hERG blockade pathway, terfenadine's unique sodium channel blockade contributes to an additional, distinct proarrhythmic risk.

Contemporary Relevance and Safety Perspective

Although this compound and terfenadine have been withdrawn from the market, their legacy continues to inform drug safety practices:

  • Not a Class Effect: Their toxicity underscored that cardiotoxicity is not an inherent class effect of all second-generation antihistamines. Drugs like cetirizine, loratadine, and active metabolites like fexofenadine (from terfenadine) and northis compound (from this compound) were shown to be largely devoid of these effects in experimental models [1] [2] [5].
  • Regulatory Impact: Their withdrawal led to stringent regulatory requirements (e.g., ICH E14 guideline) for thorough QT/QTc studies for all new non-antiarrhythmic drugs [2].
  • Modern Research Tools: Current research leverages advanced models like machine learning analysis of patient-derived iPSC-CMs (induced pluripotent stem cell-derived cardiomyocytes) to enable genotype-specific cardiotoxicity screening, moving beyond one-size-fits-all safety assessments [6].

References

Astemizole norastemizole safety comparison

Author: Smolecule Technical Support Team. Date: February 2026

Safety and Efficacy Profile Comparison

Compound HERG Channel Block (IC₅₀) Effect on QTc Interval Antihistaminic Efficacy Key Safety Findings
Astemizole ~1 nM [1] Prolongation (dose-dependent) [2] Effective H1-receptor antagonist [3] Market withdrawal due to risk of Torsades de Pointes [4]
Desmethylthis compound ~1 nM (comparable to this compound) [1] Data not available in search results, but cited as primary cause of this compound's cardiotoxicity [1] Retains H1-receptor antagonist properties [1] Long elimination half-life (9-13 days); steady-state serum concentration >30x higher than this compound [1]
Northis compound Up to 1000x weaker than this compound (requires ~1000 nM for significant effect) [1] No significant effect (devoid of adverse ECG effects in animal models) [2] Effective metabolite; developed as a newer antihistamine [1] [5] Patented for treating allergic disorders while avoiding the adverse effects of this compound [5]

Mechanisms of Action and Toxicity

The distinct safety profiles of this compound and northis compound stem from their different interactions with specific cellular targets.

  • HERG Potassium Channel Blockade: The primary mechanism of this compound's cardiotoxicity is its high-affinity blockade of the HERG (Human Ether-à-go-go-Related Gene) potassium channel [1]. This channel is crucial for the repolarization phase of the cardiac action potential. By blocking it, this compound and its metabolite desmethylthis compound interfere with the heart's electrical activity, leading to a prolonged QTc interval on an ECG, which can precipitate life-threatening ventricular arrhythmias like Torsades de Pointes [1]. Northis compound is up to 1000 times less potent in blocking this channel, which explains its safer cardiac profile [1] [2].
  • Histamine H1 Receptor Antagonism: Both this compound and northis compound are inverse agonists of the histamine H1 receptor (H1R), meaning they stabilize the receptor in its inactive state to relieve allergic symptoms [6] [7]. Recent cryo-EM structures show that antihistamines, including this compound, bind to the orthosteric site of H1R and prevent its activation by inserting a shared phenyl group deep into a hydrophobic cavity, thereby blocking the movement of a key "toggle switch" residue (W428) [6] [7].

The following diagram illustrates the key difference in how these compounds interact with their targets, leading to their divergent safety outcomes.

G cluster_ast This compound Pathway cluster_nor Northis compound Pathway This compound This compound A1 Potent HERG Channel Block This compound->A1 Shared Effective H1 Receptor Blockade This compound->Shared Northis compound Northis compound N1 Weak HERG Channel Block Northis compound->N1 Northis compound->Shared A2 Delayed Cardiac Repolarization A1->A2 A3 Prolonged QTc Interval A2->A3 A4 Risk of Arrhythmia A3->A4 N2 Normal Cardiac Repolarization N1->N2 N3 No Significant QTc Change N2->N3 N4 Minimal Arrhythmia Risk N3->N4

Key Supporting Experimental Data

  • HERG Channel Blockade Assay: The potency of these compounds for blocking the HERG channel was determined using the patch-clamp technique on HEK 293 cells that were stably transfected to express HERG channels [1]. This method involves electrically isolating a patch of cell membrane and directly measuring the flow of ionic currents through channels. Researchers applied various concentrations of this compound, desmethylthis compound, and northis compound to these cells and measured the reduction in HERG potassium current to calculate the half-maximal inhibitory concentration (IC₅₀) [1].
  • In Vivo Cardiotoxicity Model: The propensity of these antihistamines to cause arrhythmias was evaluated in guinea pig models [2]. In this experimental setup, compounds are administered intravenously to anesthetized animals while continuously recording an electrocardiogram (ECG). The primary measured outcome is the dose-dependent prolongation of the QTc interval, a key biomarker for the risk of Torsades de Pointes. This model directly showed that this compound caused pronounced QTc prolongation, while northis compound, at much higher doses, was largely devoid of such effects [2].

Implications for Research and Development

The data on northis compound provides a clear rationale for its development as a safer successor to this compound.

  • A Strategic Safer Alternative: The significantly reduced HERG channel blockade and absence of QTc prolongation in animal models made northis compound a promising candidate to replace this compound [2] [5]. Patents have been filed specifically for the use of northis compound to treat allergic disorders while avoiding the adverse cardiac effects associated with this compound [5].
  • The Metabolite Dilemma: The case of this compound highlights a critical consideration in drug development: a drug's safety profile is not determined by the parent compound alone. The long half-life and high potency of its metabolite, desmethylthis compound, were ultimately responsible for its cardiotoxicity, underscoring the importance of thorough metabolite safety testing [1].

References

Experimental Data Comparison: Astemizole + Gefitinib vs. Monotherapy

Author: Smolecule Technical Support Team. Date: February 2026

The table below synthesizes quantitative findings from preclinical studies investigating the combination's effects on human non-small cell lung cancer (NSCLC) cell lines.

Evaluation Metric Cell Line Astemizole Monotherapy Gefitinib Monotherapy This compound+Gefitinib Combination Key Findings
Cell Proliferation (Metabolic Activity) A549 IC~50~ value obtained [1] [2] IC~50~ value obtained [1] [2] ~80% reduction at IC~20~ of each drug [1] [2] Combination at low doses (IC~20~) was superior to individual drugs at same concentrations [1] [2].
NCI-H1975 IC~50~ value obtained [1] [2] IC~50~ value obtained [1] [2] Enhanced effect at IC~20~ of each drug [1] [2]
Cell Survival (Colony Formation) A549 & NCI-H1975 Not specified Not specified ~100% reduction (near-total inhibition) [1] [2] The combination almost completely prevented cancer cells from forming new colonies [1] [2].
Apoptosis Induction NCI-H1975 Minimal effect [1] [2] Minimal effect [1] [2] ~4x increase vs. drugs alone [1] [2] The combination was highly effective at triggering programmed cell death [1] [2].
Eag1 Channel Expression (mRNA) A549 Not specified Not specified Significant decrease [1] [2] Combination therapy targeted and reduced levels of a pro-cancerous ion channel [1] [2].

Detailed Experimental Protocols

To ensure the reproducibility of these findings, here is a detailed overview of the key methodologies used in the foundational study [1] [2].

  • Cell Lines and Culture: Experiments used two human NSCLC lines: A549 (wild-type EGFR) and NCI-H1975 (EGFR with L858R/T790M mutations). Cells were cultured per American Type Culture Collection protocols [1] [2].
  • Drug Preparation: this compound and gefitinib were dissolved in DMSO. Gefitinib (Iressa) was sourced from AstraZeneca [1] [2].
  • Proliferation Assay: Cell proliferation was assessed using the MTT assay. Briefly, 3x10³ cells/well were seeded in 96-well plates, treated with drugs for 72 hours, and metabolic activity was measured via a microplate photometer. Data was used to calculate IC₂₀ and IC₅₀ values [1] [2].
  • Colony Formation Assay: This measured long-term cell survival. 200-500 cells were seeded in Petri dishes, treated for 72 hours, then allowed to form colonies for 6-11 days in drug-free medium. Colonies were fixed, stained with crystal violet, and counted [1] [2].
  • Apoptosis Assay: Apoptosis was quantified by flow cytometry using an Annexin V-FITC/PI staining kit. After 72-hour drug treatment, cells were stained and analyzed to distinguish viable, early apoptotic, and late apoptotic populations [1] [2].
  • Gene Expression Analysis: Real-time PCR (RT-PCR) quantified Eag1 channel mRNA. Total RNA was extracted, reverse-transcribed to cDNA, and amplified using TaqMan probes, with data analyzed via the 2^(-ΔΔCt) method [1] [2].
  • Protein Expression & Localization: Western Blot and Immunocytochemistry were used. For Western blot, proteins were separated by electrophoresis, transferred to a membrane, and probed with anti-Eag1 antibodies. Immunocytochemistry involved staining cells on glass slides to visualize Eag1 protein localization under a microscope [1] [2].

Mechanisms of Action and Synergy

The therapeutic synergy of the this compound-gefitinib combination arises from this compound's multi-targeting actions, which complement gefitinib's primary mechanism.

G cluster_ast This compound Mechanisms cluster_gef Gefitinib Mechanism cluster_out Combined Outcome This compound This compound A1 Inhibition of Eag1 Potassium Channels This compound->A1 A2 Potential Inhibition of ABC Drug Efflux Pumps This compound->A2 A3 Other Targets (H1 Receptor, etc.) This compound->A3 Gefitinib Gefitinib G1 Inhibition of EGFR Tyrosine Kinase Gefitinib->G1 Combination Combination O1 Reduced Cell Proliferation A1->O1 O3 Decreased Eag1 Expression A1->O3  mRNA & Protein O4 Overcome Drug Resistance A2->O4  Increased Intracellular  Gefitinib G1->O1 O2 Increased Apoptosis G1->O2 O1->Combination O2->Combination O3->Combination O4->Combination

The diagram above illustrates the proposed synergistic relationship. While gefitinib specifically inhibits the Epidermal Growth Factor Receptor (EGFR) to block pro-survival signals [3], this compound attacks the cancer cells through several complementary pathways:

  • Eag1 Potassium Channel Inhibition: Eag1 is an oncogenic channel overexpressed in many tumors, including lung cancer. This compound is a known Eag1 blocker. Its inhibition directly reduces proliferation. Furthermore, the combination therapy was shown to downregulate Eag1 mRNA and protein expression, and alter its subcellular localization, providing a multi-faceted attack on this target [1] [2].
  • Potential Reversal of Drug Resistance: A key mechanism of resistance to TKIs like gefitinib is their active extrusion from cancer cells by ATP-binding cassette (ABC) transporters like ABCG2. This compound is known to interact with these transporters and may inhibit their function, thereby increasing the intracellular concentration and efficacy of gefitinib [1] [2]. A 2025 study further supports that this compound can re-sensitize drug-resistant lung cancer cells to gefitinib [4] [5] [6].

Conclusion and Future Directions

It is crucial to recognize that these are promising in vitro results. The path to clinical use requires further investigation, including in vivo animal studies, toxicity profiling, and ultimately, human clinical trials to validate safety and efficacy in patients. The strategy of drug repositioning, as demonstrated here, holds significant potential for accelerating the development of new cancer treatment regimens [1] [2].

References

Astemizole Eag1 inhibition potency versus other channel blockers

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of Eag1 (KV10.1) Channel Blockers

Compound Primary Target Cancer Type(s) Tested Key Biological Effects Molecular Mechanism / Notes
Astemizole [1] [2] [3] KV10.1 (Eag1) Hepatocellular carcinoma (HCC), Cervical, Lung (NSCLC), Glioblastoma Inhibits proliferation, induces apoptosis, increases autophagy, prevents HCC development in vivo Modifies subcellular Eag1 localization; also targets H1 receptors, ABC transporters [3]
Procyanidin B1 [1] KV10.1 Liver Inhibits proliferation and migration -
Tetrandrine [1] KV10.1 Cervical Inhibits proliferation -
Nutlin-3 [1] KV10.1 Cervical Reduces cell viability, migration, and invasion Suppresses PI3K/AKT pathway
Chloroquine [1] KV10.1 Breast Inhibits migration -
Lidocaine [1] NaV1.5 Ovarian, Glioblastoma Reduces migration, increases sensitivity to cisplatin and TMZ Inhibits FAK/Paxillin and HGF/MET pathways
PAP-1 / PAPTP / PCARBTP [1] KV1.3 Melanoma, Pancreatic ductal adenocarcinoma Induces ROS-mediated apoptosis, increases sensitivity to cisplatin, reduces cell viability Activates p38 phosphorylation
Bepridil [1] VGCCs (Voltage-gated Ca2+ channels) Ovarian, Chronic lymphocytic leukemia Reduces cell viability and EMT, induces apoptosis Suppresses NOTCH1 pathway
Mibefradil [1] CaV3.2 (T-type Ca2+ channel) Ovarian, Glioblastoma Induces apoptosis Inhibits p-Akt/FOXM1/survivin and mTORC2/Akt pathways

Detailed Experimental Data for this compound

This compound's efficacy has been demonstrated across various cancer types and experimental models.

  • In Vitro Cell Proliferation & Apoptosis:
    • Hepatocellular Carcinoma (HCC): this compound inhibited proliferation and induced apoptosis in HepG2 and HuH-7 cell lines [2].
    • Lung Cancer (NSCLC): In A549 and NCI-H1975 cell lines, this compound combined with gefitinib showed superior effects in reducing cell proliferation and survival, and increased apoptosis roughly four-fold compared to either drug alone [3].
    • Glioblastoma: Suppression of Eag1 with this compound (5 µM) reduced U87MG cell viability and sensitized them to Temozolomide (TMZ), leading to a 77% decrease in viability with the combination compared to 46% for TMZ alone [4].
  • In Vivo Efficacy:
    • Hepatocellular Carcinoma: Treatment with this compound prevented the development of diethylnitrosamine (DEN)-induced HCC in rats. It also decreased Eag1 mRNA and protein levels, as well as γ-glutamyl transpeptidase (GGT) activity, a marker for HCC [2].
  • Mechanistic Insights:
    • Channel Localization: In HepG2 (HCC) cells, this compound modified the subcellular localization of the Eag1 protein [2].
    • Gene & Protein Expression: In A549 (lung cancer) cells, the combination of this compound and gefitinib decreased Eag1 mRNA levels and protein expression [3].
    • Epigenetic Effects: this compound can disrupt the Polycomb Repressive Complex 2 (PRC2) by binding to EED, leading to inhibition of proliferation in lymphoma cell lines [5].

Key Experimental Protocols

The methodologies below are commonly used to generate the data discussed.

  • Cell Viability/Proliferation (MTT Assay):
    • Seed cells (e.g., 3x10³ per well) in a 96-well plate.
    • Incubate for 72 hours with the test compound (e.g., this compound) or a vehicle control (DMSO).
    • Add MTT reagent (0.5 mg/mL) for the last 4 hours of incubation.
    • Solubilize the formed formazan crystals (e.g., with DMSO).
    • Measure absorbance at a specific wavelength (e.g., 595 nm) using a microplate reader. Metabolic activity is proportional to absorbance [2] [3] [4].
  • Apoptosis Analysis (Flow Cytometry):
    • Seed cells (e.g., 4x10⁴) and treat with the compound for 72 hours.
    • Harvest and stain cells with Annexin V-FITC and Propidium Iodide (PI).
    • Analyze using a flow cytometer. Cells are categorized as:
      • Viable: Annexin V-negative, PI-negative.
      • Early Apoptotic: Annexin V-positive, PI-negative.
      • Late Apoptotic/Necrotic: Annexin V-positive, PI-positive [2] [3] [4].
  • Gene Expression (Real-Time RT-PCR):
    • Extract total RNA from cell cultures (e.g., using TRIzol).
    • Reverse transcribe RNA into cDNA.
    • Perform RT-PCR using gene-specific probes (e.g., for Eag1) and a reference gene (e.g., Gusb).
    • Analyze data using the 2^(-ΔΔCt) method to determine relative changes in gene expression [2] [3].
  • Protein Expression (Western Blot/Immunochemistry):
    • Western Blot: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with a primary antibody (e.g., anti-Eag1) and a conjugated secondary antibody. Detect using chemiluminescence [3].
    • Immunocytochemistry: Grow cells on glass slides, fix, and incubate with a primary antibody. Use a labeled secondary antibody and a chromogen (e.g., DAB) to visualize protein localization under a microscope [2] [3].

Diagram of this compound's Signaling Pathways in Cancer

The diagram below illustrates the multi-targeted mechanisms by which this compound exerts its anti-cancer effects.

G cluster_pathways This compound-Mediated Anti-Cancer Pathways This compound This compound KCNH1 Eag1 (KV10.1) Channel This compound->KCNH1 PRC2 PRC2 Complex (EED) This compound->PRC2 Other Other Targets (H1, ABC transporters) This compound->Other Effect1 Altered K+ Flux Modifies Channel Localization KCNH1->Effect1 Inhibits Effect2 Epigenetic Deregulation (EZH2 Inhibition) PRC2->Effect2 Disrupts Effect3 e.g., Reversion of Multidrug Resistance Other->Effect3 Modulates Outcome1 Reduced Proliferation Increased Apoptosis Effect1->Outcome1 Outcome2 Differentiation Growth Arrest Effect2->Outcome2 Outcome3 Chemosensitization Effect3->Outcome3 CombinedEffect Enhanced Anti-Tumor Effect & Synergy with Chemotherapy Outcome1->CombinedEffect Outcome2->CombinedEffect Outcome3->CombinedEffect

Critical Safety Considerations

  • Cardiac Toxicity: this compound was withdrawn from the clinical market for allergic disorders due to its potential to cause life-threatening cardiac arrhythmias, specifically Torsades de Pointes [6] [5].
  • Drug Interactions: Its metabolism via CYP3A4 means co-administration with strong inhibitors of this enzyme (e.g., ketoconazole) is absolutely contraindicated, as it leads to dangerous accumulation of this compound and significantly increases arrhythmia risk [6] [7].

References

Astemizole therapeutic index versus other repurposed drugs

Author: Smolecule Technical Support Team. Date: February 2026

Astemizole Repurposing Candidates & Experimental Data

Proposed New Indication Key Experimental Findings (In Vitro/In Vivo) Reported Potency (IC50/EC50) Critical Toxicity/Safety Findings (e.g., hERG IC50, Selectivity Index)
Antimalarial [1] High activity against asexual blood stage parasites (P. falciparum NF54); activity against late-stage gametocytes; inhibits β-hematin formation. PfNF54 IC~50~: 0.025 - 0.043 µM (compounds 21, 30, 33); PfLG IC~50~: 0.6 µM (compound 46) [1]. Parent AST has significant hERG liability; Analogue 46 shows >860-fold higher selectivity over hERG (SI = 43) vs. AST [1].
Anti-Cancer (Angiogenesis Inhibitor) [2] Inhibits endothelial cell proliferation, migration, tube formation; binds NPC1 protein; inactivates mTOR signaling; effect rescued by cholesterol. N/D (phenotypic assays) [2] Mechanism is hERG-independent (via cholesterol trafficking), potentially bypassing main cardiac toxicity [2].
Anti-Cancer (Breast Cancer) [3] Synergistic with histamine to induce ER stress, abortive autophagy, and apoptosis in MCF-7 cells (Beclin-1 independent, p53-dependent). Synergy at 5 µM HIS + 6 µM AST [3]. Cytotoxicity significantly more pronounced in MCF-7 cancer cells vs. non-tumorigenic MCF-12A cells [3].
Neurodegenerative Diseases [4] [5] Inhibits Aβ42 fibrillation (Alzheimer's model); does not inhibit α-synuclein aggregation (Parkinson's model); delays prion disease progression. N/D (kinetic aggregation assays) [4] [5] N/D for repurposed application. Beneficial effects in PD models may occur via non-aggregation pathways [4] [5].

The experimental data comes from specific methodologies that are critical for researchers to evaluate the findings.

Detailed Experimental Protocols

For the key studies cited, here are the core experimental methods used to generate the data:

  • Anti-malarial Activity & hERG Selectivity [1]: Antiplasmodium activity was evaluated against chloroquine-sensitive (NF54) and multi-drug-resistant (K1) strains of P. falciparum using a radioactivity-based assay. hERG inhibition was assessed using a competitive binding assay. The Selectivity Index (SI) was calculated as (hERG IC50) / (PfNF54 IC50) to quantify the therapeutic window. Solubility was determined using a turbidimetric method at pH 7.4.
  • Anti-Angiogenesis Mechanism [2]: A combination of methods was used: NPC1 competitive binding assays with an itraconazole photo-affinity probe and molecular docking to confirm the direct target. Functional outcomes were measured via cell proliferation (AlamarBlue), wound healing migration, and tube formation assays in human umbilical vein endothelial cells (HUVECs). Lysosomal cholesterol accumulation was visualized by filipin staining.
  • Amyloid Aggregation Studies [4] [5]: The fibrillation of Aβ42 and α-synuclein was monitored in real-time using an in-situ thioflavin T (ThT) fluorescence assay. Additional confirmation of amyloid formation was obtained through Congo red binding spectral assays and visualization via transmission electron microscopy (TEM).

To better understand the novel, hERG-independent anti-cancer mechanism discovered for this compound, the following pathway diagram summarizes the key steps.

Proposed Anti-Cancer Mechanism via Cholesterol Trafficking

G This compound This compound NPC1 NPC1 This compound->NPC1 Binds to & Inhibits Lysosome Lysosome NPC1->Lysosome Blocks Cholesterol Export From Cholesterol Accumulation\nin Lysosome Cholesterol Accumulation in Lysosome Lysosome->Cholesterol Accumulation\nin Lysosome mTOR mTOR Inhibition of mTOR\nSignaling Inhibition of mTOR Signaling mTOR->Inhibition of mTOR\nSignaling Angiogenesis Angiogenesis Depletion of Membrane\nCholesterol Depletion of Membrane Cholesterol Cholesterol Accumulation\nin Lysosome->Depletion of Membrane\nCholesterol Depletion of Membrane\nCholesterol->mTOR Inactivates Inhibition of mTOR\nSignaling->Angiogenesis Inhibits

Interpretation and Research Context

  • The Central Challenge of hERG: this compound's initial withdrawal from the market was due to cardiotoxicity from hERG potassium channel blockade [2]. Any repurposing effort must therefore confront this issue. The most promising strategy, reflected in the anti-malarial research, is not to use the parent compound but to develop analogues with retained efficacy and reduced hERG affinity [1].
  • hERG-Independent Mechanisms are Key: The anti-angiogenesis effect is particularly significant because it operates through a hERG-independent pathway (cholesterol trafficking via NPC1) [2]. This suggests that for certain indications, this compound's therapeutic utility can be unlocked without the associated cardiotoxicity.
  • Therapeutic Index is Indication-Specific: The data shows that the "therapeutic index" for a repurposed drug is not a single number but is highly dependent on the disease context and the mechanism of action involved. A favorable index can be achieved by mitigating hERG liability or by exploiting alternative pathways where hERG is not a factor.

References

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Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

Color/Form

White crystals

XLogP3

6

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

458.24818979 Da

Monoisotopic Mass

458.24818979 Da

Heavy Atom Count

34

LogP

5.8
log Kow = 6.43 (est)
5.8

Decomposition

When heated to decomposition it emits toxic fumes of /hydrogen fluoride and nitrogen oxides/.

Appearance

Solid powder

Melting Point

172.9 °C
149.1 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

7HU6337315

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (95%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (95%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (95%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Astemizole was indicated for use in the relieving allergy symptoms, particularly rhinitis and conjunctivitis. It has been withdrawn from the market however due to concerns of arrhythmias.

Therapeutic Uses

Anti-Allergic Agents; Histamine H1 Antagonists
Antihistaminic
Products containing astemizole were withdrawn from the US and Canadian markets by the manufacturer in June 1999.
Antihistamines are indicated in the prophylactic and symptomatic treatment of perennial and seasonal allergic rhinitis, vasomotor rhinitis, and allergic conjunctivitis due to inhalant allergens and foods. /Antihistamines/ NOTE: Products containing astemizole were withdrawn from the US and Canadian markets by the manufacturer in June 1999.
For more Therapeutic Uses (Complete) data for ASTEMIZOLE (7 total), please visit the HSDB record page.

Pharmacology

Astemizole is a second generation H1-receptor antagonist. It does not significantly cross the blood brain barrier and therefore does not cause drowsiness or CNS depression at normal doses.
Astemizole is a synthetic piperidinyl-benzimidazol derivative with antiallergic properties, Astemizole acts as a reversible competitive inhibitor of histamine H1 receptors, with less anticholinergic effects compared to related agents. It is a long-acting, non-sedative antihistaminic used in the treatment of seasonal allergic rhinitis, asthma, allergic conjunctivitis, and chronic idiopathic urticaria. (NCI04)

MeSH Pharmacological Classification

Anti-Allergic Agents

ATC Code

R - Respiratory system
R06 - Antihistamines for systemic use
R06A - Antihistamines for systemic use
R06AX - Other antihistamines for systemic use
R06AX11 - Astemizole

Mechanism of Action

Astemizole competes with histamine for binding at H1-receptor sites in the GI tract, uterus, large blood vessels, and bronchial muscle. This reversible binding of astemizole to H1-receptors suppresses the formation of edema, flare, and pruritus resulting from histaminic activity. As the drug does not readily cross the blood-brain barrier and preferentially binds at H1 receptors in the peripehery rather than within the brain, CNS depression is minimal. Astemizole may also act on H3-receptors, producing adverse effects.
Antihistamines are effective therapy against histamine-mediated conditions, including seasonal and perennial allergic rhinitis and chronic urticaria. They may also have a therapeutic role to play in asthma. Until recently all antihistamines produced some degree of drowsiness, as well as having anticholinergic side effects. Several non-sedating antihistamines have now been developed. Evidence suggests that their freedom from central nervous system effects is due to their lack of penetration of the blood brain barrier. They also have no appreciable binding to cholinergic receptors. Two of these non-sedating antihistamines, terfenadine and astemizole, have novel binding characteristics with the histamine H1 receptor, exhibiting irreversible binding at higher concentrations. In humans astemizole has a remarkably long half-life of elimination, on the order of 12 to 18 days for metabolites. Clinical trials have demonstrated that these newer antihistamines are as effective as classical antihistamines and that they have no greater incidence of central nervous system or anticholinergic side effects than placebo.
QT interval prolongation and torsade de pointes are associated with astemizole intake and have been ascribed to block the repolarizing K+ currents, specifically the rapidly activating component of the delayed rectifier iKr. ... The perforated patch clamp recording technique was used to study the effects of desmethylastemizole (20 nmol/liter) on action potentials and iKr in isolated rabbit ventricular myocytes. Desmethylastemizole produced action potential prolongation and the induction of plateau early afterdepolarizations. Under voltage clamp conditions, desmethylastemizole suppressed iKr amplitude by approximately 65%. The drug E-4031 (100 nmol/liter), which selectively blocks iKr, had a similar effect on current amplitude. Desmethylastemizole, the major astemizole metabolite, blocks the repolarizing K+ current iKr with high affinity. The clinical observation of QT prolongation and torsade de pointes found with astemizole intake may principally be caused by the proarrhythmic effects of its metabolite desmethylastemizole.
Astemizole /has/ been recognized in rare cases to induce the syndrome of torsades de pointes, i.e. QT interval prolongation and life-threatening ventricular tachycardia. /It/ was found to prolong cardiac repolarization when its metabolic elimination was impaired, such as by liver disease or drugs that inhibit the 3A family of cytochrome P450. In vitro studies indicate that this action is due to blockade of one or more of the cardiac potassium channels that determine the duration of the action potential.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Histamine
HRH1 [HSA:3269] [KO:K04149]

Vapor Pressure

1.5X10-12 mm Hg at 25 °C (est)

Pictograms

Irritant

Irritant

Other CAS

68844-77-9

Absorption Distribution and Excretion

Rapidly absorbed from the gastrointestinal tract.
Protein binding: 96%
Time to peak concentration: Within 1 hour.
It is not known whether astemizole is distributed into human breast milk. Astemizole is distributed into the milk of dogs.
Following concomitant administration of astemizole with food, oral bioavailability of the drug is decreased by 60%.

Metabolism Metabolites

Almost completely metabolized in the liver and primarily excreted in the feces.
Orally administered astemizole is well absorbed but undergoes an extensive first-pass metabolism to O-desmethylastemizole. Desmethylastemizole is formed in the human microsomal systems of the small intestine as well as the liver, which suggests the role of cytochromes P450 (P450s) in the first-pass metabolism of astemizole. Human P450s involved in the O-demethylation of astemizole have, however, not been identified, and the involvement of twelve known drug-metabolizing P450s were denied. During the course of the P450 identification study, higher activities of the astemizole O-demethylation in the rabbit small intestine than in the liver (about 3-fold) were found. These data suggest the possible involvement of CYP2J, since P450 included in this subfamily is dominantly expressed in the small intestine of rabbits. ...
... Three metabolites of astemizole were detected in a /human/ liver microsomal system, i.e. desmethylastemizole (DES-AST), 6-hydroxyastemizole (6OH-AST) and norastemizole (NOR-AST) at the ratio of 7.4:2.8:1. Experiments with recombinant P450s and antibodies indicate a negligible role for CYP3A4 on the main metabolic route of astemizole, i.e. formation of DES-AST, although CYP3A4 may mediate the relatively minor metabolic routes to 6OH-AST and NOR-AST. Recombinant CYP2D6 catalyzed the formation of 6OH-AST and DES-AST. Studies with human liver microsomes, however, suggest a major role for a mono P450 in DES-AST formation. ...
Second-generation, relatively nonsedating histamine H1-receptor antagonists (H1-RA) are extensively used worldwide for the symptomatic treatment of allergic rhinoconjunctivitis and chronic urticaria. Information about the pharmacokinetics and pharmacodynamics of these medications, while still incomplete, is now sufficient to permit optimisation of therapy. Published pharmacokinetic and pharmacodynamic information on these H1-RA is summarised here, and areas where more data are required are delineated. Serum concentrations of most second-generation H1-RA are relatively low, and are usually measured by radioimmunoassay. After oral administration, peak concentrations are observed within 2 or 3 h. Bioavailability has not been well studied, due to the lack of intravenous formulations. Most H1-RA are metabolised in the hepatic cytochrome P450 system: terfenadine, astemizole, loratadine, azelastine, and ebastine have 1 or more active metabolites which are present in serum in higher concentrations than the respective parent compound, and therefore can be measured by high performance liquid chromatography. Cetirizine, an active metabolite of the first generation H1-receptor antagonist hydroxyzine, is not further metabolised to any great extent in vivo, and is eliminated via renal excretion. Levocabastine is also eliminated primarily by excretion. Serum elimination half-life values differ greatly from 1 H1-RA to another, and are 24 h or less for terfenadine, astemizole, loratadine, cetirizine, azelastine and ebastine, and the active metabolites of terfenadine, loratadine and ebastine. The active metabolite of azelastine (demethylazelastine) has a serum elimination half-life value of about 2 days, while that of astemizole (demethyl-astemizole) has a value of 9.5 days. From the few published studies in which the apparent volumes of distribution of the second-generation H1-RA have been calculated, it appears that tissue distribution is extensive. In children, the half-lives of H1-RA are generally shorter than are found in adults; there is no published information on the pharmacokinetics of astemizole, loratadine, azelastine, or ebastine in children. In some elderly adults, terfenadine, loratadine and cetirizine may have longer half-lives than in young healthy adults. There is little published data on the pharmacokinetics of the second-generation H1-RA in patients with impaired hepatic function. The half-life of cetirizine is prolonged in those with impaired renal function. There is a paucity of information on the pharmacokinetics of H1-RA in neonates, in pregnancy or during lactation.
The antiallergic effects of astemizole and its metabolites were studied in rats and guinea pigs. All of the metabolites of astemizole tested were more active than the parent compound in inhibiting contraction of the ileum and bronchoconstriction induced by histamine in guinea pigs. Desmethylastemizole was about the same as astemizole in inhibiting mepyramine binding in guinea pig cerebellum. In heterologous passive cutaneous anaphylaxis (PCA) and homologous PCA, the metabolites caused almost equipotent inhibition to that seen with astemizole. No H2-antagonistic activity was seen with astemizole or desmethylastemizole.
Astemizole has known human metabolites that include norastemizole, 2-(4-hydroxyphenyl)acetaldehyde, 6-desmethylastermizole, and 6-Hydroxyastemizole.
It is metabolized by CYP3A4. [Wikidpedia]. Almost completely metabolized in the liver and primarily excreted in the feces. Half Life: 1 day

Wikipedia

Astemizole

Drug Warnings

Astemizole /has/ been shown to have a number of adverse effects on the electrophysiology of the heart, including altered repolarization, notched inverted T waves, prominent TU waves, prolonged QT interval, first- and second-degree AV block, ventricular tachycardia or fibrillation, and torsades de pointes.
Astemizole /has/ been recognized in rare cases to induce the syndrome of torsades de pointes, i.e. QT interval prolongation and life-threatening ventricular tachycardia. /It/ was found to prolong cardiac repolarization when its metabolic elimination was impaired, such as by liver disease or drugs that inhibit the 3A family of cytochrome P450. In vitro studies indicate that this action is due to blockade of one or more of the cardiac potassium channels that determine the duration of the action potential.
Safe use of antihistamines during pregnancy has not been established; therefore, the drugs should not be used in women who are or may become pregnant unless the potential benefits justify the possible risks to the fetus. Some manufacturers caution that antihistamines should not be used during the third trimester because of the risk of severe reactions (e.g., seizures) to the drugs in neonates and premature infants. /Antihistamines/
Patients receiving astemizole ... should be instructed to take the drug only as needed an not to exceed the prescribed dosage. The manufacturer of astemizole states that patients should be advised not to use astemizole on an as-needed ("prn") basis for immediate relief of symptoms. In addition, while a loading-dose regimen previously was recommended when an accelerated onset of effect was sought, such a regimen no longer is recommended because of the risk of cardiotoxicity.
For more Drug Warnings (Complete) data for ASTEMIZOLE (8 total), please visit the HSDB record page.

Biological Half Life

1 day
Elimination: Astemizole (plus hydroxylated metabolites) - Mutiple doses, biphasic with an initial half life of 7 to 9 days (with plasma concentrations being reduced by 75% within this phase) and a terminal half life of about 19 days.
With multiple doses: 7 to 9 days (initial); 19 days (terminal).
The active metabolite of astemizole (demethyl-astemizole) has a value of 9.5 days.

Analytic Laboratory Methods

High performance liquid chromatographic determination of astemizole in pharmaceutical dosage forms. The recovery and relative std. deviation were 100.44-102.09 and 0.4471-1.4531%.
Analyte: astemizole; matrix: chemical identification; procedure: infrared absorption spectrophotometry with comparison to standards
Analyte: astemizole; matrix: chemical purity; procedure: liquid chromatography with detection at 278 nm and comparison to standards
Analyte: astemizole; matrix: pharmaceutical preparation (tablet); procedure: thin-layer chromatography with comparison to standards (chemical identification)
For more Analytic Laboratory Methods (Complete) data for ASTEMIZOLE (6 total), please visit the HSDB record page.

Clinical Laboratory Methods

A TLC procedure has been developed for the detn of astemizole in plasma as the free and as protein-bound substance.
Radioimmunoassay procedures for the determination of the determination of astemizole and metabolites in human human plasma.

Storage Conditions

Store below 40 °C (104 °F), preferably between 15 and 30 °C (59 and 86 °F), in a well closed container, unless otherwise specified ... . Protect from freezing.

Interactions

The effect of a standard regimen of dirithromycin, a macrolide antibiotic, on the single-dose pharmacokinetics of the H (1) receptor blocker astemizole was evaluated in a sample of 18 healthy young adults (nine males and nine females). The study was conducted in a two-way cross-over fashion after the subjects had been randomly given either dirithromycin (two 250 mg tablets) or placebo (two tablets) every morning for 10 days. On the morning of the fourth dose of either dirithromycin or placebo each subject ingested a single 30-mg oral dose (three 10-mg tablets) of astemizole. The disposition kinetics of both astemizole and its major metabolite, N-desmethylastemizole, were characterized after measuring the concentrations of both analytes in the serum fraction of serial blood samples collected for 14 days after the astemizole dose. In addition, corrected QTc intervals were estimated from electrocardiogram rhythm strips that were run 24 hours prior to the astemizole dose, 12 hours after the astemizole dose, and after the last treatment (dirithromycin or placebo) dose in both study periods. Pharmacokinetic parameters that were measured for both astemizole and N-desmethylastemizole during each treatment were: C(max), t(max), AUC (0-infinity), CL(oral), half-life, and volume of distribution (V). None of the parameters for N-desmethylastemizole was different when comparing data by ANOVA from the dirithromycin treatment period with that of the placebo treatment period. On the other hand, during dirithromycin treatment astemizole Cl(oral) was 34% slower, volume of distribution was 24% larger, and half-life was 84% longer. Generally, all QTc intervals did not appear to be affected by dirithromycin treatment. The changes in astemizole kinetics could not be attributed to its N-demethylation since the dispositional kinetics of N-desmethylastemizole were unaffected by dirithromycin. Therefore, it is difficult to ascertain the clinical significance of the changes in astemizole kinetics. Since there were no significant differences for mean QTc intervals and no effect of dirithromycin treatment on N-desmethylastemizole kinetics, it is unlikely that a standard regimen of dirithromycin would place a patient taking astemizole at an increased risk of torsade de pointes or related ventricular arrhythmias.
The effects of chemical agents on the metabolism of the antihistamine drug astemizole were investigated to evaluate drug-drug interactions. Chemical inhibitors of astemizole O-demethylation were screened using the small intestinal and liver microsomes from rabbit as an animal model for the first-pass metabolism of humans. In the rabbit small intestine, astemizole O-demethylation was clearly inhibited by ebastine, arachidonic acid, alpha-naphthoflavone, ketoconazole, tranylcypromine, troglitazone and terfenadine. In humans, these inhibitors also reduced microsomal astemizole O-demethylation in both the small intestine and liver. However, the inhibition rate of almost all these chemicals were clearly greater in the small intestine than in the liver. Thus, a different contribution of cytochrome p450 in each tissue is suggested. All the chemicals inhibited astemizole O-demethylation in recombinant CYP2J2 microsomes. The results suggest that CYP2J2 is involved in astemizole O-demethylation in both the human small intestine and liver; however, the contribution in the liver is lower than in the small intestine. The effects of the CYP2J2 inhibitors during first-pass metabolism may be more important in the small intestine than in the liver. Since all the inhibition profiles of astemizole O-demethylation were different in the liver and small intestine, involvement of another p450 in astemizole O-demethylation in human liver may be speculated. In the rabbit microsomal systems, the same metabolites found in humans were qualitatively detected and the inhibition profiles of the chemical agents in the microsomes resembled that of humans.
Concurrent use of astemizole with clarithromycin, erythromycin or troleandomycin is contraindicated; pending further evaluation, concurrent use of astemizole with other macrolide antibiotics, such as azithromycin, is not recommended.
The aim of this study was to evaluate the effects of astemizole given intraperitoneally /to mice/ singly or for 7 days on the anticonvulsant activity of antiepileptic drugs against maximal electroshock-induced convulsions in mice. The following antiepileptic drugs were administered intraperitoneally: valproate magnesium, carbamazepine, diphenylhydantoin and phenobarbital. Adverse effects were evaluated in the chimney test (motor performance) and passive avoidance task (long-term memory). Brain and plasma levels of antiepileptic drugs were measured by immunofluorescence. Astemizole (a single dose and following a 7-day treatment at 2-6 mg/kg) reduced the threshold for electroconvulsions, being without effect upon this parameter at lower doses. Astemizole (1 mg/kg) did not significantly alter the protective effect of antiepileptic drugs against maximal electroshock (after acute and 7-day administration). Also, acute astemizole (2 mg/kg) remained ineffective in this respect. Astemizole (2 mg/kg), following chronic administration, significantly reduced the protective efficacy of phenobarbital and diphenylhydantoin, reflected by an increase in their ED(50) values (50% effective dose necessary to protect 50% of animals tested against maximal electroshock) from 21.1 to 34.0 mg/kg and from 10.4 to 19.2 mg/kg, respectively. Astemizole (2 mg/kg) did not alter the protective activity of the remaining antiepileptic drugs. Moreover, astemizole (2 mg/kg) did not influence the free plasma levels and brain concentration of the studied antiepileptic drugs. Also, this H(1) receptor antagonist did not impair long-term memory or motor coordination when given acutely. However, 7-day treatment with astemizole (2 mg/kg) significantly decreased TD(50) (50% toxic dose required to induce motor impairment in 50% of animals) value of phenobarbital, being without effect on carbamazepine, valproate and diphenylhydantoin in this respect. Similarly, phenobarbital and diphenylhydantoin, administered alone at their ED(50)s against maximal electroshock, or combined with astemizole, disturbed long-term memory in mice. The results of this study indicate that astemizole may need to be used with caution in epileptic patients.
For more Interactions (Complete) data for ASTEMIZOLE (15 total), please visit the HSDB record page.

Dates

Last modified: 08-15-2023

Generation and Characterization of Cytochrome P450 2J3/10 CRISPR/Cas9 Knockout Rat Model

Jian Lu, Ang Chen, Xinrun Ma, Xuyang Shang, Yuanjin Zhang, Yuanqing Guo, Mingyao Liu, Xin Wang
PMID: 32878767   DOI: 10.1124/dmd.120.000114

Abstract

Cytochrome P450 2J2 (CYP2J2) enzyme attracts more attention because it not only metabolizes clinical drugs but also mediates the biotransformation of important endogenous substances and the regulation of physiologic function. Although CYP2J2 is very important, few animal models are available to study its function
In particular, a
gene knockout (KO) rat model for drug metabolism and pharmacokinetics is not available. In this report, the CRISPR/Cas9 technology was used to delete rat
, the orthologous genes of
in humans. The
KO rats were viable and fertile and showed no off-target effect. Compared with wild-type (WT) rats, the mRNA and protein expression of
in liver, small intestine, and heart of KO rats were completely absent. At the same time,
mRNA expression and protein expression were significantly decreased in these tissues. Further
and
metabolic studies of astemizole, a typical substrate of CYP2J, indicated that CYP2J was functionally inactive in KO rats. The heart function indexes of WT and KO rats were also measured and compared. The myocardial enzymes, including creatine kinase-muscle brain type (CK-MB), creatine kinase (CK), and CK-MB/CK ratio, of KO rats increased by nearly 140%, 80%, and 60%, respectively. In conclusion, this study successfully developed a new
KO rat model, which is a useful tool to study the function of CYP2J in drug metabolism and cardiovascular disease. SIGNIFICANCE STATEMENT: Human CYP2J2 is involved not only in clinical drug metabolism but also in the biotransformation of important endogenous substances. Therefore, it is very important to construct new animal models to study its function
. This study successfully developed a new CYP2J knockout rat model by using CRISPR/Cas9 technology. This rat model provides a useful tool to study the role of CYP2J in drug metabolism and diseases.


Structure-Guided Development of Small-Molecule PRC2 Inhibitors Targeting EZH2-EED Interaction

Daohai Du, Dandan Xu, Licheng Zhu, Giulia Stazi, Clemens Zwergel, Yanli Liu, Zhongyuan Luo, Yuanqing Li, Yuanyuan Zhang, Kongkai Zhu, Yiluan Ding, Jingqiu Liu, Shijie Fan, Kaiyan Zhao, Naixia Zhang, Xiangqian Kong, Hualiang Jiang, Kaixian Chen, Kehao Zhao, Sergio Valente, Jinrong Min, Wenhu Duan, Cheng Luo
PMID: 34077206   DOI: 10.1021/acs.jmedchem.0c02261

Abstract

Disruption of EZH2-embryonic ectoderm development (EED) protein-protein interaction (PPI) is a new promising cancer therapeutic strategy. We have previously reported the discovery of astemizole, a small-molecule inhibitor targeting the EZH2-EED PPI. Herein, we report the cocrystal structure of EED in complex with astemizole at 2.15 Å. The structure elucidates the detailed binding mode of astemizole to EED and provides a structure-guided design for the discovery of a novel EZH2-EED interaction inhibitor, DC-PRC2in-01, with an affinity
of 4.56 μM. DC-PRC2in-01 destabilizes the PRC2 complex, thereby leading to the degradation of PRC2 core proteins and the decrease of global H3K27me3 levels in cancer cells. The proliferation of PRC2-driven lymphomas cells is effectively inhibited, and the cell cycle is arrested in the G0/G1 phase. Together, these data demonstrate that DC-PRC2in-01 could be an effective chemical probe for investigating the PRC2-related physiology and pathology and providing a promising chemical scaffold for further development.


Drug compound screening in single and integrated multi-organoid body-on-a-chip systems

Aleksander Skardal, Julio Aleman, Steven Forsythe, Shiny Rajan, Sean Murphy, Mahesh Devarasetty, Nima Pourhabibi Zarandi, Goodwell Nzou, Robert Wicks, Hooman Sadri-Ardekani, Colin Bishop, Shay Soker, Adam Hall, Thomas Shupe, Anthony Atala
PMID: 32101533   DOI: 10.1088/1758-5090/ab6d36

Abstract

Current practices in drug development have led to therapeutic compounds being approved for widespread use in humans, only to be later withdrawn due to unanticipated toxicity. These occurrences are largely the result of erroneous data generated by in vivo and in vitro preclinical models that do not accurately recapitulate human physiology. Herein, a human primary cell- and stem cell-derived 3D organoid technology is employed to screen a panel of drugs that were recalled from market by the FDA. The platform is comprised of multiple tissue organoid types that remain viable for at least 28 days, in vitro. For many of these compounds, the 3D organoid system was able to demonstrate toxicity. Furthermore, organoids exposed to non-toxic compounds remained viable at clinically relevant doses. Additional experiments were performed on integrated multi-organoid systems containing liver, cardiac, lung, vascular, testis, colon, and brain. These integrated systems proved to maintain viability and expressed functional biomarkers, long-term. Examples are provided that demonstrate how multi-organoid 'body-on-a-chip' systems may be used to model the interdependent metabolism and downstream effects of drugs across multiple tissues in a single platform. Such 3D in vitro systems represent a more physiologically relevant model for drug screening and will likely reduce the cost and failure rate associated with the approval of new drugs.


Reliable identification of cardiac liability in drug discovery using automated patch clamp: Benchmarking best practices and calibration standards for improved proarrhythmic assessment

Nina Brinkwirth, Kiyoshi Takasuna, Masafumi Doi, Nadine Becker, Alison Obergrussberger, Søren Friis, Hatsue Furukawa, Yuka Hasegawa, Takayuki Oka, Atsushi Ohtsuki, Niels Fertig, Sonja Stoelzle-Feix
PMID: 32565325   DOI: 10.1016/j.vascn.2020.106884

Abstract

Screening compounds for activity on the hERG channel using patch clamp is a crucial part of safety testing. Automated patch clamp (APC) is becoming widely accepted as an alternative to manual patch clamp in order to increase throughput whilst maintaining data quality. In order to standardize APC experiments, we have investigated the effects on IC
values under different conditions using several devices across multiple sites.
APC instruments SyncroPatch 384i, SyncroPatch 384PE and Patchliner, were used to record hERG expressed in HEK or CHO cells. Up to 27 CiPA compounds were used to investigate effects of voltage protocol, incubation time, labware and time between compound preparation and experiment on IC
values.
All IC
values of 21 compounds recorded on the SyncroPatch 384PE correlated well with IC
values from the literature (Kramer et al., 2013) regardless of voltage protocol or labware, when compounds were used immediately after preparation, but potency of astemizole decreased if prepared in Teflon or polypropylene (PP) compound plates 2-3 h prior to experiments. Slow acting compounds such as dofetilide, astemizole, and terfenadine required extended incubation times of at least 6 min to reach steady state and therefore, stable IC
values.
Assessing the influence of different experimental conditions on hERG assay reliability, we conclude that either the step-ramp protocol recommended by CiPA or a standard 2-s step-pulse protocol can be used to record hERG; a minimum incubation time of 5 min should be used and although glass, Teflon, PP or polystyrene (PS) compound plates can be used for experiments, caution should be taken if using Teflon, PS or PP vessels as some adsorption can occur if experiments are not performed immediately after preparation. Our recommendations are not limited to the APC devices described in this report, but could also be extended to other APC devices.


Astemizole as a drug to inhibit the effect of SARS-COV-2 in vitro

Xiangjun Wang, Jiayu Lu, Shuai Ge, Yajing Hou, Tian Hu, Yuexin Lv, Cheng Wang, Huaizhen He
PMID: 33932547   DOI: 10.1016/j.micpath.2021.104929

Abstract

Since the beginning of December 2019, a novel Coronavirus severe respiratory disease, caused by Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) which also been termed 2019-new CoV (2019-nCoV), has continued to spread worldwide. As of August 27, 2020, a total of 24,232,429 people have been infected and 826,518 people have died. In our study, we found that astemizole can antagonize ACE2 and inhibit the entry of SARS-COV-2 spike pseudovirus into ACE2-expressed HEK293T cells (ACE2hi cells). We analysied the binding character of astemizole to ACE2 by molecular docking and surface plasmon resonance (SPR) assays and molecule docking, SARS-COV-2 spike pseudotype virus was also taken to investigate the suppression viropexis effect of astemizole. The results showed that astemizole can bind to the ACE2 receptor and inhibit the invasion of SARS-COV-2 Spike pseudoviruses. Thus astemizole represent potential drug candidates that can be re-used in anti-coronavirus therapies.


Development of a Next-Generation Biosensing Platform for Simultaneous Detection of Mechano- and Electrophysiology of the Drug-Induced Cardiomyocytes

Nomin-Erdene Oyunbaatar, Yukan Dai, Arunkumar Shanmugasundaram, Bong-Kee Lee, Eung-Sam Kim, Dong-Weon Lee
PMID: 31535848   DOI: 10.1021/acssensors.9b00852

Abstract

Detection of adverse effects of cardiac toxicity at an early stage by in vitro methods is crucial for the preclinical drug screening. Over the years, several kinds of biosensing platforms have been proposed by the scientific society for the detection of cardiac toxicity. However, the proposed tissue platforms have been optimized to measure either mechanophysiology or electrophysiology of the cardiomyocytes but not both. Herein, we demonstrate in detail our successful attempt toward developing a novel "multifunctional microphysiological system" also known as "organs-on-chips" to measure simultaneously the mechanical and electrical characteristics of cardiomyocytes in vitro. The proposed device can rapidly recognize drug-induced cardiovascular toxicity in real time, which is one of the most significant factors for drug discovery and postmarketing surveillance. We confirm that the proposed sensor delivers the direct relationship between the contraction force and cell impedance of cardiomyocytes under the influence of different cardiovascular drugs such as verapamil, astemizole, and lidocaine. The obtained assay results provide a great potential for a deep understanding of the drug effects on the cardiomyocytes in vitro.


Improving prediction of torsadogenic risk in the CiPA in silico model by appropriately accounting for clinical exposure

Derek J Leishman
PMID: 31730936   DOI: 10.1016/j.vascn.2019.106654

Abstract

Any adverse event is reliant on three properties: the appropriate pharmacology to trigger the event, the appropriate exposure of compound, and intrinsic patient factors. Each alone is necessary but insufficient to predict the event. The Comprehensive in vitro Proarrhythmia Assessment (CiPA) initiative attempts to predict the risk of torsade de pointes (TdP) by focusing on an in-silico model with thresholds determined at modest multiples of the therapeutic exposure for the parent molecule. This emphasizes the pharmacologic properties necessary for TdP but does not account for situations where clinical exposure may be higher, or where hERG potassium channel active metabolites are involved. Could accounting for clinical worst-case scenarios and metabolites, as is already standard practice in thorough QTc studies, improve the prediction algorithm? Terfenadine, a drug classed as "Intermediate" risk by CiPA, was assessed differently in the in-silico model validation. The clinical concentration of terfenadine used for the model was the exposure in the presence of metabolic inhibition representing a 14 to 40-fold increase in exposure compared to the therapeutic plasma concentration. However, several other "Intermediate" risk compounds are also known to be sensitive to metabolic inhibition and/or to have therapeutically active major metabolites, some of which are known to block hERG. Risperidone and astemizole are relevant examples. If only parent exposure is used to calculate a therapeutic window, risperidone has a relatively large multiple between clinical exposure and the hERG potency. Using this exposure of risperidone, the drug borders the "Intermediate" and "Low/No" risk categories for the CiPA in-silico model's TdP metric. The desmethyl metabolite of astemizole likely contributes significantly to the effects on cardiac repolarization, being equipotent on hERG but circulating at much higher levels than parent. Recalculating the TdP metric and margin values for terfenadine, risperidone and astemizole using the unbound concentration normally associated with treatment and a clinical worst case changes the qNet metric to higher risk values and illustrates the potential benefit to the algorithm of consistently using a clinical high exposure scenario accounting for all "hERG-active species". This exercise suggests repeating the model qualification accounting for clinical exposures and metabolites under 'stressed' scenarios would improve prediction of the TdP risk.


Eag1 Gene and Protein Expression in Human Retinoblastoma Tumors and its Regulation by pRb in HeLa Cells

María de Guadalupe Chávez-López, Violeta Zúñiga-García, Blanca Elena Castro-Magdonel, Eunice Vera, Efraín Garrido, Janet Sánchez-Ramos, M Verónica Ponce-Castañeda, M de Lourdes Cabrera-Muñoz, Yesenia Escobar, Cindy Sharon Ortiz, Elisabeth Hernández-Gallegos, Arturo Avalos-Fuentes, Javier Camacho
PMID: 31973216   DOI: 10.3390/genes11020119

Abstract

Retinoblastoma is the most common pediatric intraocular malignant tumor. Unfortunately, low cure rates and low life expectancy are observed in low-income countries. Thus, alternative therapies are needed for patients who do not respond to current treatments or those with advanced cases of the disease.
(Eag1) is a voltage-gated potassium channel involved in cancer.
expression is upregulated by the human papilloma virus (HPV) oncogene E7, suggesting that retinoblastoma protein (pRb) may regulate
. Astemizole is an antihistamine that is suggested to be repurposed for cancer treatment; it targets proteins implicated in cancer, including histamine receptors, ATP binding cassette transporters, and Eag channels. Here, we investigated Eag1 regulation using pRb and Eag1 expression in human retinoblastoma. The effect of astemizole on the cell proliferation of primary human retinoblastoma cultures was also studied. HeLa cervical cancer cells (HPV-positive and expressing Eag1) were transfected with
.
mRNA expression was studied using qPCR, and protein expression was assessed using western blotting and immunochemistry. Cell proliferation was evaluated with an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
transfection down-regulated Eag1 mRNA and protein expression. The human retinoblastoma samples displayed heterogeneous Eag1 mRNA and protein expression. Astemizole decreased cell proliferation in primary retinoblastoma cultures. Our results suggest that Eag1 mRNA and protein expression was regulated by pRb in vitro, and that human retinoblastoma tissues had heterogeneous Eag1 mRNA and protein expression. Furthermore, our results propose that the multitarget drug astemizole may have clinical relevance in patients with retinoblastoma, for instance, in those who do not respond to current treatments.


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